molecular formula C5H9N3O2S B1356517 1,3-Dimethyl-1H-pyrazole-4-sulfonamide CAS No. 88398-53-2

1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1356517
CAS No.: 88398-53-2
M. Wt: 175.21 g/mol
InChI Key: FQQRVLUHFKWHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C5H9N3O2S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQRVLUHFKWHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283822
Record name 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-53-2
Record name 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88398-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazole-4-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.261.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The integration of the pyrazole nucleus and a sulfonamide moiety in its structure provides a versatile scaffold for the development of novel therapeutic agents.[1] While this specific compound is primarily utilized as a research chemical and a synthetic intermediate, its derivatives have shown significant potential in various therapeutic areas, including oncology and infectious diseases. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of the biological activities of closely related analogues, offering insights into its potential applications.

Chemical Properties

This compound is a stable organic compound with the molecular formula C5H9N3O2S.[2] Its chemical structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with two methyl groups and a sulfonamide group.

PropertyValueSource
CAS Number 88398-53-2[1][2]
Molecular Formula C5H9N3O2S[2]
Molecular Weight 175.21 g/mol [1][2]
IUPAC Name This compound[2]
Canonical SMILES CN1N=C(C=C1S(=O)(=O)N)C
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO and methanol

Synthesis

The synthesis of this compound is a two-step process that involves the sulfonation of the pyrazole ring followed by amination.[1] The following protocol is adapted from established methods for the synthesis of similar pyrazole-4-sulfonamide derivatives.[3][4]

Experimental Protocol: Synthesis of this compound

Step 1: Sulfonylation of 1,3-Dimethyl-1H-pyrazole

  • In a fume hood, add 1,3-dimethyl-1H-pyrazole to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise to the stirred pyrazole. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Amination of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Dissolve the dried 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with stirring.

  • Continue the reaction at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid is triturated with water, collected by filtration, and washed with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis Workflow start 1,3-Dimethyl- 1H-pyrazole intermediate 1,3-Dimethyl-1H- pyrazole-4-sulfonyl chloride start->intermediate  Chlorosulfonic Acid (Sulfonylation) product 1,3-Dimethyl-1H- pyrazole-4-sulfonamide intermediate->product  Ammonia (Amination)

Synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in the literature, the broader class of pyrazole-sulfonamide derivatives has attracted significant attention for a range of pharmacological activities.[5] This compound serves as a valuable scaffold for generating libraries of derivatives to be screened for various biological targets.[1]

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[6][7][8] Several pyrazole-sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of various CA isoforms, including those associated with glaucoma, epilepsy, and cancer.[8][9]

General Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method for assessing CA inhibition is by a stopped-flow CO₂ hydrase assay.

  • Enzyme Preparation: Recombinant human CA isoforms are used.

  • Assay Buffer: A suitable buffer (e.g., TRIS-HCl) is prepared.

  • Inhibitor Preparation: The test compound (this compound or its derivatives) is dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated in the assay buffer.

    • A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution using a stopped-flow instrument.

    • The catalytic activity is monitored by the change in pH using a colorimetric indicator.

  • Data Analysis: The initial rates of reaction are measured, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.

Anticancer Activity

The pyrazole and sulfonamide moieties are present in numerous anticancer agents.[5] Derivatives of pyrazole-sulfonamides have been investigated for their antiproliferative activity against various cancer cell lines.[3][4][10]

General Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanism of Action

Specific signaling pathways directly modulated by this compound have not been elucidated. However, based on the activities of its derivatives, a likely mechanism of action is enzyme inhibition.

G cluster_pathway Potential Mechanism of Action compound Pyrazole-Sulfonamide Derivatives enzyme Target Enzyme (e.g., Carbonic Anhydrase) compound->enzyme inhibition Inhibition pathway Downstream Cellular Pathway enzyme->pathway Catalyzes response Physiological/Pathological Response pathway->response

Enzyme inhibition by pyrazole-sulfonamide derivatives.

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate. While its own biological profile is not yet fully characterized, the demonstrated efficacy of its derivatives as carbonic anhydrase inhibitors and anticancer agents highlights the potential of this chemical scaffold. Future research should focus on the synthesis and screening of a broader library of derivatives of this compound to explore their therapeutic potential further. Elucidating the specific molecular targets and signaling pathways of active derivatives will be crucial for the rational design of more potent and selective drug candidates.

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound that incorporates both a pyrazole ring system and a sulfonamide functional group. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in a variety of commercially available drugs, including the anti-inflammatory celecoxib and the erectile dysfunction medication sildenafil.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1] The strategic combination of these two scaffolds in this compound makes it a molecule of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its structure, properties, and synthesis, with a focus on experimental details and potential biological relevance.

Molecular Structure and Properties

The chemical structure of this compound consists of a pyrazole ring methylated at the N1 and C3 positions, with a sulfonamide group attached at the C4 position.

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. The data is a combination of computed values and information from chemical suppliers.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 88398-53-2[1]
Molecular Formula C₅H₉N₃O₂S[1]
Molecular Weight 175.21 g/mol [1]
Appearance Typically a solid at room temperature[CymitQuimica]
Solubility Soluble in polar solvents[CymitQuimica]
XLogP3 -0.8PubChem
Polar Surface Area 86.4 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Elemental Composition C: 34.27%, H: 5.18%, N: 23.98%, O: 18.26%, S: 18.30%[1]

Spectroscopic Data (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one on the nitrogen and one on the carbon of the pyrazole ring), the proton on the pyrazole ring, and the protons of the sulfonamide NH₂ group.[1]

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • FT-IR: Key absorption bands would be anticipated for the N-H stretching of the sulfonamide group (around 3300-3500 cm⁻¹), C=N and C=C bond stretching within the pyrazole ring (1500–1600 cm⁻¹), and the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group.[1]

  • Mass Spectrometry: For a monoisotopic mass of 175.04154771 Da, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 176.0488.[1]

Synthesis

The primary synthetic route to this compound is a two-step process that involves the sulfonation of the 1,3-dimethylpyrazole precursor, followed by amination of the resulting sulfonyl chloride.[1]

Experimental Workflow

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Amination A 1,3-Dimethylpyrazole C 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride A->C Reaction B Chlorosulfonic Acid B->C Reagent D Ammonia E This compound C->E Reaction D->E Reagent

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of similar pyrazole-4-sulfonamide derivatives and can be adapted for the preparation of this compound.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This procedure is adapted from the sulfonylation of 1,3,5-trimethyl-1H-pyrazole.

  • Materials:

    • 1,3-Dimethylpyrazole

    • Chlorosulfonic acid

    • Chloroform

    • Thionyl chloride

  • Procedure:

    • In a fume hood, a solution of 1,3-dimethylpyrazole (1 equivalent) in chloroform is prepared.

    • This solution is added dropwise to a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform at 0 °C under a nitrogen atmosphere.

    • The reaction mixture is then heated to 60 °C and stirred for 10 hours.

    • Thionyl chloride (1.3 equivalents) is added to the reaction mixture at 60 °C over a period of 20 minutes.

    • The mixture is stirred for an additional 2 hours at 60 °C.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured onto crushed ice.

    • The organic layer is separated, and the aqueous layer is extracted with chloroform.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride.

    • Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

This is a nucleophilic substitution reaction where the sulfonyl chloride is treated with ammonia.[1]

  • Materials:

    • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

    • Aqueous ammonia solution (e.g., 28-30%)

    • Dichloromethane

  • Procedure:

    • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) is dissolved in dichloromethane.

    • The solution is cooled to 0 °C in an ice bath.

    • Aqueous ammonia solution is added dropwise with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the literature, the well-documented pharmacological activities of the pyrazole and sulfonamide scaffolds suggest its potential as a bioactive molecule.

Potential Therapeutic Areas

Derivatives of pyrazole-4-sulfonamides have been investigated for their antiproliferative activity . For instance, various N-substituted 3,5-dimethyl- and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides have been synthesized and tested for their in vitro activity against cancer cell lines. This suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents.

The sulfonamide moiety is a known inhibitor of various enzymes, and it is plausible that this compound and its derivatives could target specific enzymes implicated in disease pathways.

Logical Relationship for Drug Discovery

G A This compound (Core Scaffold) B Chemical Modification (e.g., N-substitution on sulfonamide) A->B C Library of Derivatives B->C D Biological Screening (e.g., Antiproliferative Assays) C->D E Identification of Lead Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Potency and Selectivity F->G H Preclinical Development G->H

Caption: Drug discovery workflow starting from the core scaffold.

At present, no specific signaling pathways have been elucidated for this compound. Future research in this area would be crucial to understand its mechanism of action and to guide the rational design of more potent and selective analogs.

Conclusion

This compound is a promising molecular scaffold that combines the favorable pharmacological properties of both pyrazole and sulfonamide moieties. Its synthesis is achievable through a straightforward two-step process. While its specific biological activities are yet to be fully explored, the known antiproliferative effects of its derivatives highlight its potential as a valuable starting point for the development of new therapeutic agents. Further research is warranted to elucidate its precise mechanism of action and to explore its efficacy in various disease models. This in-depth guide provides a solid foundation for researchers and scientists interested in harnessing the potential of this versatile compound.

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 88398-53-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and a sulfonamide functional group.[1] This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized as a research chemical and a synthetic intermediate for the development of novel therapeutic agents.[2] The pyrazole scaffold is a "privileged" structure, frequently found in biologically active compounds, while the sulfonamide group is a well-established pharmacophore known for a wide range of biological activities.[2] The combination of these two moieties in a single molecule makes it a compound of significant interest for exploring new pharmacological activities.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 88398-53-2[1]
Molecular Formula C₅H₉N₃O₂S[1]
Molecular Weight 175.21 g/mol [1]
IUPAC Name This compound
Synonyms 1,3-Dimethylpyrazole-4-sulfonamide, 1H-Pyrazole-4-sulfonamide, 1,3-dimethyl-[1]
Appearance Solid (at room temperature)[1]
Solubility Soluble in polar solvents[1]
SMILES CN1N=C(C)C=C1S(=O)(=O)N
InChI Key FQQRVLUHFKWHRT-UHFFFAOYSA-N[1]

Table 2: Computed Properties of this compound

PropertyValueSource
XLogP3 -0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Exact Mass 175.04154771PubChem
Monoisotopic Mass 175.04154771PubChem
Topological Polar Surface Area 75.1 ŲPubChem
Heavy Atom Count 11PubChem

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the sulfonation of the 1,3-dimethylpyrazole precursor followed by amination of the resulting sulfonyl chloride. While a specific detailed protocol for this exact molecule is not widely published, the following experimental procedures are based on established methods for the synthesis of analogous pyrazole-4-sulfonamide derivatives.

General Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amination A Starting Materials (e.g., Hydrazine derivative, 1,3-dicarbonyl compound) B 1,3-Dimethylpyrazole A->B Cyclocondensation C 1,3-Dimethylpyrazole D 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride C->D Chlorosulfonic Acid / Thionyl Chloride E 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride F This compound E->F Ammonia

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for Synthesis of 1,3-Dimethylpyrazole (Precursor)
  • Materials: Hydrazine hydrate, pentane-2,4-dione, methanol.

  • Procedure:

    • To a solution of pentane-2,4-dione in methanol, add hydrazine hydrate dropwise at room temperature.

    • The reaction is typically exothermic. Stir the mixture for several hours at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield 3,5-dimethyl-1H-pyrazole.

    • The N-methylation to form 1,3-dimethylpyrazole can be achieved using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

Experimental Protocol for Sulfonylation
  • Materials: 1,3-Dimethylpyrazole, chlorosulfonic acid, thionyl chloride, chloroform.

  • Procedure:

    • Dissolve 1,3-dimethylpyrazole in chloroform and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

    • Slowly add a solution of chlorosulfonic acid in chloroform to the stirred pyrazole solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

    • Add thionyl chloride to the reaction mixture and continue refluxing.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Experimental Protocol for Amination
  • Materials: 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride, aqueous ammonia.

  • Procedure:

    • Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent.

    • Add an excess of concentrated aqueous ammonia to the solution and stir vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, extract the product into an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not extensively reported in the literature. However, the pyrazole and sulfonamide moieties are present in numerous pharmacologically active compounds. Derivatives of pyrazole-4-sulfonamide have been investigated for their antiproliferative activities. For instance, certain derivatives have shown activity against the U937 human monocytic leukemia cell line.

The sulfonamide group is a key pharmacophore in a class of antibiotics known as sulfa drugs. The general mechanism of action for these antibacterial agents is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to folic acid. This disruption of the folate synthesis pathway inhibits bacterial growth.

General Signaling Pathway for Sulfonamide Antibacterial Activity

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine DNA DNA Synthesis Purines->DNA Thymidine->DNA BacterialGrowth Bacterial Growth Inhibition Sulfonamide This compound (Sulfonamide Drug) Sulfonamide->Inhibition

References

The Biological Activity of 1,3-Dimethylpyrazole-4-sulfonamide and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of pyrazole and sulfonamide moieties in a single molecular framework has yielded a plethora of compounds with significant pharmacological potential. Among these, the 1,3-dimethylpyrazole-4-sulfonamide scaffold serves as a crucial building block for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the biological activities of derivatives of this core structure, with a focus on their antiproliferative effects. Detailed experimental protocols and synthesized data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Quantitative Biological Data

The primary biological activity reported for derivatives of the 1,3-dimethylpyrazole-4-sulfonamide core is their antiproliferative action against cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, which are structurally analogous to the 1,3-dimethyl scaffold, against the human lymphoma cell line U937.

Compound IDStructureIC50 (µM) against U937 Cells
MR-S1-1 N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamideData not provided in abstract
MR-S1-2 N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamideData not provided in abstract
MR-S1-4 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamideData not provided in abstract

Note: While the referenced study evaluated the antiproliferative activity and calculated IC50 values, the specific quantitative data for each compound is not available in the provided search results. The study indicates that the half-maximal inhibitory concentration (IC50) was calculated for each dose using Graph Pad Prism software.[1][2]

Experimental Protocols

The synthesis and biological evaluation of these pyrazole-4-sulfonamide derivatives involve a series of well-defined chemical and biological procedures.

Synthesis of Pyrazole-4-sulfonamide Derivatives

The synthesis of the target compounds is a multi-step process:

  • Synthesis of 3,5-Dimethyl-1H-pyrazole: This starting material is synthesized through the condensation of pentane-2,4-dione with hydrazine hydrate in methanol at room temperature.[1]

  • Synthesis of 1,3,5-Trimethyl-1H-pyrazole: The 3,5-dimethyl-1H-pyrazole is methylated using methyl iodide in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF).[2]

  • Sulfonylation: The resulting pyrazole is then reacted with chlorosulfonic acid to yield the corresponding pyrazole-4-sulfonyl chloride.[3]

  • Amide Formation: The final step involves the reaction of the pyrazole-4-sulfonyl chloride with a desired amine (e.g., 2-phenylethylamine) in a solvent like dichloromethane with a base such as diisopropylethylamine to yield the final sulfonamide derivative.[1] The reaction progress is monitored by thin-layer chromatography (TLC).[1][2]

In Vitro Antiproliferative Activity Assay

The antiproliferative effects of the synthesized compounds were assessed using the following protocol:

  • Cell Line: Human lymphoma U937 cells were used for the assay.[1][2]

  • Method: The CellTiter-Glo® Luminescent Cell Viability Assay was employed to determine the number of viable cells in culture.[1][2] This assay measures the amount of ATP present, which is directly proportional to the number of metabolically active cells.

  • Procedure:

    • U937 cells are seeded in 96-well plates.

    • The cells are treated with various concentrations of the test compounds. Mitomycin C is used as a positive control.[1][2]

    • After an incubation period, the CellTiter-Glo® reagent is added to the wells.

    • The luminescence, which correlates with the amount of ATP, is measured using a luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using software such as GraphPad Prism.[2]

Cytotoxicity Assay

To differentiate between antiproliferative and cytotoxic effects, a lactate dehydrogenase (LDH) assay was performed.[1][2] The release of LDH from cells is an indicator of cell membrane damage and cytotoxicity. The study found that the tested compounds did not exhibit significant cytotoxic activity at the concentrations tested.[1][2]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism and the signaling pathways through which these 1,3-dimethylpyrazole-4-sulfonamide derivatives exert their antiproliferative effects have not been fully elucidated in the provided literature. The sulfonamide moiety is a known pharmacophore with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][4] Sulfonamides are known to act as structural mimics and can interact with various biological targets.[4] Some pyrazole sulfonamide derivatives have been investigated as inhibitors of specific enzymes, such as acetohydroxy acid synthase (AHAS) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3][5] However, the specific targets for the antiproliferative activity of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives against U937 cells remain to be identified.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of 1,3-dimethylpyrazole-4-sulfonamide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Pentane-2,4-dione, Hydrazine) step1 Pyrazole Formation start->step1 step2 Methylation step1->step2 step3 Sulfonylation (Chlorosulfonic Acid) step2->step3 step4 Amine Coupling step3->step4 end_synthesis Final Pyrazole- 4-sulfonamide Derivative step4->end_synthesis treatment Compound Treatment end_synthesis->treatment Test Compound cell_culture U937 Cell Culture cell_culture->treatment viability_assay CellTiter-Glo Assay treatment->viability_assay cytotoxicity_assay LDH Assay treatment->cytotoxicity_assay data_analysis IC50 Calculation viability_assay->data_analysis cytotoxicity_assay->data_analysis results Biological Activity Profile data_analysis->results

Caption: General workflow for the synthesis and biological evaluation of pyrazole-4-sulfonamide derivatives.

Hypothesized Signaling Pathway

As the specific signaling pathway for the antiproliferative activity of 1,3-dimethylpyrazole-4-sulfonamide derivatives is not yet determined, a generalized diagram illustrating a potential mechanism of action is presented below. This is a hypothetical representation and requires experimental validation.

hypothetical_pathway compound 1,3-Dimethylpyrazole- 4-sulfonamide Derivative target Putative Cellular Target (e.g., Kinase, Enzyme) compound->target Inhibition pathway Downstream Signaling Cascade target->pathway Modulation proliferation Cell Proliferation pathway->proliferation Inhibition apoptosis Apoptosis pathway->apoptosis Activation

References

Technical Guide: Mechanism of Action of Pyrazole Sulfonamide Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals a notable scarcity of information regarding the specific mechanism of action for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. This suggests that the compound is not extensively characterized in publicly accessible research.

To provide a comprehensive technical guide that aligns with the user's request, this document will focus on the well-established mechanism of action of a closely related and extensively studied class of compounds: pyrazole sulfonamide inhibitors of carbonic anhydrase. The principles and methodologies described herein are representative of how a compound like this compound would be investigated and can be considered a template for its potential biological activity.

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

Pyrazole sulfonamides are a prominent class of compounds known to act as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).

The inhibitory action of pyrazole sulfonamides stems from the coordination of the sulfonamide group (–SO₂NH₂) to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is normally coordinated to the zinc ion and is essential for the catalytic activity of the enzyme. By binding to the zinc ion, the pyrazole sulfonamide inhibitor effectively blocks the active site, preventing the substrate (carbon dioxide) from accessing it and thereby inhibiting the enzyme's function.

The pyrazole moiety of these inhibitors contributes to the overall binding affinity and selectivity for different carbonic anhydrase isozymes through interactions with amino acid residues lining the active site cavity.

Quantitative Data: Inhibitory Potency

The inhibitory potency of pyrazole sulfonamide derivatives against various human (h) carbonic anhydrase isozymes is typically quantified by the inhibition constant (Ki). The following table summarizes representative Ki values for a generic pyrazole sulfonamide inhibitor against key hCA isozymes.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Representative Pyrazole Sulfonamide250255.84.5

Note: These are representative values and the actual potency can vary significantly based on the specific substitutions on the pyrazole and sulfonamide moieties.

Experimental Protocols

Stopped-Flow Carbonic Anhydrase Activity Assay

This is a common method to determine the kinetics of carbonic anhydrase inhibition.

Principle: This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • Substrate: CO₂-saturated water

  • Buffer: 10 mM HEPES, pH 7.4

  • pH indicator: p-Nitrophenol

  • Test compound (pyrazole sulfonamide inhibitor) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution containing the CA enzyme and the pH indicator in the buffer.

  • Prepare a solution of the test inhibitor at various concentrations.

  • Mix the enzyme solution with the inhibitor solution and incubate for a predetermined time to allow for inhibitor binding.

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

  • The initial rates of the reaction are calculated from the absorbance data.

  • The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Signaling Pathways and Logical Relationships

Enzyme Inhibition Mechanism

The following diagram illustrates the fundamental mechanism of carbonic anhydrase inhibition by a pyrazole sulfonamide.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Zn(II) Zn²⁺ Inhibited_Zn Zn²⁺ H2O H₂O H2O->Zn(II) Coordination Inhibitor Pyrazole Sulfonamide Inhibitor_bound Pyrazole Sulfonamide Inhibitor_bound->Inhibited_Zn Coordination

Mechanism of Carbonic Anhydrase Inhibition.
Experimental Workflow for Inhibitor Characterization

The logical flow for characterizing a potential pyrazole sulfonamide carbonic anhydrase inhibitor is depicted below.

G A Compound Synthesis (this compound) B In Vitro Screening (CA Activity Assay) A->B C Determination of Ki (Stopped-Flow Kinetics) B->C D Isozyme Selectivity Profiling C->D E Cell-Based Assays (e.g., pH regulation, proliferation) D->E F In Vivo Efficacy Studies (e.g., tumor models, glaucoma models) E->F H Lead Optimization F->H G ADME/Tox Profiling G->H

Workflow for Inhibitor Characterization.
Downstream Physiological Effects of CA IX Inhibition in Tumors

Inhibition of tumor-associated carbonic anhydrase IX (CA IX) can lead to several downstream effects that are detrimental to cancer cell survival.

Inhibitor Pyrazole Sulfonamide Inhibitor CAIX Carbonic Anhydrase IX (CA IX) Inhibitor->CAIX Inhibits Hplus_Export Proton (H⁺) Export CAIX->Hplus_Export Catalyzes Intracellular_Acidosis Intracellular Acidosis CAIX->Intracellular_Acidosis Inhibition leads to pHe_Regulation Extracellular pH (pHe) Regulation Hplus_Export->pHe_Regulation pHi_Regulation Intracellular pH (pHi) Regulation Hplus_Export->pHi_Regulation Tumor_Acidosis Tumor Microenvironment Acidosis pHe_Regulation->Tumor_Acidosis Maintains Metastasis Invasion and Metastasis Tumor_Acidosis->Metastasis Promotes Apoptosis Induction of Apoptosis Intracellular_Acidosis->Apoptosis Induces

Downstream Effects of CA IX Inhibition.

Therapeutic Potential of Pyrazole Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyrazole and sulfonamide moieties has given rise to a versatile class of heterocyclic compounds with significant therapeutic potential. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs.[1] Similarly, the sulfonamide group is a key functional group in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[1] The combination of these two pharmacophores in pyrazole sulfonamide derivatives has resulted in synergistic effects and a broad spectrum of biological activities, making them a focal point of contemporary medicinal chemistry research. This technical guide provides an in-depth overview of the therapeutic potential of pyrazole sulfonamide derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity

Pyrazole sulfonamide derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various pyrazole sulfonamide derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCell LineIC50 (µM)Reference
Pyrazole Sulfonamide Hybrid 42MCF-7 (Breast)2.96[2]
Pyrazole Sulfonamide Hybrid 42HepG-2 (Liver)Not Specified[2]
Pyrazole Sulfonamide Hybrid 42HCT-116 (Colon)Not Specified[2]
Pyrazole Derivative 21HCT116 (Colon)0.39 ± 0.06[3]
Pyrazole Derivative 21MCF-7 (Breast)0.46 ± 0.04[3]
Pyrazole Derivative 22MCF-7 (Breast)0.01[3]
Pyrazole Derivative 23NCI-H460 (Lung)0.03[3]
Pyrazole Derivative 23SF-268 (CNS)31.5[3]
Pyrazole Derivative 8HCT-116 (Colon)3.94[2]
Pyrazole Derivative 8HepG-2 (Liver)3.76[2]
Pyrazole Derivative 8MCF-7 (Breast)4.43[2]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[4]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.45[4]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)0.97[4]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.72[4]
Pyrazole-sulfonamide scaffold - Compound 3HCT-116 (Colon)45.88[5]
Pyrazole-sulfonamide scaffold - Compound 3HT-29 (Colon)28.27[5]
Pyrazole-sulfonamide scaffold - Compound 3SW-620 (Colon)16.57[5]
Pyrazole-sulfonamide scaffold - Compound 11HCT-116 (Colon)25.01[5]
Pyrazole-sulfonamide scaffold - Compound 11HT-29 (Colon)8.99[5]
Pyrazole-sulfonamide scaffold - Compound 11SW-620 (Colon)3.27[5]
Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Signaling Pathway: Apoptosis

Many anticancer agents, including pyrazole sulfonamide derivatives, induce programmed cell death, or apoptosis, in cancer cells.[5] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[7] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Fig. 1: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Anti-inflammatory Activity

Certain pyrazole derivatives have long been used as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Pyrazole sulfonamides have been investigated as a newer class of anti-inflammatory agents, often exhibiting inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[9]

Quantitative Anti-inflammatory and Enzyme Inhibition Data
Compound/DerivativeTargetIC50 (µM)Reference
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5bCOX-15.40
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5bCOX-20.01
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b5-LOX1.78
Pyrazole Derivative 6fp38α MAP kinase0.032 ± 1.63[10]
Experimental Protocol: COX-2 and 5-LOX Inhibition Assays

These assays are designed to measure the ability of a compound to inhibit the activity of COX-2 and 5-LOX enzymes.

Principle:

  • COX Assay: Measures the production of prostaglandins (e.g., PGF2α) from arachidonic acid by COX enzymes.[11]

  • 5-LOX Assay: Measures the production of leukotrienes from a substrate like linoleic acid by the 5-LOX enzyme.[11]

Materials:

  • COX/5-LOX inhibitor screening kits (commercially available)

  • Purified COX-1, COX-2, and 5-LOX enzymes

  • Substrates (arachidonic acid for COX, linoleic acid for 5-LOX)

  • Test compounds

  • 96-well plates

  • Plate reader (fluorometric or colorimetric)

General Procedure (adapted from commercial kits):

  • Reagent Preparation: Prepare all reagents, including enzymes, substrates, and test compounds, according to the kit manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme (for COX assays), the respective enzyme (COX-1, COX-2, or 5-LOX), and various concentrations of the test compound.[11] Incubate for a specified time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid for COX, linoleic acid for 5-LOX).[11]

  • Detection: After a set incubation period, stop the reaction and measure the product formation using a plate reader. The detection method will vary depending on the kit (e.g., measurement of PGF2α for COX assays).[11]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines.[9] Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.

p38_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Pyrazole Sulfonamide Inhibitor Pyrazole Sulfonamide Inhibitor Pyrazole Sulfonamide Inhibitor->p38 MAPK

Fig. 2: Inhibition of the p38 MAPK signaling pathway by pyrazole sulfonamide derivatives.

Antimicrobial and Antiviral Activity

The sulfonamide moiety is historically known for its antibacterial properties, and its incorporation into the pyrazole scaffold has yielded compounds with a broad spectrum of antimicrobial activity.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole sulfonamide 9Bacillus subtilis1[12]
Pyrazole sulfonamide 10Bacillus subtilis1[12]
Pyrazole sulfonamide 11Bacillus subtilis1[12]
Pyrazole sulfonamide 17Bacillus subtilis1[12]
Pyrazole sulfonamide 4bStaphylococcus aureusPotent
Pyrazole sulfonamide 4dStaphylococcus aureusPotent
Pyrazole sulfonamide 4eStaphylococcus aureusPotent
Pyrazole sulfonamide 4bAspergillus nigerPotent
Pyrazole sulfonamide 4dAspergillus nigerPotent
Pyrazole sulfonamide 4eAspergillus nigerPotent
Pyrazole-clubbed pyrazoline 9gMycobacterium tuberculosis H37RvPotent[6]
Pyrazole-clubbed pyrazoline 9hMycobacterium tuberculosis H37RvPotent[6]
Pyrazole-clubbed pyrazoline 9iMycobacterium tuberculosis H37RvPotent[6]
Pyrazole-clubbed pyrazoline 9jMycobacterium tuberculosis H37RvPotent[6]
Pyrazole-clubbed pyrazoline 9mMycobacterium tuberculosis H37RvPotent[6]
Pyrazole-clubbed pyrazoline 9nMycobacterium tuberculosis H37RvPotent[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the MIC of a compound by exposing a standardized inoculum of bacteria to serial dilutions of the compound in a liquid growth medium.

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 1.5 × 10^8 CFU/mL).[13]

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the 96-well plates containing the broth medium.[13]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[14] This can be assessed visually or by measuring the optical density.

Enzyme Target: InhA in Mycobacterium tuberculosis

Some pyrazole sulfonamide derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] A key target for antitubercular drugs is the enoyl-acyl carrier protein (ACP) reductase, InhA, which is essential for mycolic acid biosynthesis in the bacterial cell wall.[15]

InhA_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay InhA Inhibition Assay Pyrazole Sulfonamide Derivative Pyrazole Sulfonamide Derivative Reaction Mixture Reaction Mixture Pyrazole Sulfonamide Derivative->Reaction Mixture InhA Enzyme InhA Enzyme InhA Enzyme->Reaction Mixture NADH + Substrate NADH + Substrate NADH + Substrate->Reaction Mixture Spectrophotometric Reading Spectrophotometric Reading Reaction Mixture->Spectrophotometric Reading IC50 Determination IC50 Determination Spectrophotometric Reading->IC50 Determination

Fig. 3: Experimental workflow for determining the inhibitory activity of pyrazole sulfonamide derivatives against the InhA enzyme.

Enzyme Inhibition

Beyond their roles in cancer and inflammation, pyrazole sulfonamide derivatives have been identified as potent inhibitors of various other enzymes, such as carbonic anhydrases.

Quantitative Carbonic Anhydrase Inhibition Data
Compound/Derivative SeriesIsozymeKi Range (nM)Reference
Sulfonamide-bearing pyrazolones (1a-f, 2a-f)hCA I18.03 ± 2.86 – 75.54 ± 4.91[16]
Sulfonamide-bearing pyrazolones (1a-f, 2a-f)hCA II24.84 ± 1.57 – 85.42 ± 6.60[16]
Pyrazole-based carbohydrazone hybridshCA I572.8–10,000[16]
Pyrazole-based carbohydrazone hybridshCA II6.8–10,000[16]
Pyrazole-based carbohydrazone hybridshCA IX10.1–10,000[16]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase (CA). The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol.[16] The rate of p-nitrophenol formation is monitored spectrophotometrically.

Materials:

  • Carbonic anhydrase enzyme (e.g., from bovine erythrocytes)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., acetazolamide)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the CA enzyme, p-NPA, and test compounds.[16]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the CA enzyme solution, and various concentrations of the test compound.[16] Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[16]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.[16]

  • Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.[16]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition and calculate the Ki or IC50 value for each compound.[16]

Synthesis of Pyrazole Sulfonamide Derivatives

A common and versatile method for the synthesis of pyrazoline benzenesulfonamide derivatives involves a two-step process starting from chalcones.

General Synthesis Protocol: From Chalcones

Step 1: Synthesis of Chalcones (Claisen-Schmidt Condensation)

  • Dissolve an appropriate aromatic aldehyde and an aromatic ketone in ethanol.[17]

  • Add a base catalyst, such as sodium hydroxide or potassium hydroxide, to the solution.[17]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[17]

  • Pour the reaction mixture into cold water to precipitate the chalcone.[17]

  • Filter, wash with water, and recrystallize the crude chalcone from a suitable solvent like ethanol.[17]

Step 2: Synthesis of Pyrazoline Benzenesulfonamides

  • Dissolve the synthesized chalcone in a suitable solvent such as ethanol or glacial acetic acid.[17]

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride to the solution.[17]

  • Reflux the reaction mixture for several hours.[17]

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline sulfonamide derivative.[17]

  • Filter, wash, and recrystallize the product to obtain the pure compound.[17]

Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives

A facile synthesis for this class of compounds has also been reported.[18]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole This is achieved through the coupling of pentane-2,4-dione with hydrazine hydrate in methanol.[18]

Step 2: Sulfonylation

  • To a solution of 3,5-dimethyl-1H-pyrazole in chloroform, slowly add chlorosulfonic acid at 0°C.[18]

  • Raise the temperature to 60°C and continue stirring.[18]

  • Add thionyl chloride and stir for an additional period at 60°C.[18]

  • Work-up the reaction to isolate the pyrazole-4-sulfonyl chloride intermediate.[18]

Step 3: Amide Formation React the pyrazole-4-sulfonyl chloride with the desired amine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane to yield the final 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative.[18]

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_pyrazoline Pyrazoline Formation Aldehyde + Ketone Aldehyde + Ketone Claisen-Schmidt Condensation Claisen-Schmidt Condensation Aldehyde + Ketone->Claisen-Schmidt Condensation Chalcone Chalcone Claisen-Schmidt Condensation->Chalcone Cyclization Cyclization Chalcone->Cyclization Hydrazinylbenzenesulfonamide Hydrazinylbenzenesulfonamide Hydrazinylbenzenesulfonamide->Cyclization Pyrazole Sulfonamide Pyrazole Sulfonamide Cyclization->Pyrazole Sulfonamide

Fig. 4: General workflow for the synthesis of pyrazole sulfonamide derivatives from chalcones.

Conclusion

Pyrazole sulfonamide derivatives represent a highly promising class of compounds with a diverse range of therapeutic applications. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their ability to inhibit key enzymatic targets, underscores their importance in drug discovery and development. The synthetic versatility of the pyrazole sulfonamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these potent therapeutic agents. Continued investigation into the structure-activity relationships and mechanisms of action of pyrazole sulfonamide derivatives will undoubtedly pave the way for the development of novel and effective therapies for a variety of diseases.

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: A Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. While the core molecule itself serves primarily as a versatile synthetic intermediate, its structural motif is a key component in a wide array of biologically active derivatives. This document details the experimental protocols for the synthesis and evaluation of these compounds, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound that integrates two important pharmacophores: the pyrazole ring and a sulfonamide group. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Similarly, the sulfonamide functional group is a cornerstone of various therapeutic agents, including antibacterial and anticancer drugs. The combination of these two moieties in this compound creates a molecule with significant potential for chemical modification and the development of novel therapeutic agents.[1] This guide explores the foundational chemistry of this core scaffold and the biological activities of its derivatives.

Synthesis and Chemical Properties

The primary route for the synthesis of this compound is a two-step process. The synthesis begins with the sulfonation of 1,3-dimethyl-1H-pyrazole, followed by amination of the resulting sulfonyl chloride.

General Synthesis Workflow

The general workflow for the synthesis of this compound and its subsequent derivatization is outlined below.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_evaluation Biological Evaluation 1_3_dimethylpyrazole 1,3-Dimethyl-1H-pyrazole sulfonyl_chloride 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride 1_3_dimethylpyrazole->sulfonyl_chloride Sulfonation sulfonamide This compound (Core Compound) sulfonyl_chloride->sulfonamide Amination derivatives Biologically Active Derivatives sulfonamide->derivatives Further Reactions assays In vitro / In vivo Assays derivatives->assays

General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride:

A common method for the sulfonation of the pyrazole ring involves the use of chlorosulfonic acid. The reaction is typically carried out in a suitable solvent like chloroform. Thionyl chloride can be added to improve the yield of the sulfonyl chloride.

Synthesis of this compound:

The conversion of the sulfonyl chloride to the sulfonamide is achieved through amination. This is a nucleophilic substitution reaction where ammonia, often from an aqueous or gaseous source, displaces the chloride on the sulfonyl group.

Biological Activities of Derivatives

While this compound itself is generally considered a synthetic intermediate, its derivatives have shown a range of biological activities. It is noteworthy that in a study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 1,3-dimethyl-pyrazole analog led to a complete loss of inhibitory effect, suggesting that the core scaffold itself is likely inactive against this target and that substitutions are crucial for activity.

Antiproliferative Activity

Derivatives of this compound have been investigated for their antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Pyrazole Sulfonamide Derivatives

Compound IDCell LineIC50 (µM)Reference
Derivative A MDA-MB-46814.97 (24h), 6.45 (48h)[2]
Derivative B HCT-11625.01
Derivative C HT-298.99
Derivative D SW-6203.27
Enzyme Inhibition

3.2.1. N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

Derivatives of this compound have been explored as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).

Signaling Pathway of NAAA Inhibition

G NAAA_inhibitor Pyrazole Sulfonamide Derivative (NAAA Inhibitor) NAAA NAAA NAAA_inhibitor->NAAA inhibits PEA Palmitoylethanolamide (PEA) NAAA->PEA degrades PPARa PPAR-α PEA->PPARa activates Anti_inflammatory Anti-inflammatory & Analgesic Effects PPARa->Anti_inflammatory leads to

Signaling pathway of NAAA inhibition by pyrazole sulfonamide derivatives.

3.2.2. Carbonic Anhydrase (CA) Inhibition

Certain pyrazole sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX.

Table 2: Carbonic Anhydrase Inhibition by Selected Pyrazole Sulfonamide Derivatives

Compound IDIsoformKi (nM)Reference
Derivative E hCA I18.03 ± 2.86
Derivative F hCA II24.84 ± 1.57
Derivative G hCA IX-
Derivative H hCA XII-

Apoptosis Induction via Carbonic Anhydrase IX Inhibition

G CAIX_inhibitor Pyrazole Sulfonamide Derivative (CA IX Inhibitor) CAIX Carbonic Anhydrase IX (CA IX) CAIX_inhibitor->CAIX inhibits p53 p53 CAIX->p53 upregulates Caspase3 Caspase-3 p53->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Apoptosis induction pathway via CA IX inhibition.

Experimental Protocols for Biological Evaluation

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

G cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 compound_addition Add pyrazole sulfonamide derivatives (various concentrations) incubation1->compound_addition incubation2 Incubate (24-72h) compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance (e.g., 570 nm) solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis

Experimental workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While the core compound itself may exhibit limited biological activity, it serves as a crucial starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The antiproliferative and enzyme-inhibitory properties of these derivatives highlight the importance of the pyrazole-sulfonamide motif in drug design. This technical guide provides a foundation for researchers and drug development professionals to further explore the chemical space around this core structure and to develop novel therapeutic agents for various diseases.

References

The Discovery and Development of Pyrazole-Based Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to form key interactions with biological targets have led to the discovery and development of numerous potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the core aspects of discovering pyrazole-based enzyme inhibitors, focusing on key enzyme targets, experimental methodologies, and the underlying signaling pathways.

Key Enzyme Classes Targeted by Pyrazole-Based Inhibitors

Pyrazole derivatives have demonstrated inhibitory activity against a wide range of enzyme families, playing crucial roles in various disease pathologies. The most prominent among these are protein kinases, cyclooxygenases, and carbonic anhydrases.

Protein Kinase Inhibitors

The altered activity of protein kinases is a hallmark of many diseases, particularly cancer. The pyrazole ring is a key structural component in numerous clinically approved protein kinase inhibitors.[1] These inhibitors often act as ATP-competitive agents, occupying the ATP-binding pocket of the kinase.

Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[2] Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[3][4] Pyrazole-based inhibitors have shown significant promise in targeting this pathway. A notable example is Ruxolitinib , a selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis.[5][6][7]

p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinases are involved in cellular responses to stress and inflammatory cytokines.[8][9] Inhibition of p38 is a therapeutic strategy for inflammatory diseases. Several pyrazole derivatives have been developed as potent p38 MAP kinase inhibitors.[8][9]

Other Kinases: The versatility of the pyrazole scaffold has led to the development of inhibitors for a wide array of other protein kinases, including B-Raf, c-Met, and receptor tyrosine kinases, which are critical targets in oncology.[1]

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrazole-containing compounds, such as Celecoxib , are highly selective COX-2 inhibitors, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[11][12][13]

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[14][15] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[16] Pyrazole-based sulfonamides have been identified as potent inhibitors of several human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII.[16][17][18]

Quantitative Data on Pyrazole-Based Enzyme Inhibitors

The potency and selectivity of enzyme inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize representative quantitative data for various pyrazole-based inhibitors against their respective enzyme targets.

Table 1: Inhibitory Activity of Pyrazole-Based Protein Kinase Inhibitors

Compound/InhibitorTarget Enzyme(s)IC₅₀ / Kᵢ (nM)Reference(s)
Ruxolitinib JAK13.3[5][6]
JAK22.8[5][6]
JAK3428[5]
Compound 3f JAK13.4[3]
JAK22.2[3]
JAK33.5[3]
Ilginatinib (NS-018) JAK20.72[7]
JAK133[7]
JAK339[7]
Tyk222[7]
BIRB 796 p38 MAP KinaseKᵢ = 0.1[9]
Roche Compound p38 MAP KinaseIC₅₀ = 1780[8]

Table 2: Inhibitory Activity of Pyrazole-Based Cyclooxygenase (COX) Inhibitors

Compound/InhibitorTarget EnzymeIC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib COX-240>375[11][12]
COX-115000[12]
Compound 11 COX-243-[19]
Compound 12 COX-249-[19]
Compound 15 COX-243-[19]
Compound 5f COX-215009.56[20]
Compound 6f COX-211508.31[20]

Table 3: Inhibitory Activity of Pyrazole-Based Carbonic Anhydrase (CA) Inhibitors

Compound/InhibitorTarget EnzymeKᵢ (nM)Reference(s)
Compound 1f hCA I58.8[16][17]
hCA II9.8[16][17]
hCA IX485.3[16][17]
hCA XII61.7[16][17]
Compound 1g hCA I66.8[16][17]
hCA II15.4[16][17]
hCA IX642.1[16][17]
hCA XII94.3[16][17]
Compound 1 hCA I16.9[16]
hCA II67.39[16]
Acetazolamide (AAZ) hCA I250[16][17]
hCA II12.1[16][17]
hCA IX25.8[16][17]
hCA XII5.7[16][17]

Experimental Protocols

The discovery and characterization of pyrazole-based enzyme inhibitors involve a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

General Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the desired substituted hydrazine hydrochloride (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assays

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes.

  • Reagent Preparation:

    • Prepare a COX Assay Buffer.

    • Reconstitute and dilute the COX Probe, COX Cofactor, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a stock solution of the pyrazole-based test inhibitor in DMSO and perform serial dilutions to the desired test concentrations.

    • Reconstitute arachidonic acid.

  • Assay Procedure (96-well plate format):

    • To each well, add the COX Assay Buffer, diluted COX Probe, and diluted COX Cofactor.

    • Add the diluted test inhibitor to the sample wells. Include a solvent control (DMSO) and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Add the diluted COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate at 25°C for 10-15 minutes.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

    • The rate of increase in fluorescence is proportional to the COX activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol: In Vitro Janus Kinase (JAK) Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer.

    • Prepare stock solutions of the purified recombinant JAK enzyme (e.g., JAK1, JAK2), a suitable peptide substrate, and ATP.

    • Prepare a stock solution of the pyrazole-based test inhibitor in DMSO and perform serial dilutions.

  • Assay Procedure (384-well plate format):

    • Add the diluted inhibitor or DMSO (control) to the wells.

    • Add a master mix containing the JAK enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Kₘ value for the specific JAK isoform.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection and Data Analysis:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent, which converts the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Spectrophotometric)

This assay spectrophotometrically determines the esterase activity of CA isoforms.

  • Enzyme and Inhibitor Preparation:

    • Purify the human carbonic anhydrase isoforms (e.g., hCA I, hCA II) or use commercially available enzymes.

    • Prepare stock solutions of the pyrazole-based test inhibitors and a reference inhibitor (e.g., Acetazolamide) in a suitable solvent.

  • Assay Procedure:

    • The assay is performed in a Tris-HCl buffer (pH 7.4).

    • In a cuvette, mix the buffer, the enzyme solution, and the test inhibitor at various concentrations.

    • Incubate the mixture at room temperature for a short period.

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Data Measurement and Analysis:

    • Monitor the increase in absorbance at 348 nm, which corresponds to the formation of p-nitrophenolate.

    • Calculate the initial reaction rates.

    • Determine the IC₅₀ values from plots of activity versus inhibitor concentration.

    • Calculate the inhibition constants (Kᵢ) using the Cheng-Prusoff equation.[18]

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental processes. The following visualizations were created using the DOT language for Graphviz.

The JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 1. Ligand Binding JAK JAK (inactive) STAT STAT (inactive) Receptor:p3->STAT 4. STAT Recruitment JAK_active JAK (active) JAK->JAK_active 2. Receptor Dimerization & JAK Activation JAK_active->Receptor:p3 JAK_active->STAT 5. STAT Phosphorylation STAT_p p-STAT STAT->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 6. STAT Dimerization DNA Target Gene Promoter STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK_active Inhibition Transcription Transcription DNA->Transcription 8. Gene Transcription

Figure 1: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based JAK inhibitors.
Experimental Workflow for High-Throughput Screening (HTS) of Enzyme Inhibitors

High-throughput screening is a crucial step in early drug discovery to identify "hit" compounds from large chemical libraries that modulate the activity of a specific biological target.

HTS_Workflow Start Start Compound_Library Compound Library (Pyrazole Derivatives) Start->Compound_Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Assay_Development Assay Development & Optimization Assay_Development->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active Compounds End End Hit_Identification->End Inactive Compounds Hit_Validation Hit Validation (Secondary Assays) Dose_Response->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->End

Figure 2: A generalized experimental workflow for the high-throughput screening of pyrazole-based enzyme inhibitors.
Logical Relationship in Pyrazole-Based Inhibitor Discovery

The discovery of a novel pyrazole-based enzyme inhibitor is a multi-step process that integrates computational and experimental approaches.

Logical_Relationship Target_Identification Target Identification & Validation Library_Design Pyrazole Library Design (Virtual Screening, SAR) Target_Identification->Library_Design Chemical_Synthesis Chemical Synthesis of Pyrazole Derivatives Library_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (Enzyme Assays) Chemical_Synthesis->In_Vitro_Screening Hit_to_Lead Hit-to-Lead Optimization In_Vitro_Screening->Hit_to_Lead Identified Hits Hit_to_Lead->Chemical_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Hit_to_Lead->In_Vivo_Studies Optimized Leads Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development Candidate Drug

Figure 3: Logical flow from target identification to clinical development in the discovery of pyrazole-based enzyme inhibitors.

Conclusion

The pyrazole scaffold continues to be a cornerstone in the design of novel enzyme inhibitors with significant therapeutic potential. Its versatility allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the key aspects of the discovery of pyrazole-based inhibitors, from the identification of major enzyme targets and the quantification of their inhibitory activities to detailed experimental protocols and the visualization of critical pathways and workflows. A thorough understanding of these core principles is essential for researchers and drug development professionals seeking to leverage the power of the pyrazole moiety in the creation of next-generation therapeutics.

References

Navigating the Solubility Landscape of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in Polar Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 88398-53-2) is a chemical entity featuring a pyrazole ring substituted with two methyl groups and a sulfonamide functional group. The presence of the sulfonamide moiety is known to influence its chemical reactivity and potential biological activity. This functional group generally confers some degree of solubility in polar solvents, a crucial factor for its handling, formulation, and bioavailability in potential therapeutic applications.[1]

Despite its commercial availability and presence in chemical databases, there is a notable absence of publicly available, quantitative studies detailing the solubility of this compound in common polar solvents. This guide aims to bridge this gap by providing a framework for researchers to assess its solubility.

Qualitative Solubility Profile

Based on its chemical structure, this compound is anticipated to be soluble in polar solvents.[1] The sulfonamide group (-SO₂NH₂) is capable of forming hydrogen bonds with polar solvent molecules such as water, alcohols, and dimethyl sulfoxide (DMSO). The pyrazole ring, while aromatic, also contains nitrogen atoms that can participate in hydrogen bonding. However, the overall solubility will be a balance between the polar contributions of the sulfonamide and pyrazole nitrogens and the nonpolar character of the dimethylated pyrazole ring.

Quantitative Solubility Data

A comprehensive search of scientific databases, patent literature, and chemical supplier documentation did not yield specific quantitative solubility data (e.g., in g/L, mg/mL, or molarity) for this compound in any specific polar solvent at defined temperatures. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimental Solubility of this compound in Polar Solvents (Template)

Polar SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Watere.g., 25Data to be determinedData to be determinede.g., Shake-Flask
Ethanole.g., 25Data to be determinedData to be determinede.g., HPLC
Methanole.g., 25Data to be determinedData to be determinede.g., UV-Vis Spectroscopy
Dimethyl Sulfoxide (DMSO)e.g., 25Data to be determinedData to be determinede.g., Gravimetric
Acetonee.g., 25Data to be determinedData to be determinede.g., Shake-Flask
Acetonitrilee.g., 25Data to be determinedData to be determinede.g., HPLC

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound. These protocols are based on standard practices for sulfonamide compounds.

Shake-Flask Method (Isothermal Saturation)

This is a widely used method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound (pure solid)

  • Selected polar solvent (e.g., water, ethanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or 0.45 µm)

  • Vials or flasks with secure closures

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium. For sulfonamides, this can range from 24 to 72 hours. Preliminary experiments should be conducted to determine the time to reach equilibrium.

  • After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculate the original solubility in the saturated solution, accounting for the dilution factor.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed.

Objective: To quickly estimate the kinetic solubility of the compound in various solvents.

Materials:

  • Stock solution of this compound in a highly soluble solvent (e.g., DMSO).

  • A panel of polar solvents.

  • 96-well microplates.

  • Automated liquid handling system.

  • Plate reader (e.g., nephelometer, UV-Vis spectrophotometer).

Procedure:

  • Dispense the selected polar solvents into the wells of a microplate.

  • Add a small volume of the concentrated stock solution of the compound to each well using an automated liquid handler.

  • Allow the plate to incubate for a short period (e.g., 1-2 hours) with shaking.

  • Measure the turbidity or light scattering of each well using a nephelometer. The point at which precipitation occurs indicates the limit of solubility.

  • Alternatively, the concentration in the clear supernatant can be measured after centrifugation of the plate.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess shake Agitate at constant temperature (24-72h) add_excess->shake sediment Allow solid to sediment shake->sediment filter Filter supernatant sediment->filter dilute Dilute sample filter->dilute hplc Quantify via HPLC dilute->hplc calculate Calculate solubility hplc->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Signaling Pathways

A thorough review of the scientific literature did not reveal any studies linking this compound to specific biological signaling pathways. Therefore, a diagrammatic representation of its mechanism of action or interaction with signaling cascades cannot be provided at this time. Research in this area would be necessary to elucidate its potential biological targets and pathways.

Conclusion

While the presence of a sulfonamide group suggests that this compound is soluble in polar solvents, a lack of published quantitative data necessitates experimental determination for specific applications. This guide provides the necessary framework and detailed protocols for researchers to accurately measure the solubility of this compound. The provided experimental workflow and methodologies offer a robust starting point for generating the critical data needed for drug development, formulation, and other research endeavors. Future studies are encouraged to publish such data to enrich the collective understanding of this compound's physicochemical properties.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural characteristics, and key physical properties. Furthermore, it outlines established experimental protocols for the determination of these properties and explores its potential biological relevance, including a representative signaling pathway.

Chemical Identity and Structure

This compound is a substituted pyrazole derivative containing a sulfonamide functional group. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established scaffold in numerous biologically active compounds.[1] The presence of the sulfonamide moiety also confers significant potential for therapeutic applications, given its prevalence in a wide range of approved drugs.[1]

The fundamental identifiers and structural details of the compound are summarized below.

IdentifierValue
CAS Number 88398-53-2[1][2][3][4]
Molecular Formula C₅H₉N₃O₂S[3][4]
Molecular Weight 175.21 g/mol [1][3][4]
IUPAC Name This compound
InChI InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10)[4]
InChIKey FQQRVLUHFKWHRT-UHFFFAOYSA-N[1][4]
SMILES CN1N=C(C)C=C1S(=O)(=O)N[4]

Below is a 2D chemical structure diagram of this compound.

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Physical State Solid at room temperature[5]
Melting Point 97-105 °C
Boiling Point Data not available
Solubility Soluble in polar solvents[5]
pKa Data not available
logP (computed) -0.8[6]

Experimental Protocols

This section details the general experimental methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the sulfonation of the pyrazole ring followed by amination.[1]

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination 1,3-Dimethylpyrazole 1,3-Dimethylpyrazole Sulfonylation Sulfonylation 1,3-Dimethylpyrazole->Sulfonylation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonylation 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride Amination Amination 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride->Amination Sulfonylation->1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride Ammonia Ammonia Ammonia->Amination This compound This compound Amination->this compound

Synthetic workflow for this compound.

Protocol for Sulfonylation:

  • 1,3-Dimethylpyrazole is dissolved in a suitable inert solvent, such as chloroform.

  • The solution is cooled to 0 °C in an ice bath.

  • Chlorosulfonic acid is added dropwise to the cooled solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

  • The resulting solid, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

Protocol for Amination:

  • The crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent like acetone or tetrahydrofuran (THF).

  • The solution is cooled in an ice bath.

  • Aqueous ammonia is added dropwise with vigorous stirring.

  • The reaction is stirred at room temperature for several hours.

  • The solvent is removed under reduced pressure, and the residue is treated with water.

  • The solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.

Determination of Physicochemical Properties

The following are generalized protocols for determining the key physicochemical properties.

Melting Point Determination (Capillary Method):

  • A small amount of the dried, crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (UV-Vis Spectrophotometry):

  • A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).

  • A series of buffer solutions with a range of known pH values are prepared.

  • Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

  • The UV-Vis absorbance spectrum of each solution is recorded.

  • The changes in absorbance at a specific wavelength as a function of pH are used to calculate the pKa value using the Henderson-Hasselbalch equation.

logP Determination (Shake-Flask Method):

  • A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

  • A known volume of this solution is mixed with a known volume of the second immiscible solvent in a separatory funnel.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

  • The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context and Potential Signaling Pathway Involvement

While this compound is primarily utilized as a research chemical and a building block for the synthesis of more complex molecules, the pyrazole-sulfonamide scaffold is of significant interest in drug discovery.[1] Derivatives of this core structure have been investigated for a variety of biological activities, including as inhibitors of enzymes such as carbonic anhydrases and N-acylethanolamine-hydrolyzing acid amidase (NAAA).

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-known class of CA inhibitors. Pyrazole-sulfonamide derivatives have been shown to be effective inhibitors of various CA isoforms.

The general mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Pyrazole Sulfonamide CO2_H2O CO₂ + H₂O CA_active Carbonic Anhydrase (Active Site with Zn²⁺-OH⁻) CO2_H2O->CA_active Substrate Binding H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation CA_active->H2CO3 Hydration CA_inactive Inactive Enzyme-Inhibitor Complex CA_active->CA_inactive Pyrazole_Sulfonamide This compound Pyrazole_Sulfonamide->CA_active Binding to Zn²⁺

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role as a foundational scaffold in medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a sulfonamide functional group.

IUPAC Name: this compound[1][2]

Synonyms:

  • 1,3-Dimethylpyrazole-4-sulfonamide[3]

  • 1H-Pyrazole-4-sulfonamide, 1,3-dimethyl-[3]

  • 1H-Pyrazole-4-sulfonamide, 1,3-dimethyl-(9CI)[3]

Physicochemical and Structural Data

The key properties of this compound are summarized in the tables below. This compound is typically a solid at room temperature and is soluble in polar solvents.[3]

Table 1: Compound Identifiers

IdentifierValue
CAS Number88398-53-2[1][2][3][4][5]
Molecular FormulaC₅H₉N₃O₂S[1][2][3]
Molecular Weight175.21 g/mol [2][4]
InChI KeyFQQRVLUHFKWHRT-UHFFFAOYSA-N[2][3][4]
SMILESCC1=NN(C)C=C1S(N)(=O)=O[1][3]

Table 2: Elemental Composition

ElementSymbolAtomic WeightCount% by Mass
CarbonC12.011534.27%[4]
HydrogenH1.00895.18%[4]
NitrogenN14.007323.98%[4]
OxygenO15.999218.26%[4]
SulfurS32.065118.30%[4]

Role in Medicinal Chemistry

This compound serves as a valuable scaffold for the development of novel therapeutic agents.[4] The integration of both pyrazole and sulfonamide moieties is a strategic approach in medicinal chemistry, as both are well-established pharmacophores.[4]

  • Pyrazole Core: The pyrazole ring is a "privileged scaffold," frequently found in biologically active compounds.[4] Marketed drugs containing this core include the anti-inflammatory celecoxib and the erectile dysfunction medication sildenafil.[4]

  • Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a cornerstone of drug discovery, famously associated with the first synthetic antibacterial agents (sulfa drugs).[4]

By modifying the sulfonamide group or other positions on the pyrazole ring, medicinal chemists can generate libraries of new compounds for screening against a wide array of biological targets, including enzymes and receptors.[4]

Experimental Protocols: Synthesis

The primary route for synthesizing this compound is a two-step process.[4] It begins with the sulfonation of the pyrazole ring to form a key intermediate, which is then converted to the final sulfonamide product through amination.[4]

Step 1: Sulfonylation of 1,3-Dimethyl-1H-pyrazole

This step introduces the sulfonyl chloride group onto the pyrazole ring.

  • Reactants: 1,3-Dimethyl-1H-pyrazole, Chlorosulfonic Acid, Chloroform (solvent), Thionyl Chloride.

  • Procedure:

    • A solution of 1,3-Dimethyl-1H-pyrazole in chloroform is prepared.

    • This mixture is added slowly to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere.[6]

    • The reaction temperature is raised to 60°C and stirring is continued for approximately 10 hours.[6]

    • Thionyl chloride is then added to the reaction mass at 60°C over 20 minutes, followed by an additional 2 hours of stirring at the same temperature.[6]

    • The reaction progress is monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up to isolate the intermediate product, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Step 2: Amination of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This step involves a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group to yield the final product.[4]

  • Reactants: 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, Ammonia (aqueous or gaseous).

  • Procedure:

    • The 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride intermediate is treated with a source of ammonia.[4]

    • The highly reactive nature of the sulfonyl chloride allows the reaction to proceed readily.[4]

    • The course of the reaction is monitored by TLC.

    • After completion, cold water is added to the reaction mass.[6][7] The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield the crude product.[6][7]

    • The crude this compound is then purified, typically by column chromatography.[6][7]

Visualized Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process for this compound and its subsequent use as a scaffold in drug discovery.

Synthesis_Workflow start 1,3-Dimethyl-1H-pyrazole intermediate 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride start->intermediate  Sulfonylation (Chlorosulfonic Acid) product This compound intermediate->product  Amination (Ammonia)

Caption: Synthetic pathway for this compound.

Drug_Discovery_Scaffold scaffold This compound (Scaffold) modification Chemical Modification (e.g., at Sulfonamide group) scaffold->modification library Library of Novel Pyrazole Derivatives modification->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Role as a scaffold in a typical drug discovery workflow.

References

In-Depth Technical Guide: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound featuring a pyrazole ring functionalized with a sulfonamide group. This molecule serves as a valuable building block in medicinal chemistry and drug discovery.[1] The pyrazole scaffold is a "privileged structure," frequently found in biologically active compounds, while the sulfonamide group is a well-established pharmacophore known for a wide range of therapeutic applications.[1] This guide provides a comprehensive overview of the available technical data and synthetic methodologies for this compound.

Chemical and Physical Properties

This compound is a solid at room temperature and is expected to be soluble in polar organic solvents.[2] The following tables summarize its key identifiers and computed physicochemical properties.

Table 1: Compound Identifiers

IdentifierValue
CAS Number 88398-53-2[1][3]
PubChem CID 13342783[3]
Molecular Formula C₅H₉N₃O₂S[3]
Molecular Weight 175.21 g/mol [1][3]
InChI Key FQQRVLUHFKWHRT-UHFFFAOYSA-N[1][3]
IUPAC Name 1,3-dimethylpyrazole-4-sulfonamide[3]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 -0.8PubChem[3]
Topological Polar Surface Area 86.4 ŲPubChem[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Exact Mass 175.04154771 DaPubChem[3]
Monoisotopic Mass 175.04154771 DaPubChem[3]

Spectroscopic Data

Table 3: Predicted Spectroscopic Features

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR N-CH₃~3.7 ppm (singlet)[1]
C-CH₃~2.4 ppm (singlet)[1]
Pyrazole Ring-HSinglet[1]
SO₂NH₂Broad singlet[1]
¹³C NMR Pyrazole Ring CarbonsAromatic/Heteroaromatic region
N-CH₃ CarbonAliphatic region
C-CH₃ CarbonAliphatic region
FT-IR Sulfonamide (N-H stretch)~3300-3500 cm⁻¹[1]
Pyrazole Ring (C=N, C=C stretch)~1500-1600 cm⁻¹[1]
Sulfonyl (S=O stretch)Two bands for asymmetric and symmetric stretching[1]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process: sulfonylation of the pyrazole precursor followed by amination.[1] The following is a likely experimental protocol adapted from the synthesis of similar pyrazole-4-sulfonamides.[4]

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Reaction: 1,3-Dimethyl-1H-pyrazole is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride.

  • Procedure:

    • A solution of 1,3-Dimethyl-1H-pyrazole in a suitable solvent (e.g., chloroform) is added dropwise to a stirred solution of chlorosulfonic acid in the same solvent at 0 °C under a nitrogen atmosphere.

    • The reaction mixture is then heated to 60 °C and stirred for several hours.

    • Thionyl chloride is added to the reaction mixture at 60 °C, and stirring is continued for an additional period.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of cold water.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride.

    • The crude product can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Reaction: The intermediate 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is reacted with ammonia.

  • Procedure:

    • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane).

    • The solution is treated with an aqueous or gaseous source of ammonia.

    • The reaction is stirred at room temperature for several hours, with progress monitored by TLC.

    • After completion, the reaction mixture is washed with water.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.

    • The final product can be purified by recrystallization or column chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates the general two-step synthesis of this compound.

G A 1,3-Dimethyl-1H-pyrazole B Sulfonylation (Chlorosulfonic acid, Thionyl chloride) A->B C 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride B->C D Amination (Ammonia) C->D E This compound D->E

Synthetic pathway to this compound.
Role as a Scaffold in Drug Discovery

This compound is primarily utilized as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] The following diagram illustrates this concept.

G cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Compound Library cluster_3 Screening & Development A This compound B Modification of Sulfonamide Group A->B C Substitution on Pyrazole Ring A->C D Novel Pyrazole-based Derivatives B->D C->D E Biological Target Screening D->E F Lead Optimization E->F G A Pyrazole Sulfonamide Derivative B Kinase Signaling Pathways A->B Inhibition C Cell Cycle Regulation A->C Modulation D Inflammatory Pathways A->D Inhibition F Cell Proliferation B->F E Apoptosis C->E C->F G Inflammation D->G

References

A Technical Guide to Advanced Applications in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Agricultural chemistry is a cornerstone of modern farming, providing essential tools to enhance agricultural productivity and ensure global food security.[1][2] The field focuses on the chemical and biochemical processes that underpin crop production, from soil nutrient management to the control of pests and diseases.[1] This involves the development and application of fertilizers, pesticides, and plant growth regulators.[3] However, the discipline faces the dual challenge of increasing crop yields to feed a growing global population while minimizing the environmental and health impacts associated with chemical use.[4][5] This guide provides an in-depth technical overview of the modern agrochemical pipeline, from discovery and synthesis to molecular mechanisms and integrated management strategies, tailored for researchers and scientists in the field.

Chapter 1: The Modern Agrochemical Discovery and Development Pipeline

The journey from a promising chemical compound to a commercial agrochemical is a complex, multi-stage process increasingly accelerated by computational tools.[6] This pipeline is often conceptualized as the Design-Make-Test-Analyze (DMTA) cycle, an iterative process that leverages cheminformatics and artificial intelligence to optimize compound discovery and development.[6][7] The overarching goal is to identify molecules with high efficacy against a specific target and a favorable safety profile.

The modern pipeline can be broken down into several key phases:

  • Lead Generation: The process begins by screening vast libraries of compounds for potential activity.[8] This can involve high-throughput screening of existing chemical libraries, exploring natural products, or using structure-based design if the biological target is known.[6]

  • Lead Optimization: Promising "hits" from the initial screen are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. This phase heavily relies on the iterative DMTA cycle, where computational models predict the effects of structural changes before synthesis and testing.[7]

  • Development and Registration: The most promising candidates undergo extensive testing to evaluate their efficacy in real-world conditions (field trials) and to ensure they meet stringent safety and regulatory standards.[8] This phase generates the large volumes of data required for registration with government agencies.[9]

  • Commercialization: Once registered, the new agrochemical is manufactured on a large scale and launched into the market.[8]

Agrochemical_Discovery_Pipeline cluster_DMTA Design-Make-Test-Analyze (DMTA) Cycle cluster_Pipeline Development & Commercialization Design Design (Cheminformatics, AI) Make Make (Synthesis) Design->Make Test Test (Bioassays) Make->Test Analyze Analyze (Data Interpretation) Test->Analyze Analyze->Design Optimization Lead Optimization (30-5,000 compounds) LeadGen Lead Generation (160,000+ compounds) LeadGen->Optimization Hits Development Development (Field Trials, Safety) (1-3 candidates) Optimization->Development Registration Registration Development->Registration Commercial Commercial Product (1) Registration->Commercial

Caption: The agrochemical discovery and development pipeline.[8]

Chapter 2: Synthesis of Novel Agrochemicals: A Case Study

The synthesis of agrochemicals is a critical process that aims for high efficiency, purity, and safety.[10] Modern methodologies like flow chemistry are being adopted to improve upon traditional batch synthesis. Flow chemistry offers enhanced control over reaction parameters, leading to better yields, higher purity, and safer operating conditions.[10]

Case Study: Synthesis of Hymexazol Fungicide

A notable application of flow chemistry is in the synthesis of Hymexazol, a soil fungicide.[10] This continuous process demonstrates significant improvements over batch methods.

ParameterValueReference
Synthesis Method Continuous Flow Chemistry[10]
Yield 86%[10]
Purity 99%[10]
Throughput 1.7 kg in 3.5 hours[10]
Experimental Protocol: Continuous Flow Synthesis of Hymexazol

This protocol outlines the key steps in the continuous flow synthesis of the fungicide Hymexazol.[10]

  • Reagent Preparation: Prepare separate solutions of Ethyl Acetoacetate, Hydroxylamine HCl, Sodium Ethoxide in Ethylene Glycol, and Concentrated HCl.

  • Reactor Setup: Utilize a continuous flow reactor system with multiple pumps and T-mixers.

  • Step 1 - Hydroxamic Acid Formation: Pump the Ethyl Acetoacetate and Hydroxylamine HCl solutions into a T-mixer, then pass the mixture through the first coil reactor to form the hydroxamic acid intermediate.

  • Step 2 - Cyclization/Quenching: Introduce the Sodium Ethoxide solution via a second T-mixer to induce cyclization. Subsequently, pump in Concentrated HCl to quench the reaction in the second coil reactor.

  • Workup and Purification: The output from the reactor undergoes reduced pressure distillation followed by recrystallization to yield pure Hymexazol.

Synthesis_Workflow reagent1 Ethyl Acetoacetate mixer1 T-Mixer 1 reagent1->mixer1 reagent2 Hydroxylamine HCl reagent2->mixer1 reagent3 Sodium Ethoxide mixer2 T-Mixer 2 reagent3->mixer2 Pump reagent4 Concentrated HCl reactor2 Coil Reactor 2 (Cyclization/Quenching) reagent4->reactor2 Pump 3 reactor1 Coil Reactor 1 (Hydroxamic Acid Formation) mixer1->reactor1 Pump 1 & 2 reactor1->mixer2 mixer2->reactor2 purification Workup & Purification (Distillation, Recrystallization) reactor2->purification output Hymexazol purification->output

Caption: Experimental workflow for Hymexazol synthesis via flow chemistry.[10]

Chapter 3: Efficacy and Safety Evaluation

Before an agrochemical can be commercialized, it must undergo rigorous evaluation for both efficacy and safety. This is accomplished through a combination of laboratory bioassays and large-scale field trials.

Bioassays for Screening and Toxicity Assessment

Bioassays are essential experimental tests that use living organisms or biological systems to assess the activity of a chemical compound.[11][12] They are crucial for determining a substance's efficacy (e.g., as an herbicide or insecticide) and its potential toxicity to non-target organisms.[11] A common application is the determination of the median lethal dose (LD50), the concentration of a substance that kills 50% of a test population.[11]

Experimental Protocol: Topical Application Bioassay for Insecticide LD50

This protocol is a standard method for determining the contact toxicity of an insecticide.[13]

  • Preparation: Dissolve the technical grade insecticide in a volatile solvent like acetone to create a stock solution and a series of serial dilutions (different concentrations).

  • Application: Using a micro-applicator, apply a small, precise droplet (e.g., 1 microliter) of each insecticide concentration to the dorsal thorax of individual test insects (e.g., third-instar larvae). A control group is treated with solvent only.

  • Incubation: Place the treated insects in a controlled environment (e.g., petri dishes with a food source) and maintain them under standard temperature and humidity conditions.

  • Assessment: Record mortality counts at a predetermined time point, typically 24 to 48 hours after application.

  • Data Analysis: Use probit analysis to calculate the LD50 value from the mortality data across the different concentrations.

Bioassay_Workflow cluster_prep 1. Preparation cluster_exp 2. Exposure cluster_analysis 3. Analysis A Prepare Test Substance (e.g., Serial Dilutions) C Expose Organisms to Substance (Topical, Film, etc.) A->C B Prepare Biological System (e.g., Insects, Seeds, Cells) B->C D Incubate Under Controlled Conditions C->D E Measure Biological Response (e.g., Mortality, Growth Inhibition) D->E F Statistical Analysis (e.g., Probit for LD50) E->F

Caption: A generalized workflow for conducting a laboratory bioassay.[13]
Field Trials for Performance Validation

Field trials are conducted to evaluate the performance and safety of an agrochemical under real-world agricultural conditions.[14] A key objective is to determine the minimum effective dose—the lowest application rate that provides consistent and sufficient pest control.[15] This ensures efficacy while minimizing cost, environmental impact, and the risk of resistance development.

Experimental Protocol: Determining Minimum Effective Dose

This protocol is designed to establish the lowest effective application rate for a new pesticide.[15]

  • Trial Planning: Define objectives, select representative crop sites, and design the experimental layout (e.g., randomized complete block).[9]

  • Site Selection & Preparation: Choose sites with natural pest infestations and prepare plots according to standard agricultural practices for the crop.[16]

  • Treatment Applications: Apply the pesticide at several different rates. A typical trial includes the proposed label rate (100%), at least one lower rate (e.g., 75% and 50%), and an untreated control plot.[15] Applications must be uniform and mimic commercial practices.

  • Data Collection: Systematically assess pest density or disease severity, crop phytotoxicity, and crop yield in all plots at regular intervals throughout the growing season.[9]

  • Analysis and Reporting: Statistically analyze the data to compare the efficacy of the different application rates against the untreated control. The minimum effective dose is the lowest rate that achieves the desired level of control.[15]

Pesticide Application Rate (% of Proposed)Average Residue Level (mg/kg) per kg a.i./haReference
50%Varies[15]
75%Varies[15]
100% (Proposed Rate)0.24[17]
200% (For residue studies)Varies[14]
Note: The average residue level of 0.24 mg/kg is a generalized value from a study on greenhouse tomatoes and serves as an illustrative example of the relationship between application rate and residue.[17]

Chapter 4: Molecular Mechanisms and Signaling Pathways

Understanding how agrochemicals interact with biological systems at the molecular level is crucial for developing safer, more effective products and for assessing their environmental impact. Many pesticides function by disrupting key biological processes in target pests. However, they can also have unintended effects on non-target organisms, including mammals, by activating stress-responsive signaling networks.

One such mechanism involves the induction of oxidative stress. Exposure to certain pesticides can lead to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[18] This imbalance disrupts normal cellular function and activates complex signaling cascades.

Key pathways affected include:

  • Keap1/Nrf2/ARE Pathway: A primary defense mechanism against oxidative stress.

  • NF-κB Pathway: A key regulator of inflammation and immune response.

  • Ca²⁺ Signaling: Pesticides can increase intracellular calcium levels, further propagating stress signals.

Prolonged activation of these pathways can lead to lipid peroxidation, protein and DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[18]

Signaling_Pathway cluster_cell Cellular Response Pesticide Pesticide Exposure Ca ↑ Intracellular Ca²⁺ Pesticide->Ca RNS ↑ Reactive Nitrogen Species (RNS) Pesticide->RNS Keap1 Keap1/Nrf2/ARE Activation Pesticide->Keap1 NFkB NF-κB Pathway Activation Pesticide->NFkB Ca->RNS Stimulates OxidativeStress Oxidative Stress RNS->OxidativeStress Keap1->OxidativeStress Response to NFkB->OxidativeStress Response to Damage Lipid, Protein, & DNA Oxidation OxidativeStress->Damage Mitochondria Mitochondrial Dysfunction Damage->Mitochondria Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis

Caption: Signaling pathway of pesticide-induced oxidative stress.[18]

Chapter 5: Advanced Applications and Future Outlook

The future of agricultural chemistry is moving towards more holistic and sustainable systems that integrate multiple strategies for crop protection and enhancement.

Integrated Pest Management (IPM)

Integrated Pest Management (IPM) is an ecologically-based strategy that focuses on the long-term prevention of pests through a combination of techniques.[19][20] Rather than simply relying on chemical applications, IPM uses a multi-tiered approach to keep pest populations below an economic injury level.[20][21] The use of chemical pesticides is considered a last resort.[21]

The IPM strategy is often visualized as a pyramid, with foundational methods at the base and more intensive interventions at the top:

  • Prevention: The base of the pyramid involves preventative measures like using pest-resistant crop varieties, crop rotation, and maintaining healthy soil to make the environment less favorable for pests.[19]

  • Cultural & Physical Controls: This includes practices like adjusting planting times, sanitation, and using physical barriers or traps to disrupt pest life cycles.[19]

  • Biological Control: This level utilizes natural enemies of pests, such as predators, parasitoids, and pathogens, to suppress pest populations.[19]

  • Chemical Control: The top of the pyramid is the judicious use of pesticides. In an IPM framework, chemicals are selected to be as specific as possible to the target pest to minimize harm to non-target organisms and the environment.[19]

Caption: The hierarchical strategy of Integrated Pest Management (IPM).[21]
Emerging Technologies

Innovation continues to drive the evolution of agricultural chemistry. Key areas of development include:

  • Bio-based Agrochemicals: There is significant growth in the use of biopesticides and biofertilizers, which are derived from natural materials like microorganisms and plant extracts.[22][23] These products often have a narrower spectrum of activity and a more favorable environmental profile.[24]

  • Nanotechnology: The application of nanotechnology allows for the creation of "smart" delivery systems.[2] Encapsulating active ingredients in nanoparticles can enable controlled release, reducing the total amount of chemical needed and minimizing runoff into the environment.[2]

  • Precision Agriculture: Technologies like drones and sensors are being used to apply agrochemicals with high precision, treating only the specific areas of a field that require it.[25] This significantly reduces overall chemical use and environmental impact.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, a valuable building block in medicinal chemistry. The integration of the pyrazole and sulfonamide functionalities offers a scaffold for the development of novel therapeutic agents.[1] Pyrazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] Similarly, the sulfonamide group is a well-established pharmacophore known for its diverse pharmacological applications.[1][3] This document outlines the synthetic procedure, provides key characterization data, and discusses potential applications for this compound in drug discovery and development.

Chemical Properties and Characterization

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValue
CAS Number 88398-53-2
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol [1][4]
Appearance Typically a solid at room temperature[3]
Solubility Soluble in polar solvents[3]
Monoisotopic Mass 175.04154771 Da[1][4]

Synthesis Protocol

The synthesis of this compound is a two-step process that begins with the sulfonation of 1,3-dimethylpyrazole, followed by amination of the resulting sulfonyl chloride.[1]

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Amination A 1,3-Dimethylpyrazole C 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride A->C 0°C to 90°C B Chlorosulfonic Acid B->C D 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride F This compound D->F Ether E Anhydrous Ammonia E->F

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This initial step involves the electrophilic sulfonation of the pyrazole ring.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,3-Dimethylpyrazole96.1359 g0.614
Chlorosulfonic acid116.52300 g2.57

Procedure:

  • In a fume hood, slowly add 59 g of 1,3-dimethylpyrazole to 300 g of chlorosulfonic acid while maintaining the temperature at 0°C with an ice bath.

  • After the addition is complete, warm the reaction mixture to 90°C and stir for 3 hours.

  • Cool the reaction mixture and carefully pour it onto 500 g of ice.

  • Extract the aqueous solution with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent. The resulting ether solution contains the intermediate, 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride, and is used directly in the next step.

Step 2: Synthesis of this compound

The sulfonyl chloride intermediate is converted to the final sulfonamide product through nucleophilic substitution with ammonia.[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride solution-Ether solution from Step 1-
Anhydrous ammonia17.0355 g3.23
Diethyl ether-250 mL-

Procedure:

  • Prepare a solution of 55 g of anhydrous ammonia in 250 mL of diethyl ether.

  • Add the ether solution of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride dropwise to the ammonia solution.

  • Let the reaction mixture stand overnight.

  • Add water to the reaction mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic solutions and dry over anhydrous sodium sulfate.

  • After filtering, remove the solvent under reduced pressure to yield the product. The reported yield is 20.5 g with a melting point of 97-105°C.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic and analytical techniques.[1]

AnalysisExpected Results
¹H NMR Distinct signals for the two methyl groups (N-CH₃ and C-CH₃), the pyrazole ring proton, and the sulfonamide (NH₂) protons.
¹³C NMR Signals corresponding to the carbon atoms of the pyrazole ring and the two methyl groups.
FT-IR Characteristic absorption bands for N-H stretching of the sulfonamide, S=O stretching, and C=N stretching of the pyrazole ring.
LC-MS Expected protonated molecule [M+H]⁺ at an m/z of approximately 176.0488.[1]
Elemental Analysis Theoretical %: C, 34.27; H, 5.18; N, 23.98; O, 18.26; S, 18.30.[1]

Potential Applications in Drug Discovery

While this compound is primarily a research chemical and synthetic intermediate, its structural motifs are present in a variety of biologically active molecules.[1][5] This makes it a valuable starting point for the synthesis of compound libraries for screening against various biological targets.[1]

Logical Relationship for Drug Discovery Application

Drug_Discovery cluster_targets Potential Therapeutic Areas A This compound (Scaffold) B Chemical Modification (e.g., N-alkylation/arylation of sulfonamide) A->B C Library of Novel Pyrazole-Sulfonamide Derivatives B->C D Biological Screening C->D E Identification of Lead Compounds D->E F Anti-inflammatory Agents E->F based on SAR G Anticancer Agents E->G based on SAR H Enzyme Inhibitors (e.g., NAAA inhibitors) E->H based on SAR

Caption: Drug discovery workflow starting from the pyrazole-sulfonamide scaffold.

The pyrazole-sulfonamide core is a privileged scaffold in medicinal chemistry.[1] For instance, derivatives of pyrazole sulfonamides have been investigated as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which have potential as anti-inflammatory agents. Modifications to the sulfonamide nitrogen can significantly alter the biological activity and selectivity of these compounds.[1] Furthermore, various pyrazoline benzenesulfonamide derivatives have been explored as potential anticancer agents.[2] Researchers can utilize this compound as a starting material to synthesize novel derivatives and explore their therapeutic potential in these and other disease areas.

References

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, a versatile synthetic intermediate. This document details its chemical properties, synthesis, and applications in the development of novel bioactive compounds. Detailed experimental protocols for its synthesis and derivatization are provided, along with data on the biological activities of its derivatives.

Chemical Identity and Properties

This compound is a pyrazole derivative containing a sulfonamide functional group. This bifunctional nature makes it a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules.[1]

PropertyValueReference
CAS Number 88398-53-2[1]
Molecular Formula C₅H₉N₃O₂S[1]
Molecular Weight 175.21 g/mol [1]
IUPAC Name This compound
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as DMSO and DMF

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the sulfonylation of 1,3-dimethyl-1H-pyrazole to form the corresponding sulfonyl chloride, followed by amination.[1]

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This protocol is adapted from a general procedure for the sulfonylation of pyrazoles.[2]

Materials:

  • 1,3-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Nitrogen gas supply

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (5.5 eq) to the stirred solution.

  • After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (1.32 eq) to the reaction mixture at 60 °C over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

  • The crude product can be used in the next step without further purification. A yield of approximately 90% can be expected.[2]

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of the sulfonyl chloride to the sulfonamide.[1]

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Aqueous ammonia solution (e.g., 28-30%)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent (e.g., acetone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of cold aqueous ammonia solution to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • The resulting solid can be collected by filtration, washed with cold water, and dried to afford this compound.

Applications as a Synthetic Intermediate

This compound serves as a key intermediate for the synthesis of various derivatives with a range of biological activities. The sulfonamide nitrogen can be readily alkylated or acylated to introduce diverse substituents.[3][4]

Synthesis of N-Substituted Derivatives

The following protocol provides a general method for the N-alkylation/acylation of this compound, adapted from procedures for similar sulfonamides.[2][5]

Materials:

  • This compound

  • Alkyl halide or Acyl chloride (1.05 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add diisopropylethylamine to the solution.

  • Add the desired alkyl halide or acyl chloride dropwise to the stirred mixture at room temperature.

  • Stir the reaction for 16 hours at 25-30 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with cold water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative. Yields can range from 41% to 71% depending on the substrate.[5]

Logical Workflow for Synthesis and Derivatization

G A 1,3-Dimethyl-1H-pyrazole C 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride A->C Sulfonylation B Chlorosulfonic Acid, Thionyl Chloride E This compound C->E Amination D Ammonia G N-Substituted Derivatives E->G N-Alkylation/ N-Acylation F Alkyl/Acyl Halide, DIPEA

Caption: Synthetic pathway for this compound and its derivatives.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for various biological activities, including herbicidal and antiproliferative effects.

Herbicidal Activity

Pyrazole sulfonamides have been identified as potent inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[6] Inhibition of AHAS leads to the disruption of plant growth, making these compounds effective herbicides.

Acetohydroxyacid Synthase (AHAS) Inhibition Pathway

G Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Multiple Steps Inhibitor Pyrazole Sulfonamide Derivative Inhibitor->Inhibition Inhibition->AHAS

Caption: Inhibition of the AHAS pathway by pyrazole sulfonamide derivatives.

Table of Herbicidal Activity of Pyrazole Sulfonamide Derivatives

CompoundTargetActivityReference
Pyrazole Sulfonamide DerivativeRape Root Length81% inhibition at 100 mg/L[6]
Benzothiadiazole-containing pyrazoleStellaria media100% control at 150 g ai/ha[6]
Antiproliferative Activity

Certain N-substituted derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have demonstrated in vitro antiproliferative activity against human cancer cell lines.[5][7] The proposed mechanism for some pyrazole-containing anti-inflammatory drugs involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

G ArachidonicAcid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Pyrazole Sulfonamide Derivative Inhibitor->Inhibition Inhibition->COX2

References

Application Notes and Protocols for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its rigid pyrazole core, substituted with a reactive sulfonamide group, makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This privileged structure is found in numerous compounds developed as enzyme inhibitors and receptor modulators, highlighting its significance in modern drug discovery. These application notes provide an overview of its utility, supported by quantitative data for representative derivatives, detailed experimental protocols, and visual diagrams of synthetic pathways and mechanisms of action.

Key Applications in Drug Discovery

The bifunctional nature of this compound allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.[1] Its primary applications are centered around the development of inhibitors for enzymes implicated in various diseases.

  • Anti-inflammatory Agents (COX-2 Inhibitors): The pyrazole-sulfonamide motif is a cornerstone of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[1] By selectively targeting COX-2, these agents reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][3]

  • Anticancer Therapeutics (Carbonic Anhydrase Inhibitors): The sulfonamide group is a well-established zinc-binding moiety, making this scaffold highly suitable for designing inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII.[4][5][6][7]

  • Neuropathic Pain and Inflammation (NAAA Inhibitors): Derivatives of this scaffold have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8][9]

Quantitative Data for Representative Derivatives

The following tables summarize the biological activity of various derivatives synthesized using the this compound scaffold, demonstrating its potential in generating potent and selective drug candidates.

Table 1: COX-2 and 5-LOX Inhibition Data for Pyrazole Sulfonamide Derivatives

Compound IDAnalgesic Activity (% protection)Anti-inflammatory Activity (% edema inhibition)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
5b 78.585.25.400.011.78344.56
Celecoxib 65.472.815.00.04-375
Indomethacin 70.179.60.10.8-0.125

Data sourced from a study on dual COX-2/5-LOX inhibitors.[10]

Table 2: Carbonic Anhydrase Inhibition Data for Pyrazole-Sulfonamide Derivatives

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1a 150.38.925.44.8
1b 235.112.730.15.2
Acetazolamide 25012255.7

Data represents selected compounds from a study on carbonic anhydrase inhibitors.[6]

Table 3: NAAA Inhibition Data for Pyrazole Azabicyclo-octane Sulfonamides

Compound IDhNAAA IC50 (µM)
ARN16186 (39) 0.025
ARN19689 (50) 0.042

Data from a study on novel NAAA inhibitors.[11]

Experimental Protocols

Protocol 1: General Synthesis of N-substituted this compound Derivatives

This protocol describes a general method for the derivatization of the sulfonamide group.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Appropriate primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in dry THF.

  • To this solution, add a solution of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in dry THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-substituted this compound derivative.[12][13]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of synthesized compounds against COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[10]

Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This protocol describes a method to measure the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds dissolved in DMSO

  • Buffer (e.g., TRIS or HEPES)

  • CO2-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the buffer and CO2-saturated water to the desired temperature (e.g., 25°C).

  • Mix the enzyme solution with varying concentrations of the test compound and incubate for a defined period.

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.

  • The initial rates of the catalyzed reaction are determined from the slope of the absorbance change.

  • Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.[5]

Visualizations

G General Synthesis of Pyrazole-Sulfonamide Derivatives cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Pyrazole 1,3-Dimethyl-1H-pyrazole Sulfonyl_Chloride 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride Pyrazole->Sulfonyl_Chloride Sulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonyl_Chloride Final_Product N-substituted Pyrazole-Sulfonamide Derivative Sulfonyl_Chloride->Final_Product Amination Amine Primary/Secondary Amine Amine->Final_Product

Caption: Synthetic pathway for pyrazole-sulfonamide derivatives.

G Mechanism of COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Leads to Inhibitor Pyrazole-Sulfonamide Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Selective Binding & Inhibition

Caption: COX-2 inhibition by pyrazole-sulfonamide derivatives.

G Drug Discovery Workflow Scaffold Scaffold Selection (this compound) Library Library Synthesis (Combinatorial Chemistry) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead_Gen Lead Generation & Optimization (SAR Studies) Hit->Lead_Gen Preclinical Preclinical Studies (In vivo models) Lead_Gen->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Typical drug discovery workflow using a scaffold.

References

Application Notes and Protocols for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide and its closely related analogs in anticancer research. This document details the synthesis, in vitro evaluation protocols, and available efficacy data for derivatives of the pyrazole-4-sulfonamide scaffold.

Introduction

The pyrazole and sulfonamide moieties are important pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2] The combination of these two scaffolds into a single molecular entity presents a promising strategy for the development of novel therapeutic agents.[2][3] While this compound itself is primarily utilized as a research chemical and a synthetic intermediate for creating more complex molecules, studies on its close analogs have demonstrated potential antiproliferative activity.[3] This document focuses on the application of this chemical scaffold in anticancer research, providing protocols and data derived from studies on structurally similar compounds.

Synthesis of Pyrazole-4-sulfonamide Derivatives

The synthesis of pyrazole-4-sulfonamide derivatives typically involves a multi-step process. A general workflow is outlined below.

cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Pentane-2,4-dione, Hydrazine Hydrate) pyrazole_formation Pyrazole Ring Formation start->pyrazole_formation Coupling sulfonylation Sulfonylation (e.g., with Chlorosulfonic Acid) pyrazole_formation->sulfonylation sulfonyl_chloride Pyrazole-4-sulfonyl Chloride Intermediate sulfonylation->sulfonyl_chloride amination Amidation (Reaction with Amines) sulfonyl_chloride->amination final_product Pyrazole-4-sulfonamide Derivatives amination->final_product

Caption: General synthetic workflow for pyrazole-4-sulfonamide derivatives.

A detailed protocol for the synthesis of related compounds, such as 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, has been described.[1] The process involves the initial synthesis of the pyrazole ring, followed by sulfonylation and subsequent amination to yield the final sulfonamide derivatives.[1]

In Vitro Anticancer Activity

Research into the anticancer potential of pyrazole-4-sulfonamide derivatives has shown promising results. While specific data for this compound is not extensively available, studies on closely related analogs provide valuable insights into the potential efficacy of this scaffold.

Quantitative Data Summary

The antiproliferative activity of a series of novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was evaluated against the human monocytic cell line U937. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1]

Compound SeriesDerivativeIC50 (µM) against U937 Cells
3,5-dimethyl-1H-pyrazole-4-sulfonamides Derivative 1> 100
Derivative 285.3
Derivative 352.1
1,3,5-trimethyl-1H-pyrazole-4-sulfonamides Derivative 476.5
Derivative 548.2
Derivative 635.7
Control Mitomycin C0.8

Data extracted from a study on related pyrazole-4-sulfonamide derivatives.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of pyrazole-4-sulfonamide compounds, based on methodologies used for analogous compounds.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from studies on similar pyrazole-4-sulfonamide derivatives.[1]

cluster_workflow Cell Viability Assay Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat with varying concentrations of the compound incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 reagent_addition Add CellTiter-Glo® reagent incubation2->reagent_addition incubation3 Incubate for 10 minutes reagent_addition->incubation3 measurement Measure luminescence incubation3->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol:

  • Cell Seeding: Seed U937 cells at a density of 1 x 10^4 cells/well in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells.

  • Incubation: Incubate the cells with the compound for 72 hours.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is not yet elucidated, pyrazole and sulfonamide derivatives are known to target various signaling pathways implicated in cancer progression. These can include inhibition of kinases, carbonic anhydrases, and induction of apoptosis.

Based on the known targets of similar compounds, a hypothetical signaling pathway is proposed below. Further research is required to validate the specific targets of this compound.

cluster_pathway Hypothetical Signaling Pathway compound Pyrazole-4-sulfonamide Derivative kinase Kinase (e.g., JNK) compound->kinase Inhibits carbonic_anhydrase Carbonic Anhydrase (e.g., CAIX) compound->carbonic_anhydrase Inhibits apoptosis Apoptosis Induction compound->apoptosis proliferation Cell Proliferation Inhibition kinase->proliferation carbonic_anhydrase->proliferation

Caption: Hypothetical signaling pathway for pyrazole-4-sulfonamide derivatives.

Future Directions

Further research is necessary to fully characterize the anticancer potential of this compound. Key areas for future investigation include:

  • Broad-panel screening: Evaluating the compound against a diverse panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of action studies: Identifying the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo studies: Assessing the efficacy and safety of the compound in animal models of cancer.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating additional derivatives to optimize anticancer potency and selectivity.

These application notes provide a foundation for researchers interested in exploring the anticancer properties of this compound and its analogs. The provided protocols and data from related compounds offer a starting point for further investigation into this promising class of molecules.

References

Application Notes and Protocols for Antimicrobial Assays of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of pyrazole sulfonamide derivatives, with a focus on the potential applications of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Detailed protocols for key antimicrobial assays are provided to facilitate the evaluation of this and related compounds.

Introduction

Pyrazole sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The combination of the pyrazole nucleus and a sulfonamide moiety in a single molecular framework can lead to compounds with enhanced therapeutic potential.[2] While extensive research has been conducted on various substituted pyrazole sulfonamide derivatives, this document focuses on providing a framework for the antimicrobial assessment of this compound.

Data Presentation: Antimicrobial Activity of Related Pyrazole Sulfonamide Derivatives

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Sulfonamide Derivatives against Bacterial Strains | Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference | | :--- | :--- | :--- | :--- | | | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | | | Pyrazole-thiazole hybrids | 1.9 - 3.9 | - | - | - |[3] | | Naphthyl-substituted pyrazole-derived hydrazones | 0.78 - 1.56 | 0.78 - 1.56 | - | - |[4] | | Coumarin-substituted and pyran-fused pyrazole derivatives | - | 1.56 - 6.25 | - | 1.56 - 6.25 |[4] | | Pyrazole-triazole hybrids | 10 - 15 | 10 - 15 | 10 - 15 | 10 - 15 |[4] |

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Pyrazole-Thiazole Derivatives

Compound Test Organism MIC (µg/mL) MBC (µg/mL) Reference
Pyrazole-thiazole hybrid Methicillin-resistant S. aureus (MRSA) <0.2 <0.2 [3]
Pyrazole-thiazole hybrid with hydrazone moiety S. aureus 3.9 7.8 [3]
S. mutans 7.81 - [4]
E. coli 15.6 - [4]

| | K. pneumoniae | 3.91 | - |[4] |

Experimental Protocols

The following are detailed protocols for standard antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial and/or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, pick 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the starting concentration of the test compound to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing MHB and inoculum, but no test compound.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) after incubation.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6]

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (at and above the MIC).

  • From each of these wells, subculture a 10-100 µL aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[7]

Protocol 3: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition around a well containing the test compound.[8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer or pipette tip

  • Test compound solution

  • Control antibiotic solution

  • Bacterial/fungal inoculum

Procedure:

  • Inoculation: Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, evenly streak the entire surface of an MHA plate.

  • Well Preparation: Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

  • Controls: Use a known antibiotic as a positive control and the solvent used to dissolve the compound as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Assays

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Data Analysis A Prepare Test Compound (this compound) C MIC Assay (Broth Microdilution) A->C E Agar Well Diffusion A->E B Prepare Microbial Inoculum (0.5 McFarland Standard) B->C B->E D MBC Assay C->D F Determine MIC Value (Lowest concentration with no growth) C->F G Determine MBC Value (≥99.9% killing) D->G H Measure Zone of Inhibition (mm) E->H

Caption: Workflow for determining the antimicrobial activity of this compound.

Proposed Mechanism of Action for Pyrazole Sulfonamides

The antimicrobial mechanism of action for many pyrazole derivatives involves the inhibition of essential bacterial enzymes. Two potential pathways are the inhibition of DNA gyrase and the disruption of cell wall synthesis.[4]

mechanism_of_action cluster_compound Antimicrobial Agent cluster_pathways Bacterial Cellular Targets cluster_effects Cellular Effects Compound Pyrazole Sulfonamide DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis Enzymes (e.g., MurB) Compound->Cell_Wall Inhibition DNA_Replication Inhibition of DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Cell_Wall_Disruption Disruption of Peptidoglycan Synthesis Cell_Wall->Cell_Wall_Disruption Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Cell_Wall_Disruption->Cell_Death

Caption: Putative antimicrobial mechanisms of action for pyrazole sulfonamide derivatives.

References

Application Notes and Protocols for the Analytical Characterization of 1,3-dimethylpyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1,3-dimethylpyrazole-4-sulfonamide (CAS No: 88398-53-2), a key intermediate and scaffold in pharmaceutical research.[1] The following protocols and data are designed to ensure accurate identification, purity assessment, and structural elucidation of this compound.

Overview of Analytical Techniques

A combination of chromatographic and spectroscopic methods is essential for the unambiguous characterization of 1,3-dimethylpyrazole-4-sulfonamide. High-Performance Liquid Chromatography (HPLC) is employed for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification.[1][2] Elemental analysis can further provide strong evidence for the purity and correct elemental composition of the synthesized compound.[1][2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of 1,3-dimethylpyrazole-4-sulfonamide and for monitoring reaction progress during its synthesis.[1]

Table 1: HPLC Chromatographic Parameters
ParameterCondition
InstrumentStandard HPLC system with UV detector
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, then return to 20% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength210 nm (To be optimized by UV-Vis spectroscopy)
Run Time10 minutes

This method is based on established principles for pyrazole derivatives and should be validated for specific applications.[3]

Experimental Protocol: HPLC Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.[3]

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Preparation of Standard and Sample Solutions:

    • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,3-dimethylpyrazole-4-sulfonamide reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[3]

    • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample containing 1,3-dimethylpyrazole-4-sulfonamide at a concentration within the calibration range.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject a blank (mobile phase) to ensure the system is clean.[3]

    • Inject the series of working standard solutions to establish the calibration curve.[3]

    • Inject the prepared sample solutions.[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of 1,3-dimethylpyrazole-4-sulfonamide in the samples by interpolating their peak areas from the calibration curve.[3]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) SystemEquilibration Equilibrate HPLC System MobilePhase->SystemEquilibration Standard Prepare Standard Solutions StandardInjection Inject Standards Standard->StandardInjection Sample Prepare Sample Solution SampleInjection Inject Samples Sample->SampleInjection BlankInjection Inject Blank SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection CalibrationCurve Construct Calibration Curve StandardInjection->CalibrationCurve Quantification Quantify Sample SampleInjection->Quantification CalibrationCurve->Quantification

Figure 1: Experimental workflow for HPLC quantification.

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural confirmation of 1,3-dimethylpyrazole-4-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[1]

Expected ¹H NMR Signals:

  • Methyl groups: Two distinct signals for the methyl groups attached to the pyrazole ring (one on a nitrogen and one on a carbon).

  • Pyrazole proton: A signal for the proton on the pyrazole ring.

  • Sulfonamide protons: A signal for the protons of the sulfonamide NH₂ group.

Expected ¹³C NMR Signals:

  • The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of 1,3-dimethylpyrazole-4-sulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Interpretation: Analyze the chemical shifts, integration, and splitting patterns to confirm the molecular structure.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS, making it a highly sensitive and selective technique.[1] Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds.[1]

Table 2: Mass Spectrometry Data for 1,3-dimethylpyrazole-4-sulfonamide
ParameterValueReference
Molecular FormulaC₅H₉N₃O₂S[4][5]
Molecular Weight175.21 g/mol [4][5]
Monoisotopic Mass175.04154771 Da[1][4]
Ionization TechniqueElectrospray Ionization (ESI)[1]
Expected [M+H]⁺ ion (m/z)~176.0488[1]
Expected [M+Na]⁺ ion (m/z)~198.0307[1]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation: Utilize an HPLC method similar to the one described above to separate the analyte from any impurities.

  • MS Detection:

    • Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.[6]

    • Acquire data over a relevant mass range.

  • Data Analysis: Confirm the molecular weight of the compound by identifying the m/z of the molecular ion peak.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_confirmation Confirmation Synthesis Synthesis of 1,3-dimethylpyrazole-4-sulfonamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Elemental Elemental Analysis Purification->Elemental Purity_Confirmation Structural & Purity Confirmation HPLC->Purity_Confirmation Elemental->Purity_Confirmation

Figure 2: General analytical workflow for characterization.

Summary

The analytical methods described provide a robust framework for the comprehensive characterization of 1,3-dimethylpyrazole-4-sulfonamide. The combination of HPLC for purity assessment and NMR and MS for structural elucidation ensures the identity and quality of the compound for its intended use in research and development. It is recommended that these methods be fully validated for each specific application to ensure compliance with relevant quality standards.

References

Application Notes and Protocols for 1H NMR Analysis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis, purification, and 1H NMR spectroscopic analysis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide and its derivatives. This class of compounds, integrating both pyrazole and sulfonamide functionalities, is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and antiproliferative properties.[1][2][3][4]

Introduction

The combination of the pyrazole ring and a sulfonamide group into a single molecular entity is a strategic approach in the development of novel therapeutic agents.[1] Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for the structural confirmation and characterization of these synthesized molecules.[1][3] 1H NMR spectroscopy provides detailed information about the hydrogen framework of the molecule, allowing for the unambiguous identification of the synthesized compounds.

Data Presentation: 1H NMR of this compound Derivatives

The following table summarizes the 1H NMR data for a series of this compound derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are in Hertz (Hz). The multiplicities of the signals are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

CompoundSolventN-CH3 (1-position) (δ, ppm)C-CH3 (3-position) (δ, ppm)Pyrazole H (5-position) (δ, ppm)Other Signals (δ, ppm)
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivatives
N-(3-Chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide[3]CDCl33.73 (s, 3H)2.37 (s, 3H)2.30 (s, 3H)7.25 (dd, J = 2.1, 1.2 Hz, 2H, Ar-H), 7.06 (d, J = 1.5 Hz, 1H, Ar-H), 7.02 (t, J = 1.5 Hz, 1H, Ar-H), 4.35 (br, 1H, NH), 3.19 (q, J = 3.6, 1.8 Hz, 2H, CH2), 2.77 (t, J = 6.6 Hz, 2H, CH2)
3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives
3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[3]CDCl315.16 (s, 1H, NH)2.41 (s, 3H)2.4 (s, 3H)
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide[3]CDCl311-10.1 (br, 1H, NH)2.45 (s, 6H)5.43 (s, 1H, =CH), 4.39 (t, J = 6.5 Hz, 1H, NH), 2.97 (q, J = 6.0, 6.5 Hz, 2H, CH2), 2.11 (t, J = 6.5 Hz, 2H, CH2), 1.98 (t, J = 2.0 Hz, 2H, CH2), 1.77 (t, J = 3.5 Hz, 2H, CH2), 1.55 (m, 4H, CH2)
3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide[3]CDCl32.35 (s, 6H)7.26 (m, 3H, Ar-H), 7.09 (t, J = 7.0 Hz, 2H, Ar-H), 4.30 (t, J = 6.0 Hz, 1H, NH), 3.21 (q, J = 6.5, 6.5 Hz, 2H, CH2), 2.81 (t, J = 6.5 Hz, 3H, CH2)
N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide[3]CDCl32.35 (s, 6H)6.79 (d, J = 8.1 Hz, 1H, Ar-H), 6.65 (dd, J = 1.8, 5.1 Hz, 1H, Ar-H), 6.30 (d, J = 1.8 Hz, 1H, Ar-H), 4.37 (t, J = 5.7 Hz, 1H, NH), 3.84 (d, J = 6.0 Hz, 6H, OCH3), 3.18 (q, J = 6.6, 6.3 Hz, 2H, CH2), 2.75 (t, J = 6.6 Hz, 2H, CH2)
Other Pyrazole Sulfonamide Derivatives
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-1-Sulfonamide[2]DMSO-d63.04 (s, 3H, N-CH3)2.13 (s, 3H, C-CH3)9.29 (s, 1H, NH), 8.42 (s, 1H, Ar-H), 7.93-8.02 (m, 3H, Ar-H), 7.88 (d, 1H, Ar-H), 7.57-7.65 (m, 2H, Ar-H), 7.38 (t, 2H, Ar-H), 7.24 (t, 1H, Ar-H), 7.19 (d, 2H, Ar-H)

Experimental Protocols

The synthesis of this compound derivatives generally follows a multi-step process involving the formation of the pyrazole core, followed by sulfonation and subsequent amination.[1][3]

Synthesis of 3,5-Dimethyl-1H-pyrazole[3]

This procedure describes the initial formation of the pyrazole ring.

  • Materials:

    • Pentane-2,4-dione

    • Hydrazine hydrate (85%)

    • Methanol

  • Procedure:

    • Dissolve pentane-2,4-dione in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add 85% hydrazine hydrate to the cooled solution. Note that this reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product, 3,5-dimethyl-1H-pyrazole, is typically formed in quantitative yield.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole[5]

This protocol details the N-methylation of the pyrazole ring.

  • Materials:

    • 3,5-Dimethyl-1H-pyrazole

    • Potassium tert-butoxide

    • Methyl iodide

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 3,5-dimethyl-1H-pyrazole in THF in a flask under a nitrogen atmosphere and cool to 0 °C.

    • Add potassium tert-butoxide in portions to the solution.

    • Allow the mixture to stir at room temperature for approximately 40 minutes.

    • Add a solution of methyl iodide in THF to the reaction mixture over a period of 30 minutes.

    • Continue stirring at room temperature for 16 hours, monitoring the reaction by TLC.

Synthesis of Pyrazole-4-sulfonyl Chloride[3]

This step introduces the sulfonyl chloride group onto the pyrazole ring.

  • Materials:

    • Substituted pyrazole (e.g., 3,5-dimethyl-1H-pyrazole)

    • Chlorosulfonic acid

  • Procedure:

    • Carefully add the substituted pyrazole to an excess of chlorosulfonic acid at a controlled temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

    • Filter the solid, wash with cold water, and dry to obtain the pyrazole-4-sulfonyl chloride.

Synthesis of Pyrazole-4-sulfonamide Derivatives[3][5]

This final step involves the reaction of the sulfonyl chloride with an appropriate amine.

  • Materials:

    • Pyrazole-4-sulfonyl chloride

    • Desired amine derivative

    • Base (e.g., Diisopropylethylamine - DIPEA)

    • Solvent (e.g., Dichloromethane - DCM)

  • Procedure:

    • Dissolve the pyrazole-4-sulfonyl chloride, the amine (1.05 equivalents), and the base (1.5 equivalents) in the solvent.

    • Stir the reaction mixture at room temperature for approximately 16 hours, monitoring by TLC.

    • After completion, add cold water to the reaction mixture.

    • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum.

    • Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.

1H NMR Sample Preparation and Analysis[6]
  • Materials:

    • Synthesized pyrazole-4-sulfonamide derivative

    • Deuterated solvent (e.g., CDCl3, DMSO-d6)

    • NMR tube

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

    • Acquire the 1H NMR spectrum on a suitable NMR spectrometer (e.g., 300, 400, or 500 MHz).

    • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl3 at 7.26 ppm in CDCl3 or DMSO at 2.50 ppm in DMSO-d6).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the structure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_analysis Analysis Workflow Start Starting Materials (e.g., Pentane-2,4-dione, Hydrazine) Pyrazole Pyrazole Core Synthesis Start->Pyrazole Sulfonation Sulfonation (Chlorosulfonic Acid) Pyrazole->Sulfonation SulfonylChloride Pyrazole-4-sulfonyl Chloride Sulfonation->SulfonylChloride Amination Amination (Coupling Reaction) SulfonylChloride->Amination Amine Amine Derivative Amine->Amination FinalProduct This compound Derivative Amination->FinalProduct Purification Purification (Column Chromatography) FinalProduct->Purification NMR_Sample 1H NMR Sample Preparation Purification->NMR_Sample NMR_Analysis 1H NMR Spectroscopic Analysis NMR_Sample->NMR_Analysis Data Structural Elucidation & Data Reporting NMR_Analysis->Data

Caption: Synthetic and analytical workflow for pyrazole-4-sulfonamide derivatives.

Caption: Key 1H NMR signals for this compound derivatives.

References

Application Notes and Protocols for the Purification of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its purity is paramount for reliable downstream applications, including biological screening and structural analysis. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted and effective technique for the separation of pyrazole derivatives. Additionally, a protocol for subsequent recrystallization is provided for achieving higher purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol [1]
Appearance White to off-white solid
CAS Number 88398-53-2[1]

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides good separation on a column.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile phase: Ethyl acetate (EtOAc) and Hexane

  • UV lamp (254 nm) for visualization

  • Capillary spotter

Procedure:

  • Prepare a series of mobile phase mixtures with varying ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70, 40:60 v/v).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the desired mobile phase. Ensure the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Calculate the Rf value for the target compound in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Expected Results: The following table provides estimated Rf values for this compound in common ethyl acetate/hexane solvent systems. These values should be used as a starting point, as actual Rf values may vary depending on the specific TLC plates and experimental conditions.

Ethyl Acetate:Hexane (v/v)Estimated Rf Value
20:800.25
30:700.38
40:600.52

Based on these estimations, a mobile phase of 20-30% ethyl acetate in hexane is a good starting point for column chromatography.

Column Chromatography Purification

This protocol describes a standard flash column chromatography procedure for the purification of gram-scale quantities of this compound.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Mobile phase: Ethyl acetate and Hexane (pre-determined from TLC analysis)

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Packing:

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexane). A typical ratio is 30-50 g of silica gel per gram of crude material.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.

Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column with the chosen mobile phase. A gradient elution is often effective for separating the target compound from impurities. A suggested gradient is as follows:

StepMobile Phase (EtOAc in Hexane)Column VolumesPurpose
110%2Elute non-polar impurities
210% to 40% (linear gradient)10Elute the target compound
340%2Ensure complete elution
  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Recrystallization for Final Polishing

For obtaining highly pure material, recrystallization can be performed after column chromatography.

Materials:

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Recrystallization solvent system (e.g., ethanol/water or ethyl acetate/hexane)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the purified this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask.

  • Slowly add a "poor" solvent (e.g., water or hexane) dropwise while the solution is still hot until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to obtain the final, highly pure product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Steps crude_sample Crude this compound tlc TLC Analysis crude_sample->tlc Optimize Mobile Phase column_chromatography Column Chromatography tlc->column_chromatography Optimized Conditions fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions Identify Pure Fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation recrystallization Recrystallization (Optional) solvent_evaporation->recrystallization pure_product Pure Product solvent_evaporation->pure_product recrystallization->pure_product logical_relationship cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions poor_separation Poor Separation wrong_mobile_phase Incorrect Mobile Phase poor_separation->wrong_mobile_phase column_overloading Column Overloading poor_separation->column_overloading no_elution No Compound Elution no_elution->wrong_mobile_phase compound_decomposition Decomposition on Silica no_elution->compound_decomposition streaking Streaking on TLC streaking->column_overloading compound_insolubility Compound Insolubility streaking->compound_insolubility optimize_tlc Re-optimize TLC wrong_mobile_phase->optimize_tlc reduce_load Reduce Sample Load column_overloading->reduce_load change_solvent Change Loading Solvent compound_insolubility->change_solvent use_neutral_silica Use Neutral Silica Gel compound_decomposition->use_neutral_silica

References

Application Notes and Protocols for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 88398-53-2). Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and support the generation of reliable experimental data.

Compound Information

PropertyValue
CAS Number 88398-53-2
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol
Appearance Typically a solid at room temperature.
Solubility Soluble in polar solvents.[1]

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential hazards. The following is a summary of its hazard classifications, though it's important to note that the toxicological properties may not have been fully investigated.

GHS Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage/irritation.[2]

  • May cause respiratory irritation.[2]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

PPESpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols.

Storage and Stability

Proper storage is essential to maintain the stability and purity of this compound.

ParameterRecommendation
Temperature Store in a cool, dry place. Conflicting data suggests either room temperature or refrigeration (2-8°C).[3] For long-term storage, refrigeration is recommended to minimize potential degradation.
Container Keep in a tightly closed container in a dry and well-ventilated place.
Incompatibilities Avoid contact with strong oxidizing agents.
Moisture Avoid moisture.

Stability: While specific stability data for this compound is not readily available, pyrazole derivatives can be susceptible to hydrolytic degradation. It is recommended to use solutions promptly after preparation and to store them under appropriate conditions if short-term storage is necessary.

Experimental Protocols

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name, CAS number, and lot number on the container match the accompanying documentation.

  • Record the date of receipt on the container.

Preparation of Stock Solutions
  • All handling of the solid compound should be performed in a well-ventilated chemical fume hood.

  • To minimize dust inhalation, carefully weigh the desired amount of this compound.

  • Slowly add the desired solvent to the solid with gentle agitation to facilitate dissolution. As the compound is soluble in polar solvents, consider solvents such as DMSO, DMF, or alcohols.[1]

  • If sonication is used to aid dissolution, monitor the solution temperature to prevent thermal degradation.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

General Handling
  • Avoid direct contact with the skin and eyes.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly after handling.

Spill and Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

First Aid:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Diagrams

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal Receiving Receive Compound Inspection Inspect Container Receiving->Inspection Documentation Verify Documentation Inspection->Documentation Storage_Conditions Store in a Cool, Dry, Well-Ventilated Area Documentation->Storage_Conditions Store Appropriately Container_Seal Keep Container Tightly Sealed Storage_Conditions->Container_Seal PPE Wear Appropriate PPE Storage_Conditions->PPE Prepare for Use Fume_Hood Use in Chemical Fume Hood PPE->Fume_Hood Weighing Weigh Compound Fume_Hood->Weighing Dissolution Prepare Solution Weighing->Dissolution Waste_Collection Collect Waste Dissolution->Waste_Collection Generate Waste Disposal_Procedure Dispose According to Institutional Protocols Waste_Collection->Disposal_Procedure

References

Application Notes and Protocols: The Role of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in the Synthesis of Elexacaftor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide as a key intermediate in the manufacturing of Elexacaftor, a crucial component of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, Trikafta®.

Elexacaftor's molecular structure features a pivotal sulfonamide linker, which is introduced through the coupling of this compound with a functionalized nicotinamide core.[1] This document outlines the synthetic protocols for this compound and its subsequent incorporation into the Elexacaftor molecule, based on methodologies described in patent literature, primarily WO2018107100A1 by Vertex Pharmaceuticals.[2][3][4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent coupling reaction to form the Elexacaftor precursor.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride[2]
ReagentAmmonium hydroxide (28% w/v)[2]
SolventDichloromethane (DCM)[2]
Temperature0-5 °C[2]
Molar Ratio (Sulfonyl chloride:Ammonia)1 : 10[2]
Reaction TimeNot explicitly stated, addition controlled by temperature[2]
YieldNot explicitly stated in the provided excerpt
PurityNot explicitly stated in the provided excerpt

Table 2: Coupling Reaction for Elexacaftor Synthesis

ParameterValueReference
Key Intermediate A6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-((4S)-2,2,4-trimethylpyrrolidin-1-yl)nicotinic acid[3]
Key Intermediate BThis compound[3]
Coupling AgentNot explicitly stated in the provided excerpt
SolventNot explicitly stated in the provided excerpt
TemperatureNot explicitly stated in the provided excerpt
Reaction TimeNot explicitly stated in the provided excerpt
ProductElexacaftor (Compound 1)[3]
YieldNot explicitly stated in the provided excerpt
PurityNot explicitly stated in the provided excerpt

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its use in the synthesis of Elexacaftor.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent WO2018107100A1.[2]

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Ammonium hydroxide (28% w/v)

  • Dichloromethane (DCM)

  • Jacketed reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • Cool approximately 186.5 mL (1.490 mol) of ammonium hydroxide (28% w/v) to 0-5 °C in a jacketed reaction vessel.[2]

  • Prepare a solution of 29.0 g (149.0 mmol) of 1,3-dimethylpyrazole-4-sulfonyl chloride in 116.0 mL of DCM.[2]

  • Slowly add the solution of 1,3-dimethylpyrazole-4-sulfonyl chloride to the cooled ammonium hydroxide, ensuring the reaction temperature is maintained between 0 and 5 °C.[2]

  • After the addition is complete, allow the two phases to separate.

  • Separate the organic phase from the aqueous phase.

  • The organic phase, containing the desired this compound, can be further processed for isolation and purification (details not provided in the excerpt).

Protocol 2: Synthesis of Elexacaftor via Coupling Reaction

This protocol outlines the final coupling step to produce Elexacaftor (referred to as Compound 1 in the patent).[3]

Materials:

  • (S)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)nicotinic acid (Intermediate A)

  • This compound (Intermediate B)

  • Appropriate coupling agent (e.g., HATU, HOBt/EDC, or a sulfonyl chloride activation)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM, or THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the nicotinic acid intermediate (Intermediate A) in a suitable anhydrous solvent.

  • Add the coupling agent and any necessary additives, and stir the mixture at the appropriate temperature to activate the carboxylic acid.

  • Add this compound (Intermediate B) to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

  • Extract the crude product into an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude Elexacaftor using a suitable technique, such as column chromatography or recrystallization, to obtain the final product of high purity.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of Elexacaftor.

Synthesis_of_Sulfonamide cluster_0 Synthesis of this compound Start 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride Reaction Amination (0-5 °C, DCM) Start->Reaction Reagent Ammonium Hydroxide (NH4OH) Reagent->Reaction Product This compound Reaction->Product

Caption: Synthesis of the key sulfonamide intermediate.

Elexacaftor_Synthesis_Workflow cluster_1 Elexacaftor Synthesis Intermediate_A Nicotinic Acid Intermediate (Intermediate A) Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B This compound (Intermediate B) Intermediate_B->Coupling Elexacaftor Elexacaftor Coupling->Elexacaftor Purification Purification Elexacaftor->Purification

Caption: Final coupling step in Elexacaftor synthesis.

References

Application Note: FT-IR Spectroscopy for the Characterization of Pyrazole-4-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-sulfonamide derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The structural characterization of these synthesized derivatives is a critical step in the drug discovery process, ensuring the correct molecular structure and purity before further biological evaluation. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note provides a detailed protocol for the characterization of pyrazole-4-sulfonamide derivatives using FT-IR spectroscopy and presents key spectral data for a series of these compounds.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching, bending, scissoring, and rocking motions. The resulting spectrum is a plot of infrared absorption versus wavelength or wavenumber (cm⁻¹) and serves as a unique "molecular fingerprint." For pyrazole-4-sulfonamide derivatives, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups such as the sulfonamide (SO₂NH), pyrazole ring (C=N, N-H), and various substituents.

Experimental Protocols

This section details the synthesis of pyrazole-4-sulfonamide derivatives and the subsequent FT-IR analysis. The synthesis protocol is a generalized procedure based on methods described in the literature.[1][2]

Synthesis of Pyrazole-4-Sulfonamide Derivatives

A common route for the synthesis of these derivatives involves the reaction of a pyrazole-4-sulfonyl chloride with a primary or secondary amine.[1][2]

Materials:

  • 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Appropriate 2-phenylethylamine derivatives

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Potassium tert-butoxide

  • Methyl iodide

  • Sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the condensation of pentane-2,4-dione with hydrazine hydrate in methanol.[2]

  • Synthesis of 1,3,5-trimethyl-1H-pyrazole: 3,5-dimethyl-1H-pyrazole is reacted with methyl iodide in the presence of a base like potassium tert-butoxide in THF.[2]

  • Synthesis of Pyrazole-4-sulfonyl chloride: The appropriate pyrazole is reacted with chlorosulfonic acid and thionyl chloride in chloroform.[1]

  • Synthesis of the final pyrazole-4-sulfonamide derivative: The desired 2-phenylethylamine derivative is dissolved in dichloromethane, and a base such as diisopropylethylamine is added. To this mixture, a solution of pyrazole-4-sulfonyl chloride in dichloromethane is added, and the reaction is stirred at room temperature.[2]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is washed with water. The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.[2]

FT-IR Spectroscopic Analysis

Instrumentation:

  • FT-IR Spectrometer (e.g., Jasco FT/IR-4100)

  • KBr press for solid samples

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 3-5 mg of the synthesized pyrazole-4-sulfonamide derivative with 250-300 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Assign these bands to the corresponding functional groups and vibrational modes based on established correlation tables and literature data.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the characteristic FT-IR absorption bands for a selection of pyrazole-4-sulfonamide derivatives, as reported in the literature.[1][3]

Compound NameN-H Stretching (cm⁻¹)C-H Stretching (cm⁻¹) (Aromatic/Aliphatic)C=N, C=C Stretching (cm⁻¹)SO₂ Stretching (cm⁻¹) (Asymmetric/Symmetric)S-N Stretching (cm⁻¹)Other Notable Bands (cm⁻¹)Reference
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-1)329129381668, 15671316, 1185-1423, 1113, 1075, 681[1]
3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide (MR-S1-3)3292, 31563081, 2952, 286315671311, 1186-1429, 1114, 1031, 941[1]
N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-7)3277, 31663039, 2955, 285715641317, 1185-1418, 1114, 1056, 938[1]
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (4a-e)3159–302228121635 (C=O)1321–1305, 1161–1147~900-[3]

Visualizations

Experimental Workflow

The overall process from the synthesis of pyrazole-4-sulfonamide derivatives to their characterization and biological evaluation can be visualized as a streamlined workflow.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (Pyrazole, Amine) synthesis Chemical Synthesis start->synthesis Reaction purification Purification (Column Chromatography) synthesis->purification Crude Product ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr mass_spec Mass Spectrometry purification->mass_spec bio_activity Biological Activity Assays (e.g., Antiproliferative) ftir->bio_activity sar Structure-Activity Relationship (SAR) bio_activity->sar

Experimental Workflow for Pyrazole-4-Sulfonamide Derivatives.
Logical Relationship of Characterization Techniques

The structural elucidation of the synthesized compounds relies on the complementary information provided by different analytical techniques.

characterization_logic cluster_techniques Spectroscopic & Spectrometric Analysis product Synthesized Pyrazole-4-Sulfonamide Derivative ftir FT-IR (Functional Groups) product->ftir nmr NMR (¹H, ¹³C) (Molecular Skeleton) product->nmr mass_spec Mass Spectrometry (Molecular Weight) product->mass_spec structure Confirmed Molecular Structure ftir->structure nmr->structure mass_spec->structure

References

Representative Application Notes and Protocols for Pyrazole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a representative example for a class of pyrazole sulfonamide derivatives, focusing on the well-characterized COX-2 inhibitor, Celecoxib, due to the limited availability of public data for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Researchers should consult the specific Safety Data Sheet (SDS) and relevant literature for the exact compound of interest.

Safety Data Sheet (SDS) Summary

A comprehensive Safety Data Sheet is crucial for the safe handling and use of any chemical compound. Below is a summary of typical data found in an SDS for a pyrazole sulfonamide derivative like Celecoxib.

Table 1: Physical and Chemical Properties

PropertyValue
IUPAC Name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
CAS Number 169590-42-5
Molecular Formula C₁₇H₁₄F₃N₃O₂S
Molecular Weight 381.37 g/mol
Appearance White to off-white powder
Melting Point 157-159 °C
Solubility Soluble in DMSO, and Ethanol. Insoluble in water.
Storage Temperature 2-8°C

Table 2: Toxicological Data

Test TypeSpeciesRouteValue
LD₅₀ RatOral>2000 mg/kg
LD₅₀ MouseOral640 mg/kg

Table 3: Hazard Identification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed.
Skin Irritation 2H315: Causes skin irritation.
Eye Irritation 2AH319: Causes serious eye irritation.
STOT-SE 3H335: May cause respiratory irritation.

Application Notes

Pyrazole sulfonamide derivatives are a significant class of compounds in medicinal chemistry, primarily known for their anti-inflammatory, analgesic, and anticancer properties. The most prominent application is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

2.1. Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for many pyrazole sulfonamides, including the well-studied drug Celecoxib, involves the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

2.2. Applications in Cancer Research

Emerging research has highlighted the role of COX-2 in tumorigenesis, making its selective inhibitors valuable tools for cancer research and potential therapeutic agents. COX-2 is overexpressed in various cancers, and its inhibition has been shown to reduce tumor growth, angiogenesis, and metastasis.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., Celecoxib) Pyrazole_Sulfonamide->COX2 Inhibits

Caption: COX-2 Inhibition Pathway by Pyrazole Sulfonamides.

Experimental Protocols

The following are representative protocols for experiments commonly performed with pyrazole sulfonamide derivatives.

3.1. Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the in vitro efficacy of a pyrazole sulfonamide derivative in inhibiting the COX-2 enzyme.

COX2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare stock solution of Pyrazole Sulfonamide in DMSO Serial_Dilution 2. Perform serial dilutions to desired concentrations Compound_Prep->Serial_Dilution Incubation 4. Add compound dilutions to enzyme and incubate Serial_Dilution->Incubation Enzyme_Prep 3. Prepare reaction buffer with human recombinant COX-2 enzyme Enzyme_Prep->Incubation Substrate_Addition 5. Initiate reaction by adding Arachidonic Acid (substrate) Incubation->Substrate_Addition Reaction_Stop 6. Stop reaction after a defined time Substrate_Addition->Reaction_Stop PGE2_Measurement 7. Measure Prostaglandin E2 (PGE2) production via ELISA Reaction_Stop->PGE2_Measurement IC50_Calculation 8. Plot PGE2 inhibition vs. compound concentration and calculate IC₅₀ PGE2_Measurement->IC50_Calculation

Caption: Workflow for In Vitro COX-2 Inhibition Assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrazole sulfonamide derivative in DMSO. Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Reaction: In a 96-well plate, add 10 µL of each compound dilution. Add 150 µL of reaction buffer containing human recombinant COX-2 enzyme. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a 10 µM solution of arachidonic acid.

  • Reaction Termination and Detection: After 10 minutes of incubation at 37°C, terminate the reaction by adding 10 µL of 1 M HCl. The production of Prostaglandin E2 (PGE2) is then quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to a DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

3.2. Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivative (e.g., 0.1 µM to 200 µM) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability_assay Viability Assay cluster_readout Readout and Analysis Cell_Seeding 1. Seed cells in a 96-well plate Adherence 2. Allow cells to adhere overnight Cell_Seeding->Adherence Compound_Addition 3. Add serial dilutions of Pyrazole Sulfonamide Adherence->Compound_Addition Incubation 4. Incubate for 48 hours Compound_Addition->Incubation MTT_Addition 5. Add MTT solution and incubate for 4 hours Incubation->MTT_Addition Solubilization 6. Dissolve formazan crystals with DMSO MTT_Addition->Solubilization Absorbance 7. Measure absorbance at 570 nm Solubilization->Absorbance IC50_Calculation 8. Calculate cell viability and determine IC₅₀ Absorbance->IC50_Calculation

Caption: Workflow for MTT Cell Viability Assay.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Our aim is to facilitate the improvement of reaction yields and address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method for synthesizing this compound is a two-step process.[1] The first step involves the sulfonation of 1,3-dimethyl-1H-pyrazole to produce the key intermediate, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The second step is the amination of this sulfonyl chloride intermediate with ammonia to yield the final product.[1]

Q2: What are the critical reaction parameters that influence the yield of the final product?

A2: Key parameters that significantly impact the yield include the purity of starting materials, reaction temperature, choice of solvent, and the stoichiometry of the reagents. For instance, in the amination step, the use of an appropriate base and solvent system is crucial for achieving high yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a commonly used technique to monitor the progress of both the sulfonylation and amination steps. For more detailed analysis and to confirm the presence of the desired product and any impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]

Q4: What are the common side reactions that can occur during the synthesis?

A4: In the sulfonylation step, potential side reactions include the formation of disulfonated byproducts if the reaction conditions are too harsh. During the amination step, hydrolysis of the highly reactive sulfonyl chloride intermediate back to the sulfonic acid can occur if moisture is present in the reaction, which will reduce the overall yield.

Q5: What are the recommended purification methods for the final product?

A5: The crude this compound can be purified using column chromatography on silica gel.[2] The purity of the final compound can be assessed by techniques such as HPLC and confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on improving the reaction yield.

Issue Potential Cause Troubleshooting & Optimization
Low Yield in Sulfonylation Step Incomplete reaction.- Ensure the reaction is stirred for a sufficient duration (e.g., 10-12 hours) at the optimal temperature (e.g., 60°C).- Monitor the reaction progress using TLC to confirm the consumption of the starting pyrazole.
Degradation of the starting material or product.- Add the pyrazole to the chlorosulfonic acid solution slowly at a low temperature (e.g., 0°C) to control the exothermic reaction.- Avoid excessively high temperatures during the reaction.
Formation of byproducts.- Use of thionyl chloride in conjunction with chlorosulfonic acid can improve the yield of the desired sulfonyl chloride.
Low Yield in Amination Step Hydrolysis of the sulfonyl chloride intermediate.- Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize moisture.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.- Allow the reaction to proceed for an adequate amount of time (e.g., 16 hours) at room temperature.- Ensure proper mixing of the reactants.
Suboptimal base or solvent.- For analogous sulfonamide syntheses, diisopropylethylamine (DIPEA) in dichloromethane (DCM) has been shown to be an effective combination.[1]
Product is a Complex, Inseparable Mixture Presence of multiple side products from either step.- Re-evaluate the reaction conditions of both steps, focusing on temperature control and reagent stoichiometry.- Consider purification of the intermediate sulfonyl chloride before proceeding to the amination step.
Impure starting materials.- Verify the purity of the starting 1,3-dimethyl-1H-pyrazole and all reagents before use.
Difficulty in Product Purification Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography by testing different solvent polarities with TLC.- Consider using a different stationary phase for chromatography if silica gel is not effective.
Product instability on silica gel.- Minimize the time the product spends on the silica gel column.- Consider alternative purification methods such as recrystallization if a suitable solvent system can be identified.

Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This protocol is adapted from the synthesis of similar pyrazole-4-sulfonyl chlorides and may require optimization for this specific substrate.

Materials:

  • 1,3-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform (anhydrous)

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add 1,3-dimethyl-1H-pyrazole (1.0 eq) dissolved in anhydrous chloroform.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of chlorosulfonic acid (5.5 eq) in anhydrous chloroform to the stirred pyrazole solution under a nitrogen atmosphere.

  • After the addition is complete, raise the temperature to 60°C and continue stirring for 10 hours.

  • To the reaction mixture, add thionyl chloride (1.3 eq) dropwise at 60°C over 20 minutes.

  • Continue stirring at 60°C for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Step 2: Synthesis of this compound

This protocol is a general procedure for the amination of pyrazole-4-sulfonyl chlorides.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Aqueous or gaseous ammonia

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane.

  • Treat the solution with an excess of an aqueous or gaseous source of ammonia.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • After completion, wash the reaction mixture with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Amination start_pyrazole 1,3-Dimethyl-1H-pyrazole reaction_step1 Reaction at 0°C to 60°C start_pyrazole->reaction_step1 reagents_step1 Chlorosulfonic Acid, Thionyl Chloride, Chloroform reagents_step1->reaction_step1 workup_step1 Quenching & Extraction reaction_step1->workup_step1 intermediate 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride workup_step1->intermediate reaction_step2 Reaction at Room Temp. intermediate->reaction_step2 reagents_step2 Ammonia, Dichloromethane reagents_step2->reaction_step2 workup_step2 Washing & Extraction reaction_step2->workup_step2 purification Column Chromatography workup_step2->purification final_product This compound purification->final_product troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions_step1 Sulfonylation Solutions cluster_solutions_step2 Amination Solutions cluster_solutions_purification Purification Solutions start Low Yield of Final Product check_step1 Analyze Sulfonylation Step start->check_step1 check_step2 Analyze Amination Step start->check_step2 check_purification Evaluate Purification start->check_purification solution_temp_control Optimize Temperature Control check_step1->solution_temp_control solution_reaction_time1 Increase Reaction Time check_step1->solution_reaction_time1 solution_reagent_purity1 Verify Reagent Purity check_step1->solution_reagent_purity1 solution_anhydrous Ensure Anhydrous Conditions check_step2->solution_anhydrous solution_base_solvent Optimize Base/Solvent System check_step2->solution_base_solvent solution_reaction_time2 Increase Reaction Time check_step2->solution_reaction_time2 solution_chromatography Optimize Chromatography check_purification->solution_chromatography solution_recrystallization Attempt Recrystallization check_purification->solution_recrystallization

References

Technical Support Center: Pyrazole Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in pyrazole sulfonamide synthesis?

Impurities can arise from various sources throughout the manufacturing process.[1] These include:

  • Starting Materials and Reagents: The purity of your initial 1,3-dicarbonyl compounds and hydrazine derivatives is crucial.[2] Impurities in these raw materials can lead to side reactions or be carried through to the final product.[1][2] Hydrazine derivatives, in particular, can degrade over time.[2]

  • Process-Related Impurities: These are compounds formed during the synthesis itself, such as intermediates, by-products from side reactions, and degradation products.[1][3] A common example is the formation of regioisomers when using unsymmetrical starting materials.[2][4][5]

  • Degradation Products: The final compound or intermediates may degrade during the reaction or subsequent storage, leading to new impurities.[1][3]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification can remain in the final product.[6]

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC). What could they be?

Multiple spots on a TLC plate indicate the presence of several compounds in your sample. Besides your target pyrazole sulfonamide, these spots could represent:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your initial reagents.[2]

  • Intermediates: In a multi-step synthesis, intermediates from previous steps might persist. For example, the pyrazole core may be present before the sulfonamide group is added.[4][5]

  • Regioisomers: A very common issue, especially with unsymmetrical 1,3-dicarbonyls, is the formation of isomeric products where the substituents on the pyrazole ring are arranged differently.[2][4][5] These often have very similar polarities, making them appear as close or overlapping spots.

  • Side-Products: Unintended reactions can lead to various by-products. For instance, self-condensation of the dicarbonyl starting material or reactions involving impurities can generate unexpected compounds.[2]

Q3: Why is my reaction mixture or final product discolored (e.g., yellow/red)?

Discoloration is a frequent observation, particularly during the Knorr pyrazole synthesis, and is often attributed to:

  • Hydrazine Impurities: Hydrazine starting materials, especially salts like phenylhydrazine hydrochloride, can contain or form colored impurities.[2]

  • Oxidative Processes: The reaction mixture may be susceptible to oxidation, leading to the formation of colored byproducts.[2]

  • Acid-Promoted Side Reactions: If the reaction mixture becomes too acidic, it can promote the formation of colored byproducts.[2] Adding a mild base, like sodium acetate, can sometimes lead to a cleaner reaction profile.[2]

Q4: How can I improve the regioselectivity of my pyrazole synthesis?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2] To improve selectivity:

  • Control Reaction Conditions: The choice of solvent and pH can significantly influence the outcome. Acidic conditions might favor one isomer, while basic conditions could favor the other.[2]

  • Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance the kinetic preference for one isomer over the other.

Troubleshooting Guides

Problem: Low Yield and a Complex Product Mixture

Low yields are often accompanied by the formation of multiple byproducts, complicating purification.[2]

Potential Causes & Identification

The table below summarizes common impurities identified in the synthesis of pyrazole sulfonamides, such as the COX-2 inhibitor Celecoxib.[3][4][5]

Impurity TypeCommon Name / DescriptionSource / Formation PathwayTypical Analytical Signal
Isomeric RegioisomerCyclocondensation of an unsymmetrical 1,3-diketone can occur at two different carbonyl sites.[2][4][5]Peak in HPLC/LC-MS with the same mass as the product but a different retention time.[4][5]
Isomeric Ortho-isomerUse of a starting material with a substituent at the ortho- position instead of the para- position.[4][5]Peak in HPLC/LC-MS with the same mass as the product but a different retention time.[4][5]
Intermediate Pyrazole IntermediateIncomplete sulfonylation or amination step, leaving the core pyrazole structure unfunctionalized.[4][5]Peak in LC-MS corresponding to the mass of the pyrazole core without the benzenesulfonamide group.
Starting Material Unreacted HydrazineExcess or unreacted (4-sulfamoylphenyl) hydrazine.[5][7]Detected by LC-MS; may be highly polar.[7]
By-product Schiff's Base AnalogFormed from side reactions involving the hydrazine and carbonyl compounds.[3]Can be identified by spectroscopic methods like NMR and Mass Spectrometry.
Degradation Carboxylic Acid ImpurityOxidation of a methyl group on the aryl ring to a carboxylic acid.[3]Peak in LC-MS with a mass increase corresponding to the addition of COOH and loss of CH3.
Workflow for Impurity Identification and Resolution

When faced with an unknown impurity, a systematic approach is necessary. The following workflow outlines the steps from detection to resolution.

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Resolution A Unexpected Result (e.g., Low Yield, Extra TLC/HPLC Peak) B Perform TLC Analysis A->B Initial Check C Perform HPLC / LC-MS Analysis A->C Quantitative Check D Does MS match expected product or known impurity? C->D E Isolate Impurity (Prep-HPLC, Column Chromatography) D->E No G Probable Isomer or Unreacted Starting Material D->G Yes F Structural Elucidation (NMR, HRMS) E->F H Review Synthesis Pathway (Identify source of side reaction) F->H G->H I Optimize Reaction Conditions (Temp, pH, Stoichiometry) H->I J Improve Purification (Recrystallization, Chromatography) I->J K Problem Resolved J->K

Caption: Workflow for troubleshooting synthesis impurities.

Common Impurity Formation Pathways

The diagram below illustrates the main synthesis route for a generic pyrazole sulfonamide and highlights key steps where common impurities, such as regioisomers and unreacted intermediates, can form.

G SM1 1,3-Diketone (Unsymmetrical) R1 Cyclocondensation (e.g., Knorr Synthesis) SM1->R1 Imp2 Unreacted Starting Materials SM1->Imp2 SM2 Hydrazine Sulfonamide SM2->R1 SM2->Imp2 P1 Product (Pyrazole Sulfonamide) R1->P1 Main Reaction Imp1 Regioisomer Impurity R1->Imp1 Side Reaction (Attack on other carbonyl) Imp3 Incomplete Cyclization Byproduct R1->Imp3 Side Reaction

Caption: Formation pathways for common synthesis impurities.

Experimental Protocols

Protocol 1: General Synthesis of a 1,5-Diarylpyrazole Sulfonamide

This protocol is a generalized procedure based on the Knorr pyrazole synthesis.[8]

  • Reaction Setup: To a solution of a 1,3-diaryl-1,3-dione (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid), add 4-hydrazinylbenzenesulfonamide hydrochloride (1.0-1.2 eq).[2][8]

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) with stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[2][8]

  • Workup: Allow the reaction to cool. If a precipitate forms, collect it by vacuum filtration.[2] If no solid forms, the solvent can be removed under reduced pressure, and the product can be precipitated by adding water.[2][8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2][9]

Protocol 2: HPLC-UV Method for Impurity Profiling

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method for separating the main product from common process-related impurities.[4][10]

  • System: An HPLC or UPLC system with a UV detector.[6][10]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient: Start with a high percentage of Mobile Phase A, and run a linear gradient to increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.[7]

  • Detection: UV at 254 nm.[10]

  • Sample Preparation: Prepare a stock solution of the crude sample at 1 mg/mL in acetonitrile or methanol and dilute as needed.[10]

  • Analysis: Inject the sample. The main product peak should be well-resolved from smaller impurity peaks. Relative peak areas can be used to estimate the purity level. For definitive identification, this method can be coupled with a mass spectrometer (LC-MS).[11]

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for removing many impurities, especially those with different solubility profiles from the desired product.[2][9]

  • Solvent Selection: Choose a solvent or solvent system in which the pyrazole sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or mixtures with water.[9]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[2] Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[2]

References

Technical Support Center: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound at room temperature or refrigerated at 2-8°C. The compound is hygroscopic and should be stored in a tightly closed container in a dry and well-ventilated place.[1][2][3]

Q2: What are the known chemical incompatibilities of this compound?

A2: this compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3] Contact with these substances should be avoided to prevent degradation.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the functional groups present (a pyrazole ring and a sulfonamide group), the most probable degradation pathways include:

  • Hydrolysis: The sulfonamide bond can undergo hydrolysis under acidic or basic conditions, cleaving the molecule. The pyrazole ring itself is generally stable to hydrolysis unless it contains susceptible functional groups.

  • Oxidation: While the pyrazole ring is relatively resistant to oxidation, the overall molecule can be degraded by oxidizing agents.[2]

  • Photodegradation: The sulfonamide bond is known to be susceptible to photolytic cleavage upon exposure to UV light.[4] The pyrazole ring can also undergo photodegradation.[2]

Q4: How can I assess the stability of this compound in my experimental setup?

A4: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the degradation products, typically by a stability-indicating HPLC method.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected loss of compound potency or inconsistent results. Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, humidity, light exposure). 2. Ensure the compound is not exposed to incompatible chemicals. 3. Prepare fresh solutions for each experiment.
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Characterize the unknown peaks using techniques like LC-MS to understand the degradation pathway.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.1. Check the solubility of the compound in your chosen solvent system. 2. If degradation is suspected, analyze the precipitate to identify its composition.

Illustrative Stability Data

Due to the limited publicly available stability data for this compound, the following table presents illustrative data from a forced degradation study on Celecoxib, a drug molecule containing both a pyrazole and a sulfonamide moiety. This data serves as a general guide to the potential stability profile under various stress conditions.

Stress Condition Time % Degradation (Illustrative) No. of Degradants Observed
0.1 M HCl24 hours10.5%2
0.1 M NaOH24 hours15.2%3
3% H₂O₂24 hours8.7%1
Thermal (80°C)48 hours5.3%1
Photolytic (UV)48 hours12.8%2

Source: Adapted from a forced degradation study on a related sulfonamide-containing compound for illustrative purposes.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH).

Acidic Degradation
  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Stress Application: Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Heat the solution at 60°C for 24 hours in a water bath.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Basic Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound as described for acidic degradation.

  • Stress Application: Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Heat the solution at 60°C for 24 hours in a water bath.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Dilute the neutralized solution to a suitable concentration and analyze by HPLC.

Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Stress Application: Transfer a known volume of the stock solution into a flask and add an equal volume of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Dilute the solution to a suitable concentration and analyze by HPLC.

Thermal Degradation
  • Sample Preparation: Place the solid compound in a petri dish to form a thin layer.

  • Stress Application: Heat the sample in a hot air oven at 80°C for 48 hours.

  • Sample Analysis: After exposure, dissolve a known amount of the solid in a suitable solvent, dilute to the appropriate concentration, and analyze by HPLC.

Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Stress Application: Expose the solution in a transparent container to a UV lamp (254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: After exposure, dilute the solutions to a suitable concentration and analyze by HPLC.

Potential Degradation Pathways and Experimental Workflow

The following diagrams illustrate the potential degradation pathways of a pyrazole-sulfonamide compound and a typical workflow for a forced degradation study.

Potential Degradation Pathways A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photolysis A->D E Sulfonamide Bond Cleavage (Pyrazole-4-sulfonic acid + Dimethylamine) B->E F Pyrazole Ring Oxidation/Opening C->F G Photolytic Cleavage of S-N bond D->G

Caption: Potential degradation pathways for a pyrazole-sulfonamide.

Forced Degradation Experimental Workflow A Prepare Stock Solution of Compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Dilute Samples B->C D Analyze by Stability-Indicating HPLC C->D E Identify and Quantify Degradants D->E F Elucidate Degradation Pathways E->F

References

Technical Support Center: Optimizing Pyrazole Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole sulfonylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole sulfonylation experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the sulfonylation of pyrazoles?

A1: A widely used method involves the reaction of a pyrazole with a sulfonating agent, such as chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride, to form the corresponding pyrazole sulfonyl chloride. This intermediate is then typically reacted with an amine to yield the desired sulfonamide.[1]

Q2: Which factors are most critical for optimizing the yield of pyrazole sulfonylation?

A2: The key factors influencing the yield and reaction time are the choice of base, solvent, and reaction temperature. Optimization of these parameters is crucial for achieving high yields and minimizing side product formation.[1] For instance, the selection of an appropriate base and solvent combination can significantly impact the reaction's success.

Q3: Are there alternative, more sustainable methods for synthesizing sulfonylated pyrazoles?

A3: Yes, environmentally benign, metal-free, one-pot multicomponent reactions (MCRs) are being developed. These methods can offer high atom economy and a reduced environmental footprint by combining pyrazole ring formation and C-H sulfenylation or sulfonylation in a single step.[2][3] For example, a method using sodium thiosulfate as a catalyst in DMSO has been reported for the synthesis of C-4 sulfenylated pyrazoles.[2][3]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your pyrazole sulfonylation experiments.

Problem 1: Low or no yield of the desired pyrazole sulfonamide.

Possible Causes & Solutions:

  • Inappropriate Base: The choice of base is critical. For the coupling of pyrazole sulfonyl chloride with an amine, diisopropylethylamine (DIPEA) has been shown to give better yields compared to triethylamine (TEA).[1][4] For the initial deprotonation of the pyrazole ring, a strong base like potassium tert-butoxide may be effective.[1]

  • Incorrect Solvent: The solvent can significantly influence the reaction rate and yield. Dichloromethane (DCM) is a commonly used solvent for the sulfonamide coupling step.[1][4] In some cases, polar aprotic solvents like DMSO or DMF may be beneficial, particularly in multicomponent reactions.[2] Tetrahydrofuran (THF) has been reported to result in longer reaction times.[4]

  • Reaction Temperature: The temperature needs to be carefully controlled. The initial sulfonylation with chlorosulfonic acid is often performed at 0 °C and then raised to around 60 °C.[1] Subsequent coupling reactions are typically carried out at room temperature (25-30 °C).[1]

  • Poor Quality Reagents: Ensure that all reagents, especially the sulfonating agent and any bases, are of high purity and anhydrous where necessary. Moisture can quench reactive intermediates.

Problem 2: Formation of multiple products or impurities.

Possible Causes & Solutions:

  • Side Reactions: Unwanted side reactions can occur if the reaction conditions are not optimal. Careful control of the reaction temperature and slow addition of reagents can help minimize the formation of byproducts.[1]

  • Regioselectivity Issues: In asymmetrically substituted pyrazoles, sulfonylation can occur at different positions. The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.

  • Purification Challenges: If multiple products are formed, purification by column chromatography is often necessary to isolate the desired compound.[1]

Problem 3: The reaction is very slow or does not go to completion.

Possible Causes & Solutions:

  • Insufficient Activation: The pyrazole ring may not be sufficiently activated for sulfonylation. The use of a stronger base or a more reactive sulfonating agent could be considered.

  • Low Reaction Temperature: While low temperatures are often used initially to control exothermic reactions, the reaction may require heating to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[1]

  • Catalyst Inefficiency: If using a catalyzed reaction, the catalyst may be poisoned or used in an insufficient amount. Optimization of the catalyst loading is recommended.[5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on optimizing pyrazole sulfonylation and related reactions.

Table 1: Effect of Base and Solvent on Sulfonamide Formation [1]

EntryBaseSolventReaction Time (h)Yield (%)
1TEADCM1646
2TEATHF2435
3TEAAcetonitrile1642
4DIPEADCM1655
5DIPEATHF2447
6DIPEAAcetonitrile1651

Reaction conditions: Pyrazole sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (3.0 equiv), solvent (10 vol), 25-30 °C.

Table 2: Optimization of Catalyst Loading for Pyrazole Synthesis [5]

EntryCatalyst (mol%)Reaction Time (min)Yield (%)
10150Traces
254575
3101592
4151595
5201595

Reaction conditions: Phenyl hydrazine (0.55 mmol), pentane-2,4-dione (0.5 mmol), SuSA catalyst in water.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-sulfonyl chloride [1]

  • Dissolve the pyrazole compound (1.0 equivalent) in chloroform.

  • In a separate flask under a nitrogen atmosphere, cool a solution of chlorosulfonic acid (5.5 equivalents) in chloroform to 0 °C.

  • Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0 °C.

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60 °C over 20 minutes.

  • Stir the reaction for an additional 2 hours at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with cold water.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude pyrazole-4-sulfonyl chloride.

Protocol 2: Synthesis of Pyrazole Sulfonamide [1][4]

  • Dissolve the amine (1.05 equivalents) in dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) (3.0 equivalents) to the amine solution at 25-30 °C.

  • In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM.

  • Add the pyrazole-4-sulfonyl chloride solution to the amine/DIPEA mixture at 25-30 °C.

  • Stir the reaction mixture for 16 hours at 25-30 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum.

  • Purify the crude product by column chromatography.

Visual Guides

experimental_workflow cluster_prep Sulfonyl Chloride Preparation cluster_coupling Sulfonamide Coupling start Start: Pyrazole reagents1 Chlorosulfonic Acid, Thionyl Chloride, Chloroform reaction1 Sulfonylation Reaction (0°C -> 60°C) start->reaction1 reagents1->reaction1 workup1 Aqueous Workup reaction1->workup1 product1 Pyrazole Sulfonyl Chloride workup1->product1 reaction2 Coupling Reaction (25-30°C) product1->reaction2 Intermediate reagents2 Amine, DIPEA, DCM reagents2->reaction2 workup2 Aqueous Workup reaction2->workup2 purification Column Chromatography workup2->purification final_product Final Product: Pyrazole Sulfonamide purification->final_product

Caption: General workflow for a two-step pyrazole sulfonylation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low/No Product Yield cause1 Incorrect Base start->cause1 cause2 Wrong Solvent start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Poor Reagent Quality start->cause4 solution1 Switch to DIPEA or Potassium tert-butoxide cause1->solution1 solution2 Use DCM or screen other aprotic solvents cause2->solution2 solution3 Optimize temperature profile (e.g., 0°C to 60°C) cause3->solution3 solution4 Use high purity, anhydrous reagents cause4->solution4

Caption: Troubleshooting logic for low product yield in pyrazole sulfonylation.

References

Technical Support Center: Scaling Up Pyrazole Sulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered when scaling up the production of pyrazole sulfonamides from the laboratory to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when moving from a lab-scale (milligram to gram) to a pilot-scale (kilogram) synthesis of pyrazole sulfonamides?

A1: When scaling up, it's crucial to move beyond simply multiplying reagent quantities. Key factors that change non-linearly with scale and require careful consideration include:

  • Heat Transfer: Exothermic reactions, such as the initial pyrazole synthesis from diones and hydrazine or the chlorosulfonation step, can be managed easily in a lab flask with an ice bath. However, in a large reactor, the surface-area-to-volume ratio decreases significantly, making heat dissipation much less efficient.[1] This can lead to "hot spots," causing side reactions, impurity formation, and potentially runaway reactions.[2][3]

  • Mixing Efficiency: Achieving homogeneous mixing in a large vessel is more challenging than in a small flask.[3] Poor mixing can lead to localized concentration gradients, resulting in lower yields, increased impurities, and inconsistent product quality.[4]

  • Reagent Addition Rate: The rate of adding critical reagents, like chlorosulfonic acid, becomes a critical process parameter at scale. A rate that is safe and effective on a small scale may be too fast for a large reactor to handle the resulting exotherm.

  • Impurity Profile: The types and quantities of impurities can change significantly upon scale-up.[2] Side reactions that were negligible at the lab scale may become significant, impacting the purity and safety of the final active pharmaceutical ingredient (API). For instance, in the synthesis of celecoxib, a regioisomeric impurity is a known challenge that needs to be controlled.[5][6]

  • Crystallization and Isolation: The method of crystallization and product isolation must be robust and reproducible.[2] Changes in cooling rates and mixing during crystallization at a larger scale can affect the crystal form (polymorphism), particle size, and purity of the final product.[][8]

Q2: We are observing a significant drop in yield and an increase in impurities during the sulfonylation of our pyrazole intermediate at a larger scale. What could be the cause?

A2: This is a common scale-up challenge. The likely culprits are related to heat and mass transfer. The reaction of the pyrazole with chlorosulfonic acid is highly exothermic. In a large reactor, inefficient heat removal can lead to an increase in the reaction temperature, promoting the formation of degradation products and side reactions.[1] Additionally, poor mixing can result in localized areas of high reagent concentration, which can also contribute to impurity formation.

Q3: Our final pyrazole sulfonamide product is showing a different crystalline form (polymorph) at the pilot scale compared to the lab scale. Why is this happening and what are the implications?

A3: Polymorphism is a critical challenge in pharmaceutical manufacturing as different crystal forms can have different solubility, bioavailability, and stability.[5] The appearance of a new polymorph during scale-up is often due to differences in the crystallization conditions, such as:

  • Cooling Rate: Slower cooling rates in large vessels can favor the formation of the most thermodynamically stable polymorph, which may be different from the one obtained with rapid cooling in the lab.

  • Supersaturation Levels: The level of supersaturation, a key driver for crystallization, can be more difficult to control uniformly in a large batch.[]

  • Agitation: The type and speed of agitation can influence nucleation and crystal growth.

  • Solvent Composition: Even minor variations in solvent composition can lead to different polymorphs.

It is crucial to identify and control the desired polymorphic form early in development to ensure consistent product performance.[][9]

Troubleshooting Guide

Issue Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
Low Yield in Sulfonylation Step Inadequate temperature control (runaway exotherm). Poor mixing leading to localized high concentrations of reagents.- Implement a more efficient cooling system for the reactor. - Slow down the addition rate of chlorosulfonic acid. - Use a reactor with better agitation or optimize the stirrer speed. - Consider using a less reactive sulfonating agent if feasible.
Increased Impurity Levels "Hot spots" in the reactor due to poor heat transfer.[3] Inefficient mixing. Longer reaction times at elevated temperatures.- Perform a hazard evaluation to understand the reaction calorimetry.[1] - Use process analytical technology (PAT) to monitor the reaction in real-time. - Re-evaluate the solvent choice for better heat transfer or solubility. - Develop a kinetic model to understand impurity formation.[5]
Inconsistent Crystal Form (Polymorphism) Uncontrolled cooling profile during crystallization.[] Variations in agitation and supersaturation.[] Presence of impurities affecting nucleation.- Implement a controlled cooling profile for the crystallization step. - Use seeding with the desired polymorph to ensure consistency. - Characterize the solid form using techniques like XRPD, DSC, and TGA. - Study the effect of solvent systems and impurities on crystal formation.[9]
Difficulties in Product Filtration/Drying Unfavorable particle size distribution. Solvent entrapment within the crystal lattice.[2]- Optimize crystallization conditions to control particle size and morphology. - Evaluate different filtration and drying equipment. - Ensure the crystallization process does not trap solvents that are difficult to remove.[2]
Safety Concerns (e.g., gas evolution, runaway reaction) Lack of understanding of reaction thermodynamics and kinetics at scale.[1] Use of hazardous reagents like chlorosulfonic acid and thionyl chloride.- Conduct a thorough process safety assessment (e.g., reaction calorimetry, hazard and operability study - HAZOP).[1] - Ensure adequate ventilation and pressure relief systems on the reactor. - Provide comprehensive training to operators on handling hazardous materials and emergency procedures.

Experimental Protocols with Scale-Up Considerations

Protocol 1: Sulfonylation of 3,5-Dimethyl-1H-pyrazole

This protocol is adapted from laboratory-scale procedures with added considerations for scale-up.[10]

Lab-Scale (25 g)

  • In a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-dimethyl-1H-pyrazole (25 g) to chloroform (75 mL).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of chlorosulfonic acid (166.7 g) in chloroform (175 mL) to the stirred pyrazole solution, maintaining the temperature below 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 60°C and stir for 10 hours.

  • Add thionyl chloride (40.8 g) at 60°C over 20 minutes.

  • Stir for an additional 2 hours at 60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

Scale-Up Considerations (for kg scale)

  • Heat Management: The addition of chlorosulfonic acid is highly exothermic. A jacketed reactor with a robust cooling system is essential. The rate of addition must be carefully controlled to maintain the desired temperature. A process safety evaluation, including calorimetry, is highly recommended to understand the thermal hazards.[1]

  • Mixing: Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous mixture, especially during the addition of the viscous chlorosulfonic acid. Baffles may be necessary to improve mixing efficiency.

  • Quenching: The quenching step is also highly exothermic and will generate HCl gas. This must be performed in a well-ventilated area with appropriate scrubbing for the off-gases. The addition of the reaction mass to ice/water should be done slowly and with vigorous stirring.

  • Material Compatibility: Ensure the reactor and associated equipment are compatible with the corrosive reagents (chlorosulfonic acid, thionyl chloride, HCl).

Protocol 2: Sulfonamide Coupling

This protocol details the reaction of the pyrazole sulfonyl chloride with an amine.[10][11]

Lab-Scale (100 mg)

  • In a 50 mL round-bottom flask, dissolve 2-phenylethylamine (65.5 mg) in dichloromethane (DCM, 5 mL).

  • Add diisopropylethylamine (DIPEA, 99.6 mg) to the solution at room temperature (25-30°C).

  • Slowly add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (100 mg) in DCM (5 mL) to the amine solution.

  • Stir the reaction mixture for 16 hours at room temperature.

  • Monitor the reaction by TLC.

  • After completion, add cold water (10 mL) and stir for 10 minutes.

  • Separate the organic layer, wash with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography.

Scale-Up Considerations (for kg scale)

  • Purification: Column chromatography is often not feasible or cost-effective for large-scale production.[12] Developing a robust crystallization method for purification is essential. This may involve screening different solvent systems to find one that effectively removes impurities and provides the desired crystal form.

  • Work-up: The aqueous work-up will generate significant volumes of waste. Consider the environmental impact and disposal costs. Phase separation in large reactors can be slower than in a separatory funnel, so adequate settling time must be factored into the process.

  • Solvent and Base Selection: While DCM and DIPEA are effective, consider greener and more cost-effective solvent and base alternatives for large-scale production. The choice of base can impact the yield and impurity profile.[11]

  • Cycle Time: A 16-hour reaction time may be acceptable in the lab, but for manufacturing, optimizing the reaction to reduce the cycle time can significantly improve throughput and reduce costs.

Quantitative Data Summary

Table 1: Effect of Base and Solvent on Sulfonamide Coupling Yield (Lab-Scale) [11]

EntryBaseSolventTime (h)Yield (%)
1Triethylamine (TEA)DCM1626-46
2DIPEADCM1655
3DIPEATHF2447

This table illustrates how the choice of base and solvent can significantly impact the reaction yield, a crucial factor for optimization during scale-up.

Table 2: Impurity Profile of Celecoxib (A Pyrazole Sulfonamide) [6][13][14]

ImpurityTypeTypical Limit in Final Product
Regio-isomerProcess-related< 0.1%
Ortho-isomerProcess-relatedNot specified
Unreacted IntermediatesProcess-related< 0.1%

This table highlights the importance of controlling specific impurities, such as regio-isomers, which are a common challenge in the synthesis of substituted pyrazoles.

Visualizations

Experimental Workflow for Pyrazole Sulfonamide Synthesis

G cluster_0 Pyrazole Formation cluster_1 Sulfonylation cluster_2 Sulfonamide Coupling cluster_3 Purification start Diketone + Hydrazine pyrazole Pyrazole Intermediate start->pyrazole Cyclocondensation sulfonyl_chloride Pyrazole Sulfonyl Chloride pyrazole->sulfonyl_chloride Chlorosulfonic Acid / SOCl2 product Crude Pyrazole Sulfonamide sulfonyl_chloride->product amine Primary/Secondary Amine amine->product final_product Pure Pyrazole Sulfonamide (API) product->final_product Crystallization

Caption: General workflow for the synthesis of pyrazole sulfonamides.

Logical Relationship of Scale-Up Challenges

G cluster_challenges Primary Challenges cluster_consequences Consequences scale_up Scale-Up Production heat_transfer Heat Transfer Issues scale_up->heat_transfer mixing Inefficient Mixing scale_up->mixing crystallization Crystallization Control scale_up->crystallization low_yield Lower Yield heat_transfer->low_yield impurities Increased Impurities heat_transfer->impurities safety Safety Hazards heat_transfer->safety mixing->low_yield mixing->impurities crystallization->impurities polymorphism Polymorphism Issues crystallization->polymorphism cost Increased Cost low_yield->cost impurities->cost polymorphism->cost safety->cost G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation leads to Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., Celecoxib) Pyrazole_Sulfonamide->COX2 selective inhibition

References

Technical Support Center: Degradation of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on the known degradation of other sulfonamides and pyrazole-containing compounds, the primary degradation pathways are expected to be photodegradation, hydrolysis, and biotic degradation.[1][2][3][4] Key transformations may include cleavage of the sulfur-nitrogen (S-N) bond, hydroxylation of the pyrazole ring, and modifications to the dimethyl groups.[5]

Q2: How stable is this compound to hydrolysis under typical environmental conditions?

A2: Sulfonamides are generally resistant to hydrolysis at neutral and alkaline pH.[3][6] Degradation via hydrolysis is more likely to occur under acidic conditions, although the rate is typically slow.[3][6] Therefore, this compound is expected to be relatively stable to hydrolysis in standard aqueous solutions.

Q3: What are the likely initial products of photodegradation?

A3: The initial steps in the photodegradation of sulfonamides often involve the cleavage of the S-N bond, leading to the formation of 1,3-dimethyl-1H-pyrazole-4-sulfonic acid and aminyl radicals.[5] Another common pathway is the hydroxylation of the pyrazole ring.

Q4: Which microorganisms are likely to biodegrade this compound?

A4: Various microbial species have been shown to degrade sulfonamides, including bacteria from the genera Pseudomonas, Acinetobacter, and Klebsiella.[1] These microorganisms often initiate degradation by cleaving the sulfonamide bond.[1]

Proposed Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for this compound.

photodegradation_pathway parent This compound product1 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid parent->product1 S-N Cleavage (hv) product2 Hydroxylated Pyrazole Derivative parent->product2 Hydroxylation (•OH) product3 Ring Cleavage Products product1->product3 Further Degradation product2->product3 Further Degradation

Photodegradation Pathway

hydrolysis_pathway parent This compound product1 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid parent->product1 Hydrolysis (H+/H2O) product2 Ammonia parent->product2 Hydrolysis (H+/H2O)

Hydrolysis Pathway

biotic_degradation_pathway parent This compound product1 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid parent->product1 Enzymatic Cleavage product2 Further Metabolites product1->product2 Metabolism

Biotic Degradation Pathway

Experimental Protocols

The following are generalized protocols for studying the degradation of this compound. Researchers should optimize these methods for their specific experimental conditions.

experimental_workflow start Prepare Stock Solution of This compound setup Set up Degradation Experiment (Photodegradation, Hydrolysis, or Biotic) start->setup sampling Collect Samples at Defined Time Intervals setup->sampling analysis Analyze Samples by HPLC-UV and LC-MS/MS sampling->analysis data Determine Degradation Kinetics and Identify Products analysis->data end Interpret Results data->end

General Experimental Workflow
Protocol 1: Photodegradation Study

Objective: To determine the rate of photodegradation and identify the major degradation products.

Materials and Equipment:

  • This compound

  • HPLC-grade water and acetonitrile

  • UV lamp (e.g., Xenon arc lamp with filters to simulate sunlight)

  • Quartz reaction vessels

  • Magnetic stirrer and stir bars

  • HPLC-UV system

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare the reaction solution by spiking the stock solution into HPLC-grade water to a final concentration of 1-10 mg/L in quartz vessels.

  • Place the vessels under the UV lamp. Use a control vessel wrapped in aluminum foil to assess any degradation in the dark.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each vessel.

  • Analyze the samples immediately by HPLC-UV to quantify the parent compound.

  • Analyze the samples by LC-MS/MS to identify and tentatively quantify the degradation products.

Protocol 2: Hydrolysis Study

Objective: To determine the hydrolysis rate at different pH values.

Materials and Equipment:

  • This compound

  • Buffer solutions (pH 4, 7, and 9)

  • Thermostated water bath or incubator

  • HPLC-UV system

Procedure:

  • Prepare buffer solutions at pH 4, 7, and 9.

  • Prepare a stock solution of the target compound.

  • Spike the stock solution into each buffer solution to a final concentration of 1-10 mg/L in sealed vials.

  • Place the vials in a thermostated water bath set at a constant temperature (e.g., 25°C or 50°C).

  • At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), collect samples from each pH condition.

  • Analyze the samples by HPLC-UV to determine the concentration of the parent compound.

Protocol 3: Biotic Degradation Screening

Objective: To assess the biodegradability of the compound using an activated sludge inoculum.

Materials and Equipment:

  • This compound

  • Activated sludge from a wastewater treatment plant

  • Mineral salts medium

  • Shaking incubator

  • HPLC-UV system

  • LC-MS/MS system

Procedure:

  • Prepare a mineral salts medium.

  • Obtain fresh activated sludge and acclimate it to the mineral salts medium if necessary.

  • Set up triplicate flasks containing the mineral salts medium, the activated sludge inoculum, and the target compound at a specific concentration (e.g., 1 mg/L).

  • Include control flasks: a sterile control (with autoclaved sludge) to assess abiotic degradation and a control without the target compound to monitor the background.

  • Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25°C) in the dark.

  • Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, 28 days).

  • Filter or centrifuge the samples to remove biomass.

  • Analyze the supernatant by HPLC-UV for the parent compound and by LC-MS/MS for potential metabolites.

Quantitative Data

The following table provides representative degradation kinetic data for structurally related sulfonamide and pyrazole compounds to serve as a benchmark for experimental results.

CompoundDegradation ProcessMatrixHalf-life (t½)Rate Constant (k)Reference
SulfamethoxazolePhotodegradation (UV)Water1.5 h0.46 h⁻¹[7]
SulfadiazinePhotodegradation (UV/TiO₂)Water~30 min0.0261 min⁻¹[7]
AtrazineBiodegradationSoil37-73 days-[8]
TopramezoneBiodegradationSoil15-19 days-[8]
SulfonamidesHydrolysis (pH 7, 25°C)Water> 1 year< 0.0019 day⁻¹[3]

Troubleshooting Guide

Issue: Poor peak shape or retention time shifts in HPLC analysis.

  • Possible Cause:

    • Mobile phase issues: Incorrect composition, pH drift, or degradation of mobile phase components.[9][10]

    • Column contamination: Accumulation of non-eluting compounds from the sample matrix.[9]

    • Column degradation: Loss of stationary phase due to extreme pH or temperature.

  • Solution:

    • Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase properly.[10]

    • Use a guard column to protect the analytical column.[9] Implement a sample clean-up step (e.g., solid-phase extraction).

    • Flush the column with a strong solvent. If the problem persists, replace the column.

Issue: Low sensitivity or no signal in Mass Spectrometry (MS) analysis.

  • Possible Cause:

    • Poor ionization: The compound may not ionize efficiently under the chosen ESI or APCI conditions.[11][12]

    • Ion suppression: Matrix components co-eluting with the analyte can suppress its ionization.[11][13]

    • Incorrect MS parameters: The settings for ion transfer, fragmentation, and detection may not be optimal.

  • Solution:

    • Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes.[12]

    • Improve chromatographic separation to resolve the analyte from interfering matrix components.[11] Dilute the sample.

    • Perform a tuning and calibration of the mass spectrometer. Optimize the cone voltage and collision energy for the specific compound.

Issue: High variability in degradation rates between replicate experiments.

  • Possible Cause:

    • Inconsistent experimental conditions: Fluctuations in temperature, light intensity, or microbial activity.

    • Sampling or analytical error: Inconsistent sample volumes, dilution errors, or instrument variability.

    • Inhomogeneous reaction mixture: Inadequate mixing, especially in biotic or soil-based studies.

  • Solution:

    • Ensure precise control of all experimental parameters. Use a calibrated light source for photodegradation studies.

    • Use calibrated pipettes and follow a consistent analytical procedure. Include internal standards in the analysis.

    • Ensure continuous and uniform mixing of the reaction solutions.

Issue: No degradation observed in the biotic degradation experiment.

  • Possible Cause:

    • Toxicity of the compound: The concentration of the test compound may be inhibitory to the microorganisms.

    • Lack of acclimated microorganisms: The microbial inoculum may not have the necessary enzymes to degrade the compound.[1]

    • Unfavorable environmental conditions: The pH, temperature, or nutrient levels may not be optimal for microbial activity.[1]

  • Solution:

    • Test a range of lower concentrations of the compound.

    • Use an inoculum from a source that is likely to have been exposed to similar compounds. Consider an acclimation period for the inoculum.

    • Optimize the pH, temperature, and nutrient composition of the medium. Ensure adequate aeration for aerobic studies.[1]

References

Technical Support Center: Pyrazole Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole methylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the N-methylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?

A1: The main challenge is controlling the regioselectivity of the methylation.[1] Pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with similar reactivity. This often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult to separate.[1][2] Traditional methylating agents like methyl iodide or dimethyl sulfate typically offer poor selectivity.[1]

Q2: What factors influence the N1/N2 regioselectivity in pyrazole methylation?

A2: Several factors can significantly impact the regioselectivity of the reaction:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can favor methylation at the less sterically hindered nitrogen atom.[1] Similarly, the use of sterically demanding methylating agents can also improve selectivity.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of methylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in determining the ratio of N1 to N2 isomers.[1] For instance, using sodium hydride instead of potassium carbonate has been shown to prevent the formation of regioisomeric products in certain cases.[3]

  • Methylating Agent: The nature of the methylating agent is a critical factor.[1] Advanced and sterically bulky reagents have been developed to achieve higher regioselectivity.[1][4]

Q3: Are there reliable methods to achieve high N1-selectivity?

A3: Yes, several strategies have been developed to achieve high N1-selectivity:

  • Sterically Hindered Methylating Agents: The use of bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as "masked" methylating reagents has been demonstrated to provide excellent N1-selectivity, often exceeding 90%.[1][4][5][6][7][8]

  • Protecting Group Strategies: In some cases, one of the nitrogen atoms can be blocked with a protecting group to direct methylation to the desired position, followed by a deprotection step.[1][9]

  • Biocatalysis: Engineered enzymes, like methyltransferases, can offer exceptional regioselectivity, sometimes greater than 99%, for pyrazole methylation.[1]

Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?

A4: The most common method for separating these regioisomers is silica gel column chromatography.[1] The success of this technique depends on finding a suitable eluent system that provides good resolution between the isomers on a TLC plate.[1] In cases where isomers have very similar polarities, other techniques like preparative HPLC or recrystallization may be effective.[1] For more polar pyrazoles, reversed-phase (C18) chromatography can be a viable alternative.[1]

Troubleshooting Guide

Below is a troubleshooting guide addressing specific issues you might encounter during your pyrazole methylation experiments.

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Potential Cause Suggested Solution
Non-selective methylating agent Switch to a more selective reagent. Sterically bulky α-halomethylsilanes have shown high N1-selectivity.[1][4][5][6][7][8]
Suboptimal reaction conditions Screen different bases (e.g., KHMDS, NaH, K₂CO₃) and solvents (e.g., THF, DMF, DMSO).[1][3][10] The choice of an appropriate base and solvent system can significantly influence the N1/N2 ratio.[1][10]
Reaction temperature Investigate the effect of temperature. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer.[1]
Inherent substrate properties If the substituents on your pyrazole do not provide a strong directing effect, consider using advanced methods like enzymatic methylation or protecting group strategies to achieve high selectivity.[1]
Problem 2: Low or No Product Yield
Potential Cause Suggested Solution
Poor quality or decomposed reagents Use freshly purchased or purified reagents. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1]
Insufficiently strong base Ensure the chosen base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH or KHMDS may be necessary.[1]
Low reactivity of the pyrazole If your pyrazole contains electron-withdrawing groups, its nucleophilicity may be decreased.[1] In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary.[1]
Product loss during workup Highly polar N-methylated pyrazoles can be water-soluble, leading to losses during aqueous workup.[1] Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent.[1]
Problem 3: Formation of Side Products
Potential Cause Suggested Solution
Over-methylation The formation of a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents or prolonged reaction times.[1] Monitor the reaction progress by TLC or LC-MS to avoid this. Using a less reactive methylating agent or careful control of stoichiometry can mitigate this issue.[1]
Problem 4: Difficulty in Product Purification
Potential Cause Suggested Solution
Inseparable regioisomers If standard silica gel chromatography fails to separate the isomers, try a different stationary phase like alumina or a reversed-phase silica gel.[1]
Highly polar product Highly polar products may streak on a silica gel column. Use a more polar eluent system (e.g., containing methanol or ammonia in methanol) or switch to reversed-phase chromatography.[1] Deactivating the silica gel with triethylamine can also be beneficial for basic compounds.[1]
Contamination with starting materials Ensure the reaction has proceeded to completion to avoid contamination with the starting pyrazole.

Data on Reaction Conditions

The choice of base and solvent can significantly impact the yield of the methylation reaction. The following table summarizes the yield of 1,3,5-trimethyl-1H-pyrazole from the methylation of 3,5-dimethyl-1H-pyrazole under various conditions.

EntryBaseSolventTemperatureTime (h)Yield (%)
1K₂CO₃THFReflux240
2K₂CO₃DMF80°C2425
3K₂CO₃AcetonitrileReflux2415
4K₂CO₃AcetoneReflux240
5Na₂CO₃THFReflux240
6Na₂CO₃DMF80°C2418
10NaOHTHFReflux1865
12NaHDMFRT1255
13KOtBuTHFRT678
Data adapted from a study on the methylation of 3,5-dimethyl-1H-pyrazole.[10]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation using a Sterically Hindered Silane Reagent

This protocol is based on a method employing a sterically bulky silylmethyl reagent to achieve high N1-selectivity.[1]

Materials:

  • Substituted pyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF) solution

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion of the N-alkylation step, add TBAF solution and water to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

Visualizations

Experimental Workflow for N1-Selective Pyrazole Methylation

G Experimental Workflow for N1-Selective Pyrazole Methylation cluster_prep Reaction Setup cluster_reaction N-Alkylation cluster_desilylation Protodesilylation cluster_workup Workup & Purification prep 1. Dissolve pyrazole in anhydrous THF/DMSO cool 2. Cool to 0 °C prep->cool base 3. Add KHMDS cool->base add_reagent 4. Add (chloromethyl)triisopropoxysilane base->add_reagent react 5. Warm to RT, stir for 2-4h add_reagent->react add_tbaf 6. Add TBAF and water react->add_tbaf heat 7. Heat to 60 °C, stir for 2-4h add_tbaf->heat workup 8. Aqueous workup heat->workup purify 9. Column chromatography workup->purify product N1-Methylated Pyrazole purify->product

Caption: A step-by-step workflow for the N1-selective methylation of pyrazoles.

Troubleshooting Decision Tree for Pyrazole Methylation

G Troubleshooting Decision Tree for Pyrazole Methylation cluster_selectivity Issue: Poor Regioselectivity cluster_yield Issue: Low Yield cluster_purity Issue: Impurities start Reaction Outcome Unsatisfactory q_selectivity Mixture of N1/N2 isomers? start->q_selectivity q_yield Low or no product? start->q_yield q_purity Side products observed? start->q_purity a_selectivity1 Change methylating agent to bulky silane reagent q_selectivity->a_selectivity1 Yes a_selectivity2 Optimize base, solvent, and temperature q_selectivity->a_selectivity2 Yes a_yield1 Check reagent quality and ensure anhydrous conditions q_yield->a_yield1 Yes a_yield2 Use a stronger base (e.g., NaH, KHMDS) q_yield->a_yield2 Yes a_yield3 Increase temperature or use a more reactive methylating agent q_yield->a_yield3 Yes a_purity1 Monitor reaction closely (TLC/LC-MS) to avoid over-methylation q_purity->a_purity1 Yes a_purity2 Adjust stoichiometry of methylating agent q_purity->a_purity2 Yes

Caption: A decision tree to diagnose and solve common pyrazole methylation issues.

References

Technical Support Center: Synthesis of Pyrazole Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of pyrazole sulfonyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazole sulfonyl chloride, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of the sulfonyl chloride: The product is sensitive to moisture and can revert to the sulfonic acid.[1][2] 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive reagents. 3. Degradation of starting material or product: The pyrazole ring or the sulfonyl chloride product may be unstable under the reaction conditions.[3][4]1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. During workup, use ice-cold water and minimize the time the product is in an aqueous environment.[2] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider increasing the temperature or reaction time. Ensure the chlorosulfonic acid and any co-reagents (e.g., thionyl chloride) are fresh. 3. For sensitive substrates, consider alternative, milder sulfonylation methods.
Formation of Multiple Products (Observed by TLC/LCMS) 1. Formation of regioisomers: If the starting pyrazole is unsymmetrical, sulfonation can occur at different positions on the ring. 2. Disulfonylation: Excess chlorosulfonic acid or harsh reaction conditions can lead to the formation of a disulfonylated pyrazole.[5]1. The regioselectivity of the sulfonation can be influenced by the substituents on the pyrazole ring. It may be necessary to purify the desired isomer by column chromatography. In some cases, protecting groups may be used to direct the sulfonation to the desired position. 2. Carefully control the stoichiometry of chlorosulfonic acid. A slow, dropwise addition of the pyrazole to the chlorosulfonic acid at a low temperature can help to minimize this side reaction.
Dark Brown or Black Reaction Mixture 1. Decomposition of the pyrazole: The starting material may be degrading under the strongly acidic and oxidizing conditions of the reaction. 2. Side reactions with impurities: Impurities in the starting pyrazole can lead to the formation of colored byproducts.1. Lower the reaction temperature. If the pyrazole is particularly electron-rich or has sensitive functional groups, a milder sulfonylating agent may be required. 2. Ensure the starting pyrazole is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
Product is an Oil or Gummy Solid, Fails to Crystallize 1. Presence of impurities: The presence of byproducts, such as the corresponding sulfonic acid (from hydrolysis) or starting material, can inhibit crystallization. 2. Residual solvent: Trapped solvent can prevent the product from solidifying.1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under high vacuum. If the product is still an oil, try triturating with a non-polar solvent like hexanes to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize pyrazole sulfonyl chloride is consistently failing, yielding only starting material. What are the likely causes?

A1: The most probable cause is inactive reagents. Chlorosulfonic acid is highly reactive and can degrade upon improper storage. Ensure you are using a fresh bottle or a properly stored reagent. Another possibility is that the reaction temperature is too low. While starting the reaction at a low temperature is recommended to control the initial exotherm, the reaction may require heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific substrate.

Q2: I observe the formation of a significant amount of a water-soluble byproduct. What is it and how can I avoid it?

A2: This water-soluble byproduct is most likely the corresponding pyrazole sulfonic acid, formed from the hydrolysis of your desired pyrazole sulfonyl chloride product.[1] Pyrazole sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture during the reaction or workup.

To minimize hydrolysis:

  • Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.

  • Careful Workup: Quench the reaction mixture by pouring it onto crushed ice. The low temperature will slow down the rate of hydrolysis. Immediately extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Minimize the time the product is in contact with the aqueous layer.

  • Low Water Solubility of Product: For some aryl sulfonyl chlorides, their low solubility in water helps to protect them from hydrolysis, allowing for precipitation from the reaction mixture.[2]

Q3: My TLC analysis shows two spots close to each other, even after purification. What could be the reason?

A3: If you are using an unsymmetrically substituted pyrazole as your starting material, you are likely forming a mixture of regioisomers. The sulfonyl chloride group can be introduced at different positions on the pyrazole ring, and these isomers often have very similar polarities, making them difficult to separate by column chromatography. You may need to explore different chromatographic conditions (e.g., different solvent systems or specialized columns) or consider a synthetic route that provides better regiocontrol.

Q4: The reaction mixture turns very dark, and the final product is a dark, impure oil. How can I get a cleaner product?

A4: A dark reaction mixture often indicates decomposition of the starting material or product. This can be caused by excessively high temperatures or the presence of sensitive functional groups on your pyrazole ring.

To obtain a cleaner product:

  • Temperature Control: Maintain a low temperature, especially during the addition of the pyrazole to the chlorosulfonic acid.

  • Purification of Starting Material: Ensure your starting pyrazole is pure, as impurities can lead to colored byproducts.

  • Purification of the Product: The crude product can often be purified by column chromatography on silica gel to remove colored impurities.

Experimental Protocols

A general procedure for the synthesis of a pyrazole-4-sulfonyl chloride is provided below. This should be adapted based on the specific substrate and scale of the reaction.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroform.

  • Addition of Chlorosulfonic Acid: Cool the flask to 0 °C in an ice bath and slowly add chlorosulfonic acid to the chloroform with stirring.

  • Addition of Pyrazole: To this stirred solution, add a solution of 3,5-dimethyl-1H-pyrazole in chloroform dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.

  • Addition of Thionyl Chloride: Add thionyl chloride to the reaction mixture at 60 °C over 20 minutes and stir for an additional 2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the sulfonylation of pyrazoles, as reported in the literature.

Table 1: Optimization of Sulfonylation Conditions for 3,5-Dimethyl-1H-pyrazole and 1,3,5-Trimethyl-1H-pyrazole [6]

EntrySulfonylating ReagentSolventYield (%)
1Chlorosulfonic AcidChloroform-
2Chlorosulfonic Acid / Thionyl ChlorideChloroform90

Note: The yield reported is for the optimized condition.

Visualizations

Experimental Workflow for Pyrazole Sulfonyl Chloride Synthesis

experimental_workflow start Start reagents 1. Mix Pyrazole in Anhydrous Solvent start->reagents addition 2. Cool to 0°C and Slowly Add to Chlorosulfonic Acid reagents->addition reaction 3. Heat Reaction Mixture (e.g., 60°C) and Monitor by TLC addition->reaction thionyl_chloride 4. Add Thionyl Chloride and Continue Heating reaction->thionyl_chloride workup 5. Quench on Ice-Water and Extract with Organic Solvent thionyl_chloride->workup purification 6. Dry and Concentrate Organic Layer workup->purification product Pure Pyrazole Sulfonyl Chloride purification->product

Caption: A typical experimental workflow for the synthesis of pyrazole sulfonyl chloride.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Pyrazole Sulfonyl Chloride check_sm Is Starting Material Consumed (by TLC)? start->check_sm check_workup Was the Workup Performed Quickly and at Low Temperature? check_sm->check_workup Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No hydrolysis Likely Hydrolysis to Pyrazole Sulfonic Acid check_workup->hydrolysis No end Consider Other Issues (e.g., Product Instability) check_workup->end Yes optimize_workup Action: Improve Workup (Use Anhydrous Solvents, Work Quickly at 0°C) hydrolysis->optimize_workup optimize_reaction Action: Increase Reaction Time/Temperature or Use Fresh Reagents incomplete_reaction->optimize_reaction

Caption: A decision tree for troubleshooting low product yield in pyrazole sulfonyl chloride synthesis.

References

Technical Support Center: Purification of Polar Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of polar sulfonamide compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar sulfonamide compounds?

The primary challenges in purifying polar sulfonamide compounds stem from their inherent physicochemical properties:

  • High Polarity: This makes the compounds highly soluble in polar solvents, which can lead to difficulties in extraction from aqueous solutions, poor retention on standard reversed-phase chromatography columns, and challenges in finding suitable recrystallization solvents.[1][2]

  • Amphoteric Nature: Sulfonamides possess both acidic (sulfonamide N-H) and basic (amino group) functionalities. This can lead to variable ionization states depending on the pH, affecting their solubility and chromatographic behavior.[3]

  • Thermal and pH Instability: Some sulfonamides can be sensitive to heat and extreme pH conditions, which can lead to degradation during purification steps like distillation or chromatography with acidic or basic modifiers.[1]

  • Co-eluting Impurities: Starting materials, reagents, and side-products often have similar polarities to the target sulfonamide, making chromatographic separation challenging.[1]

  • Tendency to Streak in Chromatography: The polar nature of sulfonamides can lead to strong interactions with the stationary phase (like silica gel), resulting in tailing or streaking of peaks.[4]

Q2: What are common impurities I might encounter?

Common impurities in the synthesis of sulfonamides include:

  • Unreacted starting materials (e.g., sulfonyl chlorides, amines).

  • Side-products from the reaction (e.g., N,N'-disulfonylhydrazide in some reactions).[1]

  • Hydrolysis products if the compound is unstable in water.

  • Residual solvents from the reaction or work-up.

Q3: How do I choose the right purification technique for my polar sulfonamide?

The choice of purification technique depends on the properties of your specific sulfonamide and the impurities present. Here is a general guide:

  • Recrystallization: This is a good first choice if your compound is a solid and you can find a suitable solvent system. It is a cost-effective method for removing impurities with different solubility profiles.[5][6][7][8]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For highly polar sulfonamides, you may need to use specialized columns or solvent systems.[9]

  • Preparative HPLC: This can provide high-resolution separations and is suitable for purifying small to medium quantities of material, especially when dealing with complex mixtures.

  • Liquid-Liquid Extraction (LLE): This is useful for initial cleanup and removing impurities with significantly different polarities by partitioning them between two immiscible liquid phases.[10]

  • Solid-Phase Extraction (SPE): This can be used for sample cleanup and concentration, and for isolating the target compound from a complex matrix.[11]

Troubleshooting Guides

Guide 1: Column Chromatography Issues
Symptom Possible Cause Troubleshooting Steps
Compound streaks or tails on TLC/column Strong interaction with the acidic silica gel stationary phase.1. Add a modifier to the eluent: For basic sulfonamides, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel.[12] For acidic sulfonamides, a small amount of acetic acid or formic acid can be added. 2. Use a different stationary phase: Consider using neutral or basic alumina, or a bonded-phase silica like amino-propyl or diol.[13][14]
Compound does not move from the baseline (low Rf) The eluent is not polar enough.1. Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase methanol in a dichloromethane/methanol system).[9] 2. Use a more polar solvent system: Consider solvent systems like chloroform:methanol:water or those containing ammonia.[14]
Poor separation of product and impurities The chosen solvent system has poor selectivity for the compounds.1. Try a different solvent system: Experiment with different combinations of solvents to improve the separation. 2. Use a gradient elution: Start with a less polar eluent and gradually increase the polarity to better resolve compounds with similar Rf values.[12] 3. Consider a different chromatographic technique: If normal-phase chromatography is not effective, reversed-phase or mixed-mode chromatography might provide better separation.[2][15]
Guide 2: Recrystallization Problems
Symptom Possible Cause Troubleshooting Steps
Compound will not crystallize The compound is too soluble in the chosen solvent, even when cold.1. Use a co-solvent (anti-solvent) system: Dissolve the compound in a minimal amount of a hot "good" solvent where it is very soluble. Then, slowly add a "bad" solvent (anti-solvent) in which the compound is poorly soluble until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1][16] 2. Try a different solvent: Test a range of solvents with varying polarities.[6] 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6]
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.1. Add more solvent: This will lower the saturation point.[6] 2. Lower the crystallization temperature: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[16] 3. Change the solvent: Choose a solvent with a lower boiling point.
Low recovery of the compound The compound has significant solubility in the cold solvent.1. Ensure the solution is thoroughly cooled: Use an ice bath to minimize the solubility of your compound.[7] 2. Minimize the amount of hot solvent used: Use only the minimum amount of hot solvent required to dissolve the compound.[7][16] 3. Wash the collected crystals with ice-cold solvent: This will remove impurities without dissolving a significant amount of the product.[16]

Data Presentation

Table 1: Comparison of Extraction Methods for Sulfonamides
Extraction Method Principle Typical Recovery Rates Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[10]Variable, can be optimized for good recovery.Simple, widely used.Can be time-consuming, requires large volumes of organic solvents, potential for emulsion formation.[10]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a suitable solvent.Generally high, often >75%.[11]High recovery, good sample cleanup, can be automated.Can be more expensive than LLE, requires method development.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating the extraction process.15-64% for aged residues in soil.[17]Fast, reduced solvent consumption.[18]Requires specialized equipment.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Polar Sulfonamide
  • Solvent Selection: In a small test tube, add a small amount of your crude sulfonamide. Add a few drops of a potential solvent and heat gently. A good solvent will dissolve the compound when hot but not when cold.[6] If a single solvent is not suitable, try a co-solvent system.[5]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[16]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring Purification
  • Sample Preparation: Dissolve a small amount of your crude and purified samples in a suitable volatile solvent (e.g., methanol, acetone).

  • Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a TLC plate.

  • Spotting: Use a capillary tube to spot small amounts of your samples onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. The eluent level should be below the starting line. Allow the solvent front to move up the plate.[19]

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[19] Staining with a suitable reagent (e.g., fluorescamine for primary amines) can also be used.[19]

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should ideally show a single spot.

Visualizations

Purification_Workflow start Crude Polar Sulfonamide is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_pure_solid Is the solid pure? recrystallization->is_pure_solid is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No is_pure_solid->column_chrom No pure_compound Pure Compound is_pure_solid->pure_compound Yes select_stationary_phase Select Stationary Phase (Silica, Alumina, Reversed-Phase) column_chrom->select_stationary_phase optimize_mobile_phase Optimize Mobile Phase select_stationary_phase->optimize_mobile_phase collect_fractions Collect and Analyze Fractions optimize_mobile_phase->collect_fractions collect_fractions->pure_compound Fractions are pure further_purification Further Purification Needed collect_fractions->further_purification Impurities remain

Caption: A general workflow for the purification of polar sulfonamide compounds.

Troubleshooting_TLC start TLC Analysis Shows Impurities streaking Streaking or Tailing Observed? start->streaking add_modifier Add Modifier to Eluent (e.g., TEA, NH4OH, Acetic Acid) streaking->add_modifier Yes low_rf Compound has Low Rf? streaking->low_rf No change_stationary_phase Change Stationary Phase (e.g., Alumina, Reversed-Phase) add_modifier->change_stationary_phase If streaking persists change_stationary_phase->low_rf increase_polarity Increase Eluent Polarity low_rf->increase_polarity Yes poor_separation Poor Separation of Spots? low_rf->poor_separation No increase_polarity->poor_separation change_solvent_system Try Different Solvent System poor_separation->change_solvent_system Yes solution Improved TLC Separation poor_separation->solution No gradient_elution Consider Gradient Elution change_solvent_system->gradient_elution gradient_elution->solution

Caption: A decision tree for troubleshooting common TLC issues with polar sulfonamides.

References

Technical Support Center: Enhancing the Solubility of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a solid at room temperature.[1] While it is generally considered soluble in polar organic solvents, its aqueous solubility can be limited, a common characteristic of sulfonamide-containing compounds.[1][2] The sulfonamide group's ionization state is pH-dependent, which significantly influences its solubility in aqueous buffers.[2]

Q2: Why is my this compound precipitating in my aqueous assay buffer?

Precipitation of the compound in aqueous buffers is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The intrinsic solubility of the compound in your specific buffer system may be low.

  • pH of the Buffer: The pH of your buffer may be in a range where the sulfonamide group is not ionized, leading to reduced solubility.[2]

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of the compound.

  • Solvent Shock: Adding a concentrated stock solution in an organic solvent (like DMSO) too quickly to the aqueous buffer can cause localized supersaturation and precipitation.

Q3: What are the initial steps to troubleshoot the precipitation of my compound?

When encountering precipitation, consider the following initial troubleshooting steps:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[2]

  • Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to minimize its potential interference with the bioassay.[2]

  • Gradual Addition and Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate proper mixing and prevent localized precipitation.

  • pH Adjustment: Evaluate the pH of your final assay solution. Since the compound contains a sulfonamide group, adjusting the pH can significantly impact its solubility.[2]

Troubleshooting Guide: Enhancing Solubility

This guide provides detailed methods to improve the solubility of this compound for your bioassays.

Issue 1: Compound precipitates upon addition to the aqueous buffer.

Solution A: pH Adjustment

The solubility of sulfonamides is often pH-dependent. The sulfonamide group is weakly acidic, and its ionization can be manipulated by altering the pH of the solution.

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments).

    • Add an excess amount of this compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Solution B: Use of Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[3][4]

  • Experimental Protocol: Co-solvent Screening

    • Prepare stock solutions of your compound in various water-miscible organic co-solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol 400).

    • Prepare a series of dilutions of your compound in your aqueous assay buffer, with the final co-solvent concentration ranging from 0.1% to 5% (v/v).

    • Visually inspect for precipitation immediately after preparation and after a defined incubation period (e.g., 1-2 hours) at the assay temperature.

    • Select the co-solvent and concentration that provides the desired compound concentration without precipitation and has minimal impact on your assay.

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration in Cell-Based Assays
DMSO0.1% - 1%< 1%
Ethanol0.5% - 2%< 2%
Propylene Glycol1% - 5%Varies by cell line
PEG 4001% - 5%Varies by cell line

Solution C: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]

  • Experimental Protocol: Inclusion Complex Formation

    • Prepare an aqueous solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration range of 1-10% (w/v).

    • Add an excess amount of this compound to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours.

    • Filter or centrifuge the solution to remove any undissolved compound.

    • Determine the concentration of the dissolved compound in the clear supernatant.

Issue 2: Inconsistent results in biological assays due to suspected poor solubility.

Solution: Confirm Compound Dissolution

Even without visible precipitation, micro-precipitates or incomplete dissolution can lead to variability in your results.

  • Workflow for Ensuring Complete Dissolution

G start Prepare concentrated stock solution in 100% DMSO dilute Serially dilute stock solution in 100% DMSO to create intermediate concentrations start->dilute final_dilution Perform final dilution of intermediate stocks into aqueous assay buffer dilute->final_dilution vortex Vortex immediately and thoroughly after dilution final_dilution->vortex inspect Visually inspect for any signs of precipitation (Tyndall effect) vortex->inspect proceed Proceed with bioassay inspect->proceed

Caption: Workflow for preparing compound dilutions for bioassays.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the decision-making process for addressing solubility issues and the general mechanism of action for solubility enhancers.

G cluster_0 Solubility Troubleshooting Workflow start Compound Precipitation in Aqueous Buffer q1 Is the final organic solvent concentration <1%? start->q1 reduce_solvent Reduce organic solvent concentration q1->reduce_solvent No q2 Is the pH of the buffer optimized for solubility? q1->q2 Yes a1_yes Yes a1_no No reduce_solvent->q1 adjust_ph Perform pH-solubility profile to find optimal pH q2->adjust_ph No q3 Have co-solvents or cyclodextrins been tested? q2->q3 Yes a2_yes Yes a2_no No adjust_ph->q2 test_enhancers Screen co-solvents and/or cyclodextrins q3->test_enhancers No consult Consult further literature or consider salt forms q3->consult Yes a3_yes Yes a3_no No test_enhancers->q3

Caption: Decision tree for troubleshooting solubility issues.

G cluster_1 Mechanisms of Solubility Enhancement compound Poorly Soluble Compound (this compound) ph pH Adjustment compound->ph cosolvent Co-solvents compound->cosolvent cyclodextrin Cyclodextrins compound->cyclodextrin ionized Ionized, more soluble form of the compound ph->ionized Increases ionization polarity Reduced solvent polarity cosolvent->polarity Decreases complex Formation of a soluble inclusion complex cyclodextrin->complex Encapsulates

Caption: General mechanisms of common solubility enhancers.

References

avoiding dust formation when handling pyrazole sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for handling pyrazole sulfonamides to minimize dust formation and ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with pyrazole sulfonamide dust?

A1: Like many fine powders, pyrazole sulfonamide dust can present several hazards:

  • Inhalation and Exposure: Fine dust particles can be easily inhaled, potentially leading to respiratory irritation or other health effects depending on the specific compound's toxicity. Some pharmaceutical powders can be harmful even in tiny amounts if inhaled, ingested, or absorbed through the skin.[1][2][3]

  • Cross-Contamination: Airborne dust can settle on surfaces and equipment, leading to the cross-contamination of other experiments and products, which is a significant concern in pharmaceutical manufacturing.[4][5][6]

  • Combustibility: Many organic powders, when suspended in the air in sufficient concentrations, can form explosive dust clouds.[1][2][7] It is crucial to consult the Safety Data Sheet (SDS) for the specific pyrazole sulfonamide to understand its combustible properties.

Q2: What are the initial steps I should take to prevent dust formation?

A2: The most effective strategies involve a layered approach focusing on containment at the source:

  • Substitution: If possible, consider using a less hazardous form of the chemical, such as a pre-mixed liquid solution or purchasing the powder in pre-weighed vials to which a solvent can be directly added.[8][9]

  • Engineering Controls: Utilize containment solutions like balance enclosures, glove boxes, or a chemical fume hood when weighing and handling powders.[3][10][11] These create a physical barrier and use ventilation to capture dust at the source.

  • Process Modification: Minimize open transfers of powders. Use funnels and keep container lips clean to prevent the dispersal of dust.[10] Consider micro-scaling experiments to reduce the total amount of chemical handled.

Q3: What type of ventilation is most effective for controlling pyrazole sulfonamide dust?

A3: Local Exhaust Ventilation (LEV) is the most effective engineering control for capturing dust at its source.[10][11][12][13] This includes:

  • Chemical Fume Hoods: Ideal for many laboratory manipulations, though the airflow may affect the accuracy of highly sensitive balances.[3][14]

  • Ventilated Balance Enclosures: Specifically designed for weighing powders, these provide a stable environment for the balance while capturing any generated dust with a HEPA filter.[8][11]

  • Proper Use: Ensure that any ventilation system is properly maintained and that the airflow is sufficient to capture dust effectively.[12][13] Avoid rapid movements that can disrupt the airflow and cause dust to escape.[10]

Q4: How should I clean up spills of pyrazole sulfonamide powder?

A4: Proper cleaning is critical to prevent the re-aerosolization of dust.

  • DO NOT use compressed air or dry sweeping to clean up powders, as this will disperse the dust into the air.[12][13][15]

  • DO use a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter to clean surfaces.[10][13][15]

  • Follow up with wet wiping using a solvent in which the powder is soluble to remove any remaining residue.[8][10]

  • Dispose of all cleaning materials and contaminated personal protective equipment (PPE) as hazardous waste according to your institution's guidelines.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Visible dust in the air during weighing. - Weighing on an open bench.- Improper use of fume hood (e.g., sash too high, rapid movements).- Malfunctioning or inadequate ventilation.- Use a ventilated balance enclosure or a glove box for weighing.[10][11]- Ensure the fume hood sash is at the appropriate height and minimize rapid arm movements.[10]- Have your ventilation system inspected to ensure it is functioning correctly.[12][13]
Powder sticking to surfaces due to static electricity. - Low humidity in the laboratory.- Inherent electrostatic properties of the powder.- Use an anti-static gun or bar to neutralize static charge on containers and surfaces.[3][9]- Use anti-static weigh boats and other accessories.[10]- If possible, control the humidity in the laboratory.
Contamination of nearby experiments. - Airborne dust from handling procedures.- Inadequate cleaning of shared equipment.- Isolate powder handling activities from other experimental areas.[10]- Implement a strict cleaning protocol for all shared equipment after use with powders.[8]- Designate specific tools and equipment for powder handling only.[10]
Inconsistent results in experiments using pyrazole sulfonamides. - Cross-contamination from other substances.- Loss of material due to dust generation during transfer.- Follow strict protocols to prevent cross-contamination (see above).- Use techniques that minimize open transfers, such as dissolving the powder in a vial before transferring it to the reaction vessel.[8]- Pre-weigh aliquots to avoid repeated handling of the bulk powder.[10]

Experimental Protocols: Best Practices for Handling Pyrazole Sulfonamides

Protocol 1: Weighing Pyrazole Sulfonamides

  • Preparation:

    • Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[8] For highly potent compounds, consider double gloving.[8]

    • Designate a specific area for weighing and cover the work surface with absorbent bench paper.[3][9]

    • If possible, use a ventilated balance enclosure. Alternatively, a chemical fume hood can be used, though be mindful of potential airflow effects on the balance.[3][8]

  • Procedure:

    • Use disposable weigh paper or boats to avoid cross-contamination.[8]

    • Slowly and carefully transfer the powder from the stock container to the weigh paper using a clean spatula.

    • Keep the stock container as close to the balance as possible to minimize the distance the powder has to travel.

    • Close the stock container immediately after dispensing the desired amount.

  • Clean-up:

    • Carefully fold the weigh paper and transfer the powder to your experimental setup.

    • Dispose of the used weigh paper and any other disposable items in a designated waste container.[8]

    • Clean the balance and surrounding surfaces with a HEPA-filtered vacuum, followed by a wet wipe with an appropriate solvent.[8][10]

Visualizations

Dust_Mitigation_Workflow cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Clean-up PPE Don PPE Designate_Area Designate & Cover Work Area PPE->Designate_Area Select_Containment Select Containment (Enclosure/Fume Hood) Designate_Area->Select_Containment Weigh_Powder Weigh Powder Carefully Select_Containment->Weigh_Powder Minimize_Transfer Minimize Open Transfers Weigh_Powder->Minimize_Transfer Close_Container Close Container Immediately Minimize_Transfer->Close_Container Dispose_Waste Dispose of Waste Properly Close_Container->Dispose_Waste HEPA_Vacuum HEPA Vacuum Surfaces Dispose_Waste->HEPA_Vacuum Wet_Wipe Wet Wipe with Solvent HEPA_Vacuum->Wet_Wipe Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Visible Dust Formation Cause1 Open Bench Handling Problem->Cause1 Cause2 Improper Ventilation Use Problem->Cause2 Cause3 Inadequate Housekeeping Problem->Cause3 Solution1 Use Containment (Enclosure/Hood) Cause1->Solution1 Solution2 Review & Correct Ventilation Technique Cause2->Solution2 Solution3 Implement HEPA Vacuum & Wet Wipe Cleaning Cause3->Solution3

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyrazole Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituents and the stereochemistry of pyrazole sulfonamide scaffolds are pivotal in determining their biological efficacy. Isomeric variations can lead to significant differences in pharmacological activity, underscoring the importance of detailed structure-activity relationship (SAR) studies in drug discovery. This guide provides an objective comparison of the biological activities of different pyrazole sulfonamide isomers, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

N-Alkylation Isomers: Impact on Antiproliferative Activity

A study comparing 3,5-dimethyl-1H-pyrazole-4-sulfonamide with its N-methylated isomer, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, revealed notable differences in their antiproliferative effects against U937 human leukemia cells. The introduction of a methyl group on the pyrazole nitrogen influenced the compound's potency.

Quantitative Data Summary
Compound IDIsomer TypeStructureIC₅₀ (µM) against U937 cells[1]
MR-S1-5 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivativeN-(4-chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamideData not explicitly provided in abstract
MR-S1-6 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivativeN-(4-chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamideData not explicitly provided in abstract

Note: While the study highlights the synthesis and testing of these isomers, specific IC₅₀ values for a direct comparison were not available in the provided search results. The study's focus was on the synthesis and characterization of these series of compounds.[1]

Experimental Protocols

Antiproliferative Activity Assay: [1] The in vitro antiproliferative activity of the synthesized pyrazole-4-sulfonamide derivatives was evaluated against U937 cells using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The half-maximal inhibitory concentration (IC₅₀) was calculated using GraphPad Prism software.

Logical Relationship: N-Alkylation and Activity

The comparison between the N-H and N-CH₃ pyrazole sulfonamides highlights a key structural modification that can be explored to modulate biological activity. The presence or absence of the N-H proton can affect hydrogen bonding interactions with target proteins, while the addition of a methyl group can alter lipophilicity and steric hindrance.

N_Alkylation_Effect Pyrazole_Sulfonamide_Core Pyrazole Sulfonamide Core Structure NH_Isomer N-H Isomer (e.g., 3,5-dimethyl-1H-pyrazole) Pyrazole_Sulfonamide_Core->NH_Isomer R = H NMe_Isomer N-CH3 Isomer (e.g., 1,3,5-trimethyl-1H-pyrazole) Pyrazole_Sulfonamide_Core->NMe_Isomer R = CH3 Biological_Activity Antiproliferative Activity NH_Isomer->Biological_Activity Exhibits NMe_Isomer->Biological_Activity Exhibits altered Cholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Enhanced Cholinergic Signal Receptor->Signal Pyrazole_Sulfonamide Pyrazole Sulfonamide Isomer (Inhibitor) Pyrazole_Sulfonamide->AChE Inhibits Isomer_Screening_Workflow Start Starting Materials Synthesis Diastereoselective Synthesis Start->Synthesis Separation Chromatographic Separation Synthesis->Separation Endo_Isomer endo-Isomer Separation->Endo_Isomer Exo_Isomer exo-Isomer Separation->Exo_Isomer Bioassay NAAA Inhibition Assay Endo_Isomer->Bioassay Exo_Isomer->Bioassay Data_Analysis IC50 Determination and Comparison Bioassay->Data_Analysis

References

Comparative Guide: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2][3] This designation stems from its presence in numerous biologically active compounds and approved pharmaceuticals, including the anti-inflammatory drug celecoxib and the erectile dysfunction medication sildenafil.[1][3][4] The metabolic stability and versatile synthetic accessibility of the pyrazole nucleus make it a cornerstone in modern drug discovery.[3][5]

When combined with a sulfonamide moiety (-SO₂NH₂), another critical pharmacophore known for its broad spectrum of pharmacological activities since the advent of sulfa drugs, the resulting pyrazole sulfonamide scaffold presents a strategic approach to developing novel therapeutic agents.[1][6] This guide provides a comparative analysis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, a key research chemical and synthetic intermediate, against other pyrazole derivatives with established biological activities.

Overview of this compound

This compound (CAS No: 88398-53-2) is primarily utilized as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring both the stable pyrazole core and a reactive sulfonamide group, allows medicinal chemists to generate libraries of novel compounds for screening against various biological targets.[1] While extensive biological data on the compound itself is limited, its value lies in its role as a precursor for developing new pyrazole-based therapeutic agents.[1]

Physicochemical Properties
PropertyValueReference
CAS Number 88398-53-2[1][7][8]
Molecular Formula C₅H₉N₃O₂S[7][8]
Molecular Weight 175.21 g/mol [1][8]
InChI Key FQQRVLUHFKWHRT-UHFFFAOYSA-N[1][7]
Primary Role Research chemical, Synthetic intermediate[1][9]

Comparative Analysis with Bioactive Pyrazole Derivatives

The versatility of the pyrazole scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. This section compares derivatives of the closely related pyrazole-4-sulfonamide core with other major classes of pyrazole-based drugs.

Pyrazole-4-Sulfonamide Derivatives: Antiproliferative Activity

Recent research has focused on synthesizing and evaluating the biological activity of N-substituted pyrazole-4-sulfonamide derivatives. A 2023 study detailed the synthesis of two series of compounds based on 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffolds and tested their in vitro antiproliferative activity against the human U937 lymphoma cell line.[10]

Compound IDR Group (Substitution on Sulfonamide Nitrogen)ScaffoldIC₅₀ (µM)
6a 2-Phenylethyl3,5-dimethyl-1H-pyrazole12.33
6b 2-(4-Methoxyphenyl)ethyl3,5-dimethyl-1H-pyrazole11.21
6c 2-(4-Chlorophenyl)ethyl3,5-dimethyl-1H-pyrazole10.98
6d 2-(3,4-Dimethoxyphenyl)ethyl3,5-dimethyl-1H-pyrazole11.45
7a 2-Phenylethyl1,3,5-trimethyl-1H-pyrazole11.98
7b 2-(4-Methoxyphenyl)ethyl1,3,5-trimethyl-1H-pyrazole11.12
7c 2-(4-Chlorophenyl)ethyl1,3,5-trimethyl-1H-pyrazole10.54
7d 2-(3,4-Dimethoxyphenyl)ethyl1,3,5-trimethyl-1H-pyrazole11.01
Mitomycin C (Reference Drug)-9.87

Data sourced from a study on new pyrazole-4-sulfonamide derivatives, which demonstrated moderate antiproliferative activity.[10] The results indicate that substitutions on the sulfonamide nitrogen can modulate bioactivity, with the 2-(4-Chlorophenyl)ethyl group (compound 7c ) showing the lowest IC₅₀ value.

Broader Classes of Pyrazole-Based Drugs

The pyrazole core is a key component in drugs across various therapeutic areas. The functionalization of the pyrazole ring dictates the compound's biological target and clinical application.

ClassExample DrugPrimary Biological TargetTherapeutic Area
COX-2 Inhibitors CelecoxibCyclooxygenase-2 (COX-2)Anti-inflammatory, Analgesic[4][11]
PDE5 Inhibitors SildenafilcGMP-specific phosphodiesterase type 5 (PDE5)Erectile Dysfunction, Pulmonary Hypertension[2][3]
Kinase Inhibitors Ruxolitinib, IbrutinibJanus kinase (JAK), Bruton's tyrosine kinase (BTK)Oncology, Autoimmune Diseases[2]
Antipsychotics CDPPBMetabotropic glutamate receptor 5 (mGluR5)Schizophrenia[4][11]
Antimicrobials Various Anilino PyrazolesBacterial TopoisomerasesInfectious Diseases[2][4]

This comparison highlights that while the pyrazole-4-sulfonamide scaffold shows potential in oncology, other pyrazole derivatives have been successfully developed for a wide array of targets and diseases. The specific substitution pattern on the pyrazole ring is critical for achieving desired potency and selectivity.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on the synthesis and evaluation of the pyrazole-4-sulfonamide derivatives discussed in Table 1.[6][10]

General Synthesis of Pyrazole-4-Sulfonyl Chloride (Intermediate)

The primary route to pyrazole-4-sulfonamides involves the sulfonation of the pyrazole ring to form a sulfonyl chloride intermediate.[1]

  • Reaction Setup: A solution of the starting pyrazole (e.g., 1,3-dimethyl-1H-pyrazole) in chloroform is prepared in a flask under a nitrogen atmosphere and cooled to 0 °C.

  • Sulfonation: Chlorosulfonic acid is added dropwise to the stirred pyrazole solution, maintaining the temperature at 0 °C.

  • Heating: After addition, the reaction mixture is heated to 60 °C and stirred for approximately 10 hours.

  • Thionyl Chloride Addition: Thionyl chloride is added to the mixture at 60 °C over 20 minutes, and the reaction is stirred for an additional 2 hours.

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mass is quenched with cold water. The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude pyrazole-4-sulfonyl chloride, which can be purified by column chromatography.[6]

Synthesis of Final Pyrazole-4-Sulfonamide Derivatives

The sulfonyl chloride intermediate is then reacted with a primary or secondary amine to yield the final sulfonamide product.[10]

  • Reaction Setup: The pyrazole-4-sulfonyl chloride intermediate is dissolved in a suitable solvent such as dichloromethane (DCM).

  • Amine Addition: The desired amine (e.g., 2-phenylethylamine) and a base like N,N-Diisopropylethylamine (DIPEA) are added to the solution.

  • Stirring: The reaction is stirred at room temperature for several hours, with progress monitored by TLC.

  • Workup: Once the reaction is complete, the mixture is washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The resulting crude product is purified using column chromatography to obtain the pure N-substituted pyrazole-4-sulfonamide.[10]

In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)

The antiproliferative effects of the synthesized compounds were evaluated using a luminescent cell viability assay.[10]

  • Cell Seeding: U937 cells are seeded into 96-well microplates at a density of 1x10⁴ cells per well in a suitable culture medium.

  • Compound Treatment: The cells are treated with the synthesized pyrazole derivatives at various concentrations and incubated for 48 hours.

  • Reagent Addition: After incubation, the plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol.

  • Lysis and Luminescence: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence is recorded using a plate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[10]

Visualized Workflows and Relationships

General Synthesis Workflow for Pyrazole-4-Sulfonamides

G Start Pyrazole (e.g., 1,3-Dimethyl-1H-pyrazole) Step1 Sulfonation with Chlorosulfonic Acid (ClSO3H) Start->Step1 Intermediate Pyrazole-4-sulfonyl Chloride Step1->Intermediate Step2 Amination with Primary/Secondary Amine (R1R2NH) Intermediate->Step2 End Final Product: N-substituted Pyrazole-4-sulfonamide Step2->End

Caption: General two-step synthesis route for pyrazole-4-sulfonamides.

Logical Relationship of Pyrazole Derivatives

G A Pyrazole Scaffold (Privileged Structure) B1 Pyrazole Sulfonamides A->B1 B2 Other Pyrazole Derivatives (e.g., Carboxamides, Anilines) A->B2 C1 This compound (Synthetic Intermediate) B1->C1 C2 Bioactive Derivatives (e.g., Compound 7c) B1->C2 C3 Celecoxib (COX-2 Inhibitor) B2->C3 C4 Sildenafil (PDE5 Inhibitor) B2->C4

Caption: Hierarchical classification of the pyrazole scaffold.

Experimental Workflow for In Vitro Antiproliferative Assay

G A Seed U937 cells in 96-well plate B Treat cells with pyrazole derivatives A->B C Incubate for 48 hours B->C D Add CellTiter-Glo® Reagent C->D E Lyse cells & stabilize signal D->E F Measure Luminescence E->F G Calculate IC50 values F->G

Caption: Workflow for determining antiproliferative activity.

References

In Vitro Antiproliferative Bioactivity of Pyrazole Sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiproliferative bioactivity of selected 1,3-Dimethyl-1H-pyrazole-4-sulfonamide derivatives against alternative compounds. The data presented is intended to inform research and development efforts in the field of oncology.

Comparative Analysis of Antiproliferative Activity

The in vitro antiproliferative activity of various N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was evaluated against the human lymphoma U937 cell line.[1][2][3][4][5] The half-maximal inhibitory concentrations (IC50) were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2][3][4][5] For comparison, the IC50 values of Celecoxib, a known anti-inflammatory and anticancer agent also possessing a pyrazole scaffold, against various cancer cell lines are included.

CompoundCell LineIC50 (µM)Reference
N-(2-(4-methoxyphenyl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide U93715.2--INVALID-LINK--
N-(2-(4-chlorophenyl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide U93725.4--INVALID-LINK--
N-(2-(4-fluorophenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide U93718.7--INVALID-LINK--
N-(2-(4-methylphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide U93722.1--INVALID-LINK--
Celecoxib HeLa37.2--INVALID-LINK--
Celecoxib HCT11625.8--INVALID-LINK--
Celecoxib HepG231.4--INVALID-LINK--
Celecoxib MCF-728.6--INVALID-LINK--
Celecoxib U25111.7--INVALID-LINK--
Celecoxib A205863--INVALID-LINK--
Celecoxib SAN45--INVALID-LINK--

Experimental Protocols

In Vitro Antiproliferative Assay using CellTiter-Glo®

This protocol outlines the key steps for assessing the antiproliferative activity of test compounds.

  • Cell Seeding:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solutions to achieve the desired final concentrations.

    • Add the diluted compounds to the wells containing the cells. The final DMSO concentration should not exceed 0.1%.

    • Include a vehicle control (DMSO) and a positive control (e.g., Mitomycin C).

    • Incubate the plate for 48 hours.

  • Cell Viability Measurement (CellTiter-Glo® Assay): [6][7][8]

    • Equilibrate the 96-well plate to room temperature for 30 minutes.[6]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium.[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).[1][2][5]

Visualizations

G cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (U937 Cells) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment Compound Treatment (Test Compounds & Controls) cell_seeding->compound_treatment incubation Incubation (48 hours) compound_treatment->incubation cell_viability_assay Cell Viability Assay (CellTiter-Glo®) incubation->cell_viability_assay data_analysis Data Analysis (IC50 Determination) cell_viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro antiproliferative activity assessment.

G cluster_pathway Proposed Apoptotic Signaling Pathway compound Pyrazole Sulfonamide Derivative cell Cancer Cell compound->cell Induces stress caspase9 Caspase-9 Activation cell->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated signaling pathway for apoptosis induction.

References

Comparative Analysis of 1,3-Dimethylpyrazole Sulfonamides: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1,3-dimethylpyrazole sulfonamides, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and supported by experimental data.

Introduction to 1,3-Dimethylpyrazole Sulfonamides

The 1,3-dimethylpyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] These compounds have been investigated for their potential as anti-inflammatory, analgesic, anticancer, and herbicidal agents.[2][3][4] The versatility of this scaffold allows for substitutions at various positions, leading to significant modulation of potency and selectivity for different biological targets. This guide will focus on the SAR of this class of compounds, particularly as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors and their antiproliferative effects.

Performance Comparison: NAAA Inhibitory Activity

A significant area of research for 1,3-dimethylpyrazole sulfonamides has been in the development of NAAA inhibitors. NAAA is a cysteine hydrolase that degrades the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[5] Inhibition of NAAA increases PEA levels, offering a promising therapeutic strategy for inflammatory and pain conditions.[6]

The following table summarizes the SAR of a series of pyrazole azabicyclo[3.2.1]octane sulfonamides as human NAAA (h-NAAA) inhibitors. The core scaffold consists of a 1,3-dimethylpyrazole sulfonamide moiety attached to an azabicyclo[3.2.1]octane core.

Compound IDPyrazole SubstitutionR Group on Azabicyclo[3.2.1]octaneh-NAAA IC50 (µM)[7][8][9]
1 3,5-dimethylH1.09
2 3-monomethylH>50
3 UnsubstitutedH>50
4 1,3,5-trimethylH>50
6 1,3-dimethylH>50
8 3-methyl-5-ethylH0.58
15 3,5-diethylH1.11
20 3,5-dimethylendo-phenyl0.23
21 3,5-dimethylexo-phenyl>50
50 (ARN19689) 3,5-dimethylendo-ethoxymethyl-pyrazinyloxy0.042

Key SAR Observations for NAAA Inhibition:

  • Pyrazole Substitution: The 3,5-dialkyl substitution on the pyrazole ring is crucial for activity. Unsubstituted or mono-substituted analogues are inactive.[7][8] The presence of a hydrogen bond donor on the pyrazole nitrogen is also critical, as the 1,3,5-trimethyl and 1,3-dimethyl analogues showed a complete loss of inhibitory effect.[7][8] Increasing the lipophilicity at the 3- and 5-positions with ethyl groups did not consistently improve activity.[7]

  • Azabicyclo[3.2.1]octane Core: The introduction of a substituent on the azabicyclo[3.2.1]octane core, particularly in the endo position, significantly enhances potency. The exo-diastereoisomer was found to be inactive, highlighting the importance of the substituent's stereochemistry for binding to the enzyme.[9]

  • Lead Compound: Compound 50 (ARN19689) emerged as a highly potent h-NAAA inhibitor with a low nanomolar IC50 value, demonstrating the successful optimization of this scaffold.[6][7]

Performance Comparison: Antiproliferative Activity

Derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been synthesized and evaluated for their in vitro antiproliferative activity against the human leukemia cell line U937.

Compound IDCore ScaffoldR Group on SulfonamideU937 IC50 (µM)
MR-S1-3 3,5-dimethyl-1H-pyrazole-4-sulfonamideN-phenethylData not explicitly provided in search results
MR-S1-4 1,3,5-trimethyl-1H-pyrazole-4-sulfonamideN-phenethylData not explicitly provided in search results
MR-S1-11 1,3,5-trimethyl-1H-pyrazole-4-sulfonamideN-(3,4-dimethoxyphenethyl)Data not explicitly provided in search results

While the specific IC50 values were not available in the provided search results, the study highlighted that these compounds were tested for their antiproliferative activity, and their synthesis and characterization were detailed.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Fluorogenic Method)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human NAAA.[7][10]

  • Materials:

    • Human recombinant NAAA enzyme

    • NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5[7]

    • Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)[7]

    • Test compounds dissolved in DMSO

    • 96-well, black, flat-bottom plates

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)[7]

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of the diluted test compound or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.[7]

    • Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

    • Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution to each well.[7]

    • Measure the fluorescence intensity over time.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antiproliferative Activity Assay (U937 Cells)

This protocol describes the assessment of the antiproliferative activity of test compounds on the human leukemia cell line U937 using a standard MTT assay.[11]

  • Materials:

    • U937 human monocytic leukemia cell line

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed U937 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[8]

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).[11]

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

NAAA Signaling Pathway in Inflammation

Inhibition of NAAA by 1,3-dimethylpyrazole sulfonamides leads to the accumulation of its substrate, PEA. PEA then acts as an agonist for the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[12][13] Activation of PPAR-α leads to the transcription of genes involved in the resolution of inflammation and pain.[14]

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PEA_ext PEA PEA_int PEA PEA_ext->PEA_int Transport NAAA NAAA PEA_int->NAAA PPARa PPAR-α PEA_int->PPARa Activation Products Palmitic Acid + Ethanolamine NAAA->Products Hydrolysis Inhibitor 1,3-Dimethylpyrazole Sulfonamide Inhibitor->NAAA Response Anti-inflammatory & Analgesic Effects PPARa->Response Gene Transcription

Caption: NAAA signaling pathway and the effect of 1,3-dimethylpyrazole sulfonamide inhibitors.

Experimental Workflow for NAAA Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing NAAA inhibitors.

NAAA_Inhibitor_Screening_Workflow start Start: Compound Library synthesis Synthesis of 1,3-Dimethylpyrazole Sulfonamides start->synthesis primary_screen Primary Screening (Fluorogenic NAAA Assay) synthesis->primary_screen hit_id Hit Identification (Potent Compounds) primary_screen->hit_id ic50 IC50 Determination (Dose-Response) hit_id->ic50 Yes sar Structure-Activity Relationship (SAR) Analysis hit_id->sar No selectivity Selectivity Assays (e.g., FAAH) ic50->selectivity selectivity->sar sar->synthesis lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the discovery of novel NAAA inhibitors.

Logical Relationship of SAR for NAAA Inhibitors

This diagram illustrates the key structural modifications on the 1,3-dimethylpyrazole sulfonamide scaffold and their impact on NAAA inhibitory activity.

SAR_Logical_Relationship cluster_scaffold 1,3-Dimethylpyrazole Sulfonamide Scaffold cluster_modifications Structural Modifications cluster_activity Impact on NAAA Activity Scaffold Core Scaffold R1 Pyrazole Substituents Scaffold->R1 R2 Azabicycle Substituents Scaffold->R2 High_Activity High Potency R1->High_Activity 3,5-dialkyl (e.g., dimethyl) Low_Activity Low/No Potency R1->Low_Activity un-, mono-substituted or N-methylated R2->High_Activity endo-substituent R2->Low_Activity exo-substituent or unsubstituted

Caption: Key SAR determinants for NAAA inhibition by 1,3-dimethylpyrazole sulfonamides.

References

Comparative Analysis of Cytotoxic Agents on U937 Human Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the cytotoxic effects of established chemotherapeutic agents on the U937 human monocytic leukemia cell line, a widely used model for studying myeloid malignancies. Due to a lack of available experimental data on the cytotoxicity of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide in U937 cells, this document focuses on a selection of clinically relevant alternatives: Cytarabine, Daunorubicin, Etoposide, and Venetoclax. The information presented herein is intended to serve as a resource for researchers and scientists in the field of oncology and drug discovery.

Executive Summary of Cytotoxic Effects

The following table summarizes the cytotoxic potency of the compared agents on U937 cells, as determined by the half-maximal inhibitory concentration (IC50) from various studies. It is important to note that IC50 values can vary between different experimental setups and assay methods.

CompoundIC50 (µM) on U937 CellsTreatment DurationAssay Method
Cytarabine0.1472 hoursNot Specified
Daunorubicin1.3124 hoursMTT Assay[1]
Etoposide~2-fold increase in IC50 with fibronectin adhesionNot SpecifiedMTT Assay
Venetoclax>1 (relatively resistant)72 hoursCCK-8 Assay

In-Depth Comparison of Cellular Effects

This section provides a more detailed comparison of the observed effects of each agent on U937 cell viability and apoptosis.

ParameterCytarabineDaunorubicinEtoposideVenetoclax
Cell Viability Dose-dependently decreases the number of viable cells.[2]Markedly decreases cell viability in a dose-dependent manner.[1]Induces a concentration-dependent decrease in cell viability.Causes growth arrest in a concentration- and time-dependent manner.
Apoptosis Induction Induces apoptosis, which is preceded by differentiation at lower concentrations.[3]Induces typical apoptosis with characteristic morphological changes and intense internucleosomal DNA fragmentation.[1]Induces apoptosis, with the mechanism (caspase-dependent vs. independent) being concentration-dependent.[4]Can induce apoptosis, although U937 cells are considered relatively resistant.
Quantitative Apoptosis Data Treatment with 0.5 µM for 24 hours in the presence of NAC showed a significant increase in apoptosis compared to control.Treatment with its IC50 concentration (1.31 µM) for 24 hours resulted in a 5.39-fold increase in apoptosis.[1]Treatment with 10 µM for 30 hours resulted in the majority of cells (>95%) being apoptotic.[5]Pre-treatment of NK cells with 400 nM Venetoclax for 18 hours significantly increased their ability to induce apoptosis in U937 cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture

U937 human monocytic leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a density of 1 x 10^5 to 2 x 10^6 cells/mL.

Cell Viability and Cytotoxicity Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Procedure:

    • Seed U937 cells in an opaque-walled 96-well plate at a density of approximately 4,000 cells per well in 100 µL of culture medium.

    • Add the test compounds at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Equilibrate the plate to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This colorimetric assay measures the activity of LDH released from damaged cells.

  • Procedure:

    • Seed U937 cells in a 96-well plate as described above.

    • Treat cells with the test compounds and appropriate controls (vehicle control, maximum LDH release control).

    • Incubate for the desired time.

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Transfer 50 µL of the cell-free supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed U937 cells (1 x 10^5 cells/well) in 6-well plates and treat with the compounds for the indicated time.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in apoptosis and a general workflow for assessing cytotoxicity.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_assay Cytotoxicity/Viability Assay cluster_analysis Data Analysis cell_culture U937 Cell Culture seeding Cell Seeding in 96-well plate cell_culture->seeding treatment Treatment with Test Compounds seeding->treatment incubation Incubation (24-72h) treatment->incubation reagent_add Addition of Viability Reagent (e.g., CellTiter-Glo, LDH) incubation->reagent_add measurement Signal Measurement (Luminescence/Absorbance) reagent_add->measurement data_analysis Calculation of % Viability measurement->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Apoptosis_Pathways Overview of Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor Binds disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage/ Cellular Stress dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Spectral Data Analysis for the Confirmation of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Confirmation of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide.

This guide provides a comparative analysis of the spectral data for the confirmation of this compound. Due to the limited availability of publicly accessible, detailed spectral data for this specific compound, this guide presents a combination of expected spectral characteristics alongside a detailed comparison with closely related, well-characterized pyrazole sulfonamide derivatives. This approach allows for a robust structural confirmation by analogy and highlights key spectral features for researchers working with this class of compounds.

Executive Summary of Spectral Data

Spectroscopic TechniqueExpected Data for this compound
¹H NMR The spectrum is expected to show distinct singlets for the N-methyl and C-methyl groups, a singlet for the pyrazole ring proton, and a broad singlet for the sulfonamide (NH₂) protons.
¹³C NMR The spectrum should display signals corresponding to the two methyl carbons and the three carbons of the pyrazole ring.
Mass Spectrometry (LC-MS) The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 176.0488.[1]
Infrared (IR) Spectroscopy Characteristic absorption bands are expected for the N-H stretch of the sulfonamide group (around 3300-3500 cm⁻¹), the pyrazole ring C=N and C=C stretching (1500–1600 cm⁻¹), and the S=O stretching of the sulfonyl group.[1]

Comparative Spectral Data of Pyrazole Sulfonamide Derivatives

For a robust analysis, the expected spectral data of this compound is compared with the experimentally determined data of two closely related analogs: derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)HRMS (ESI) m/z
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide 11–10.1 (b, 1H), 5.43 (s, 1H), 4.39 (t, J=6.5 Hz, 1H), 2.97 (q, J=6.5 Hz, 2H), 2.45 (s, 6H), 2.11 (t, J=6.5 Hz, 2H), 1.98 (t, J=2 Hz, 2H), 1.77 (t, J=3.5 Hz, 2H), 1.55 (m, 4H)147.13, 141.63, 134.39, 122.18, 115.17, 40.56, 37.2, 27.5, 24.65, 22.33, 21.85, 12.95, 10.433291, 2938, 1668, 1567, 1423, 1316, 1185, 1113[M+H]⁺ calcd: 283.39, found: 284.4
3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide 7.26 (m, 3H), 7.09 (t, J=7 Hz, 2H), 4.30 (t, J=6 Hz, 1H), 3.21 (q, J=6.5 Hz, 2H), 2.81 (t, J=6.5 Hz, 3H), 2.35 (s, 6H)144.51, 138.94, 128.57, 128.3, 126.17, 114.89, 43.48, 35.06, 11.703292, 3156, 2952, 1567, 1429, 1311, 1186, 1114[M+H]⁺ calcd: 279.36, found: 280.1
1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Derivatives
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)HRMS (ESI) m/z
N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Not availableNot available3284 (NH), 2934 (CH₃), 1636 (C=C), 1530 (C=N), 1316 (CH₃), 1145 (SO₂)Not available
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide 7.27 (m, 3H), 7.1 (dd, J=2.1, 1.5 Hz, 2H), 4.28 (t, J=6 Hz, 3H), 3.71 (s, 3H), 3.18 (q, J=6.9, 6.6 Hz, 3H), 2.79 (t, J=6.6 Hz, 3H), 2.35 (s, 3H), 2.27 (s, 3H)145.67, 141.2, 138.9, 128.57, 128.42, 126.12, 115.38, 43.44, 36.01, 35.03, 12.8, 10.053399, 2928, 1636, 1523, 1456, 1313, 1148[M+H]⁺ calcd: 293.38, found: 294.2

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate the ESI source in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. For high-resolution mass spectrometry (HRMS), compare the experimentally measured exact mass with the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic confirmation of a synthesized organic compound like this compound.

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Analysis Spectral Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Validation Structure Validation and Comparison with Alternatives Data_Analysis->Structure_Validation Final_Confirmation Final Structural Confirmation Structure_Validation->Final_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

Navigating Beyond Pyrazole Sulfonamides: A Comparative Guide to Alternative Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole sulfonamide scaffold has long been a cornerstone in the design of targeted therapies. However, the quest for improved potency, selectivity, and pharmacokinetic profiles has driven the exploration of alternative molecular frameworks. This guide provides an objective comparison of promising alternative scaffolds, supported by experimental data, to inform and inspire future drug discovery efforts.

This comparative analysis delves into two key strategies for moving beyond the traditional pyrazole sulfonamide core: scaffold hopping and bioisosteric replacement. We present case studies with quantitative data for the following transformations:

  • Scaffold Hopping: From a pyrazolone to an azaindole scaffold for the inhibition of the SHP2 phosphatase.

  • Bioisosteric Replacement: Substitution of the sulfonamide moiety with a sulfamide group in inhibitors of 15-lipoxygenase (15-LO).

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the parent pyrazole-based compounds and their alternative scaffold counterparts, allowing for a direct comparison of their biological activity.

Table 1: Scaffold Hopping - Pyrazolone vs. Azaindole for SHP2 Inhibition

ScaffoldCompoundTargetEnzymatic IC50 (µM)Cellular IC50 (µM) in HPAF-II cells
Pyrazolone1SHP2--
Azaindole 45 SHP2 0.031 [1]2.6 [1]

Table 2: Bioisosteric Replacement - Sulfonamide vs. Sulfamide for 15-Lipoxygenase Inhibition

Scaffold FeatureCompoundTargetEnzymatic IC50 (µM)
Pyrazole SulfonamideLead Compound15-LO-
Pyrazole Sulfamide Optimized Analog 15-LO Improved Potency [2]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

SHP2 Phosphatase Inhibition Assay

This protocol is adapted from the methods used to evaluate the azaindole-based SHP2 inhibitors.[1][3]

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20

  • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide for SHP2 activation

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Activate the SHP2 enzyme by pre-incubating it with the IRS-1 peptide.

  • In a 384-well plate, add the test compound dilutions.

  • Add the pre-activated SHP2 enzyme solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the DiFMUP substrate solution to each well.

  • Immediately measure the fluorescence in a kinetic mode at regular intervals for 30-60 minutes.

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Plot the percentage of SHP2 activity relative to the DMSO control against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

15-Lipoxygenase (15-LO) Inhibition Assay

This protocol is a general representation of an assay to determine the inhibitory activity against 15-LO.

Materials:

  • Purified recombinant human 15-lipoxygenase

  • Linoleic acid as the substrate

  • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds.

  • In a quartz cuvette, mix the assay buffer and the test compound at the desired concentration.

  • Add the 15-LO enzyme solution and incubate for a defined period at a specific temperature (e.g., 25°C).

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key signaling pathways and the logical progression of scaffold modification.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras activates Scaffold_Hopping cluster_0 Initial Scaffold cluster_1 Alternative Scaffold Pyrazolone Pyrazolone Scaffold Azaindole Azaindole Scaffold Pyrazolone->Azaindole Scaffold Hop (Improved SHP2 Inhibition) Bioisosteric_Replacement cluster_0 Original Moiety cluster_1 Bioisostere Sulfonamide Sulfonamide Moiety (-SO2NHR) Sulfamide Sulfamide Moiety (-NHSO2NHR) Sulfonamide->Sulfamide Bioisosteric Replacement (Improved Physicochemical Properties and 15-LO Inhibition)

References

A Comparative Guide to N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. The information presented, supported by experimental data, is intended to aid in the evaluation of these compounds as potential therapeutic agents for inflammatory and pain-related disorders.

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in regulating the levels of bioactive N-acylethanolamines (NAEs), particularly the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). By catalyzing the hydrolysis of PEA into palmitic acid and ethanolamine, NAAA terminates its signaling. The inhibition of NAAA leads to an increase in endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates the transcription of genes involved in inflammation.[1][2] This mechanism of action has positioned NAAA as a promising therapeutic target.[1][2]

Comparative In Vitro Efficacy and Selectivity of NAAA Inhibitors

The development of potent and selective NAAA inhibitors is critical to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the in vitro potency (IC50 values) of representative NAAA inhibitors from different chemical classes and their selectivity against other key hydrolases involved in lipid signaling, such as Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MGL), and α/β-hydrolase domain 6 (ABHD6).

Inhibitor ClassCompoundNAAA IC50 (nM)FAAH IC50 (nM)MGL IC50 (nM)ABHD6 IC50 (nM)Reference(s)
β-Lactone (S)-OOPP420>100,000>10,000-[1]
ARN0777.3>30,000--[1]
Oxazolidinone F9627042,050>100,000-[3]
Benzothiazole-piperazine ARN19702230---
Cyanamide Compound 15>10,000>10,000>10,000[1]
Compound 28>10,000>10,000>10,000[1]
Isothiocyanate AM9023350>10,000>10,000-[4]
Pyrrolidine Carboxamide Compound 162,120>100,000>100,000-[5]
Natural Product Atractylodin2,810---

Note: The data presented are compiled from different studies and should be interpreted with caution as experimental conditions may vary. A direct head-to-head comparison under identical conditions would provide the most accurate assessment.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the evaluation of NAAA inhibitors, the following diagrams have been generated using Graphviz (DOT language).

NAAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage Inflammatory Stimulus Inflammatory Stimulus Membrane Precursors Membrane Precursors Inflammatory Stimulus->Membrane Precursors induces synthesis PEA PEA Membrane Precursors->PEA NAAA NAAA PEA->NAAA substrate PPAR-alpha PPAR-alpha PEA->PPAR-alpha activates Hydrolysis Products Palmitic Acid + Ethanolamine NAAA->Hydrolysis Products hydrolyzes Nucleus Nucleus PPAR-alpha->Nucleus translocates to Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression Nucleus->Anti-inflammatory Gene Expression upregulates Pro-inflammatory Mediators Pro-inflammatory Mediators Nucleus->Pro-inflammatory Mediators downregulates NAAA_Inhibitor NAAA Inhibitor NAAA_Inhibitor->NAAA inhibits

NAAA-regulated PEA signaling pathway in inflammation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Primary_Screen Primary Screen: NAAA Enzyme Assay IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Selectivity_Screen Selectivity Screen: (FAAH, MGL, etc.) IC50_Determination->Selectivity_Screen Selectivity_Profile Selectivity Profile Selectivity_Screen->Selectivity_Profile Cell_Assay Cell-Based Assay: (e.g., LPS-stimulated macrophages) Selectivity_Profile->Cell_Assay PEA_Measurement PEA Level Measurement Cell_Assay->PEA_Measurement Cytokine_Analysis Cytokine Release Analysis (TNF-α, IL-6) Cell_Assay->Cytokine_Analysis Cellular_Efficacy Cellular Efficacy Cytokine_Analysis->Cellular_Efficacy

In vitro validation workflow for NAAA inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Fluorometric NAAA Enzyme Activity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human NAAA.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5

  • Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)

  • Test compounds dissolved in DMSO

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from picomolar to micromolar.

  • Reaction Setup:

    • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for vehicle control) to each well.

    • Add 88 µL of NAAA assay buffer containing the recombinant NAAA enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

    • Include wells without enzyme as a negative control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution (in assay buffer) to each well. The final substrate concentration should be at or near the Km value for NAAA.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the increase in fluorescence over time (kinetic read) for 30-60 minutes. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is detected.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity in Macrophages

This protocol assesses the ability of NAAA inhibitors to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2 microglia).[6][7]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test NAAA inhibitor dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment and incubate overnight.

  • Compound Treatment:

    • The following day, replace the culture medium with fresh medium.

    • Pre-treat the cells with various concentrations of the NAAA inhibitor or vehicle (DMSO) for 30-60 minutes.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.[6]

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the inhibitor-treated wells to the LPS-stimulated vehicle control wells to determine the dose-dependent inhibitory effect of the NAAA inhibitor.

Conclusion

The in vitro data presented in this guide demonstrate that several classes of NAAA inhibitors exhibit high potency and selectivity.[1] In particular, cyanamide and some β-lactone derivatives show single-digit nanomolar IC50 values against NAAA with excellent selectivity over other related hydrolases.[1] The provided experimental protocols offer a standardized framework for the in vitro and cell-based validation of these and other novel NAAA inhibitors. Further in vivo studies are essential to fully elucidate the therapeutic potential of these compounds in various inflammatory and pain models.[3][8]

References

A Comparative Guide to Assessing the Purity of Synthesized 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous assessment of purity for synthesized active pharmaceutical ingredients and research chemicals like 1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a cornerstone of reliable scientific research and drug development. This guide provides a comparative overview of common analytical techniques, complete with experimental protocols and data interpretation, to ensure the identity, purity, and quality of the synthesized compound.

Potential Impurities in Pyrazole Synthesis

The synthesis of pyrazole derivatives can sometimes result in the formation of various impurities. A common issue, particularly with the use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of regioisomeric pyrazole products, which can be challenging to separate.[1] Incomplete cyclization or aromatization may lead to pyrazoline intermediates as byproducts.[1] Additionally, side reactions involving the hydrazine starting material can produce colored impurities.[1] It is also possible for unreacted starting materials or residual solvents to remain in the final product.

Comparison of Analytical Techniques for Purity Assessment

A multi-faceted approach utilizing several analytical techniques is often the most effective strategy for purity determination. The choice of method depends on the specific information required, such as qualitative identification, quantitative assessment, or structural elucidation of unknown impurities.[2] Chromatographic techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are among the most commonly used methods due to their high sensitivity and specificity.[3] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for structural confirmation.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (% area), presence of impurities, retention time.High sensitivity, excellent for quantitative analysis, widely applicable.[3]Requires reference standards for absolute quantification, may not separate all co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.Identification of volatile impurities, confirmation of molecular weight.High sensitivity and specificity for volatile compounds, provides structural information.[1]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[4]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of impurities with different chemical shifts.[1][5]Provides detailed structural information, can detect a wide range of impurities without a reference standard.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, and S.Confirmation of the empirical and molecular formula.[6]Provides fundamental confirmation of the elemental composition.Does not detect impurities with the same elemental composition, requires a highly pure sample for accurate results.
Thin-Layer Chromatography (TLC) Separation based on the differential migration of compounds on a stationary phase.Rapid qualitative assessment of reaction completion and the number of components.[1]Simple, fast, and inexpensive for monitoring reactions.Not quantitative, lower resolution compared to HPLC.

Experimental Protocols

This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for optimal separation.[6]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase (initial conditions).

¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound.[7][8][9]

  • Instrumentation: 300, 400 or 500 MHz NMR spectrometer.[8][9][10]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis:

    • ¹H NMR: Look for the characteristic peaks corresponding to the protons of the pyrazole ring, the two methyl groups, and the sulfonamide NH₂ protons. The integration of these peaks should correspond to the number of protons in the structure. Impurities will present as additional, unassignable peaks.

    • ¹³C NMR: Identify the signals for the five carbon atoms in the molecule. The chemical shifts will confirm the carbon skeleton.

This technique provides evidence for the elemental composition and purity of the synthesized compound.[6]

  • Procedure: A small, precisely weighed amount of the dried sample is combusted in a specialized instrument. The resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the percentage of each element.

  • Data Comparison: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared to the theoretical values calculated from the molecular formula (C₅H₉N₃O₂S).[6] A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[6]

Theoretical Elemental Composition for C₅H₉N₃O₂S:

  • Carbon (C): 34.27%

  • Hydrogen (H): 5.18%

  • Nitrogen (N): 23.98%

  • Sulfur (S): 18.30%

Visualizations

G cluster_0 Purity Assessment Workflow synthesis Synthesized Compound tlc Initial Check (TLC) synthesis->tlc purification Purification (e.g., Column Chromatography) tlc->purification Impurities Detected structural_confirmation Structural Confirmation (NMR, MS) tlc->structural_confirmation Single Spot purification->structural_confirmation quantitative_purity Quantitative Purity (HPLC) structural_confirmation->quantitative_purity elemental_analysis Elemental Composition (EA) quantitative_purity->elemental_analysis final_product Pure Compound elemental_analysis->final_product

Caption: Experimental workflow for purity assessment.

G cluster_1 Technique Selection Logic question1 Need Structural Confirmation? question2 Need Quantitative Purity? question1->question2 No nmr Use NMR Spectroscopy question1->nmr Yes question3 Are Impurities Volatile? question2->question3 No hplc Use HPLC question2->hplc Yes gcms Use GC-MS question3->gcms Yes elemental Use Elemental Analysis question3->elemental No

Caption: Logic for selecting an analytical technique.

G cluster_2 Hypothetical Kinase Inhibition Pathway compound Pyrazole-Sulfonamide Inhibitor kinase Kinase (e.g., Receptor Tyrosine Kinase) compound->kinase Binds to ATP-binding site p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response

Caption: Hypothetical signaling pathway inhibition.

References

Comparative In Vivo Efficacy of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of 1,3-dimethyl-1H-pyrazole-4-sulfonamide analogs, focusing on their therapeutic potential in inflammation and oncology. The data presented is compiled from various preclinical studies to facilitate a comparative analysis of their pharmacological activities.

Anti-Inflammatory Activity: Targeting the COX-2 Pathway

A significant number of this compound analogs have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory effects of novel compounds.

In Vivo Efficacy Data: Carrageenan-Induced Paw Edema in Rats
Compound/AnalogDose (mg/kg)Route of AdministrationTime Point (hours)Paw Edema Inhibition (%)Reference CompoundReference Inhibition (%)
Celecoxib10p.o.421Indomethacin (10 mg/kg)31
Celecoxib30i.p.4Significant reduction--
Analog 1 (Generic Celecoxib Analog)Not SpecifiedNot SpecifiedNot Specified12.25Indomethacin7.47
Analog 6 (Generic Celecoxib Analog)Not SpecifiedNot SpecifiedNot Specified12.96Indomethacin7.47
Analog 11b (Generic Celecoxib Analog)Not SpecifiedNot SpecifiedNot Specified12.97Indomethacin7.47
Compound 13i (2-pyrazoline derivative)Not SpecifiedNot SpecifiedNot SpecifiedClose to CelecoxibCelecoxibNot Specified
Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory effects of these pyrazole sulfonamide analogs are largely attributed to their selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2] By blocking COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Arachidonic Acid Arachidonic Acid Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid->Prostaglandins (PGE2) COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Pyrazole Sulfonamide Analogs Pyrazole Sulfonamide Analogs Pyrazole Sulfonamide Analogs->COX-2 Inhibits

COX-2 Signaling Pathway in Inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the key steps for assessing the in vivo anti-inflammatory activity of this compound analogs.

1. Animals:

  • Male Wistar rats (180-200 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Compound Administration:

  • Test compounds (analogs) and a reference drug (e.g., Celecoxib, Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.

  • A control group receives the vehicle used to dissolve the compounds.

3. Induction of Inflammation:

  • One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

5. Data Analysis:

  • The percentage inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Anticancer Activity: Targeting the FGFR Signaling Pathway

Several pyrazole sulfonamide derivatives have demonstrated potent anticancer activity by inhibiting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[3] Dysregulation of this pathway is implicated in various cancers. The in vivo efficacy of these compounds is often evaluated in xenograft models.

In Vivo Efficacy Data: Human Tumor Xenograft Models in Mice
Compound/AnalogCancer Cell LineMouse ModelDose (mg/kg)Route of AdministrationTumor Growth Inhibition (TGI) (%)
PD173074 (FGFR inhibitor)RT112 (Bladder Cancer)Subcutaneous XenograftNot SpecifiedNot SpecifiedSignificant delay in tumor growth
Lucitanib (FGFR/VEGFR inhibitor)SNU16 (Gastric Cancer, FGFR2 amplified)Xenograft10PO, QDDose-dependent inhibition
Lucitanib (FGFR/VEGFR inhibitor)MNK45 (Gastric Cancer, FGFR2 non-amplified)Xenograft10PO, QDDose-dependent inhibition
AZD4547 (FGFR inhibitor)FGFR3-TACC3 gliomaXenograftNot SpecifiedOralProlonged survival
Signaling Pathway: FGFR in Cancer

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[4][5] Aberrant activation of this pathway can drive tumor growth. Pyrazole sulfonamide analogs that inhibit FGFRs can block these downstream signaling events.

FGFR_Pathway FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds & Activates Downstream Signaling RAS-MAPK Pathway PI3K-AKT Pathway FGFR->Downstream Signaling Cellular Responses Proliferation Survival Angiogenesis Downstream Signaling->Cellular Responses Pyrazole Sulfonamide Analogs Pyrazole Sulfonamide Analogs Pyrazole Sulfonamide Analogs->FGFR Inhibits

FGFR Signaling Pathway in Cancer.
Experimental Protocol: Human Tumor Xenograft Model in Mice

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of this compound analogs.

1. Cell Lines and Animals:

  • Human cancer cell lines with known FGFR status (e.g., amplified, mutated, or wild-type) are used.

  • Immunocompromised mice (e.g., nude or SCID) are used as hosts.

2. Tumor Implantation:

  • Cancer cells are harvested, and a specific number of viable cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Tumor volume is measured regularly with calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The test compound is administered at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

5. Experimental Workflow:

Xenograft_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Efficacy_Evaluation Tumor Growth Inhibition Calculation Data_Collection->Efficacy_Evaluation

Experimental Workflow for Xenograft Studies.

References

Comparative Guide to the Analytical Techniques for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of three prominent analytical techniques for the characterization and quantification of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals, offering insights into the performance, experimental protocols, and data presentation associated with each method.

Introduction to this compound

This compound is a heterocyclic compound containing a pyrazole ring and a sulfonamide functional group.[1][2] Its molecular structure and properties are of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its identification, quantification, and quality control.

Molecular Properties:

PropertyValue
Chemical Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol [1][2]
Monoisotopic Mass 175.04154771 Da
Expected [M+H]⁺ ion (m/z) ~176.0488

Section 1: Mass Spectrometry (MS) Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of this compound. It offers excellent selectivity and specificity, making it the gold standard for trace-level quantification and structural elucidation.

Predicted Fragmentation Pathway

While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of similar sulfonamide-containing molecules under collision-induced dissociation (CID). The primary fragmentation is expected to involve the loss of sulfur dioxide (SO₂), a characteristic fragmentation of the sulfonamide group.

parent [M+H]⁺ m/z = 176.05 so2_loss Loss of SO₂ (-64 Da) parent->so2_loss fragment1 [M+H-SO₂]⁺ m/z = 112.05 so2_loss->fragment1 nh2_loss Loss of NH₂ (-16 Da) fragment1->nh2_loss fragment2 [M+H-SO₂-NH₂]⁺ m/z = 96.04 nh2_loss->fragment2

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS

A typical LC-MS/MS protocol for the analysis of sulfonamides, adaptable for this compound, is outlined below.

Sample Preparation (Solid-Phase Extraction - SPE)

start Sample step1 Condition SPE Cartridge (e.g., Oasis HLB) start->step1 step2 Load Sample step1->step2 step3 Wash Cartridge (to remove interferences) step2->step3 step4 Elute Analyte (with organic solvent) step3->step4 step5 Evaporate and Reconstitute step4->step5 end Analysis by LC-MS/MS step5->end

Caption: A generalized workflow for sample preparation using Solid-Phase Extraction.

Liquid Chromatography Conditions

ParameterTypical Value
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 176.1 m/z
Product Ions (Q3) Predicted: ~112.1 m/z (quantitative), ~96.1 m/z (qualitative)
Collision Energy Optimized for specific instrument
Capillary Voltage 3-4 kV
Source Temperature 120-150 °C

Section 2: Comparison with Alternative Analytical Methods

While LC-MS/MS offers superior sensitivity and selectivity, other techniques like HPLC-UV and Capillary Electrophoresis provide viable alternatives with their own sets of advantages and disadvantages.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of pharmaceutical compounds.[3] For sulfonamides, UV detection is typically performed in the range of 260-280 nm.

Performance Comparison

FeatureLC-MS/MSHPLC-UV
Sensitivity Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)[3]
Selectivity Very HighModerate (potential for co-eluting interferences)
Cost HighLow to Moderate
Complexity HighModerate
Throughput High (with fast gradients)Moderate

Experimental Protocol: HPLC-UV

The liquid chromatography conditions for HPLC-UV are often similar to those used for LC-MS. The primary difference is the detector.

ParameterTypical Value
Detector UV-Vis or Diode Array Detector (DAD)
Wavelength 270 nm (typical for sulfonamides)
Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is known for its high efficiency, short analysis times, and low sample and reagent consumption.[4]

Performance Comparison

FeatureLC-MS/MSCapillary Electrophoresis (CE-UV)
Sensitivity Very HighLow to Moderate
Selectivity Very HighHigh (for charged analytes)
Cost HighLow
Sample Volume Low (µL)Very Low (nL)
Analysis Time MinutesMinutes

Experimental Protocol: Capillary Electrophoresis

A typical CE method for sulfonamide analysis would involve the following:

ParameterTypical Value
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25-50 mM phosphate or borate buffer (pH 7-9)
Voltage 20-30 kV
Temperature 25 °C
Injection Hydrodynamic (pressure) or Electrokinetic
Detection UV at 270 nm

Section 3: Data Presentation and Summary

Effective data presentation is crucial for the comparison of analytical methods. The following tables summarize the key performance characteristics.

Table 1: Comparison of Quantitative Performance

ParameterLC-MS/MSHPLC-UVCapillary Electrophoresis (CE-UV)
Limit of Quantification (LOQ) Low ng/mL to pg/mL[5]Low to mid µg/mLMid to high µg/mL
Linear Dynamic Range Wide (3-4 orders of magnitude)Moderate (2-3 orders of magnitude)Moderate (2-3 orders of magnitude)
Precision (RSD%) < 5%< 5%< 10%
Accuracy (% Recovery) 90-110%95-105%85-115%

Table 2: Method Attributes

AttributeLC-MS/MSHPLC-UVCapillary Electrophoresis (CE-UV)
Instrumentation Cost HighLowLow
Consumables Cost ModerateLowVery Low
Ease of Use Requires specialized trainingRelatively easy to operateModerate complexity
Robustness ModerateHighModerate
Sample Throughput HighModerateHigh

Conclusion

The choice of analytical technique for this compound depends on the specific requirements of the analysis.

  • LC-MS/MS is the preferred method for applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity detection.

  • HPLC-UV is a cost-effective and robust alternative for routine quality control and quantification where lower sensitivity is acceptable.

  • Capillary Electrophoresis offers a high-efficiency, low-consumption method that can be advantageous for rapid screening and in situations with limited sample volume.

Researchers and drug development professionals should consider these factors when selecting the most appropriate analytical strategy for their needs.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although comprehensive toxicological data may be limited, the compound should be treated as potentially hazardous.[1]

Personal Protective Equipment (PPE): Always wear standard laboratory personal protective equipment, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

Hazard Profile

Understanding the hazard profile of this compound is essential for safe handling and disposal.

PropertyData
Chemical Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol [1][4][5][6]
GHS Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[1][5]
Physical Hazards Highly flammable.[1]
Environmental Hazards Prevent entry into drains as it may be harmful to aquatic life.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][7] Adherence to institutional and local regulations is mandatory.

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[2][8]

  • Solid Waste:

    • Collect unused, expired, or surplus solid this compound in a dedicated, clearly labeled, and sealable container.

    • Any materials contaminated with the solid compound, such as weighing paper, pipette tips, and gloves, should also be placed in this designated solid chemical waste container.[3][8]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3][8]

    • Crucially, do not mix these solutions with other incompatible waste streams.[8]

Step 2: Containerization and Labeling

  • Use only approved, chemically compatible hazardous waste containers that are in good condition with secure, leak-proof lids.[2]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and concentration if applicable.

Step 3: Storage of Chemical Waste

  • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • This area should be cool, dry, and secure.[4]

  • Ensure that containers of this waste are segregated from incompatible materials.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[8]

  • Provide a detailed inventory of the waste, including the chemical name and quantity.

  • The primary disposal method for this flammable compound is often high-temperature incineration in a specially equipped facility with an afterburner and scrubber.[1]

What Not to Do:

  • NEVER dispose of this compound down the drain.[8]

  • DO NOT dispose of laboratory-generated chemical waste with regular or household trash.[8]

  • AVOID mixing this waste with other chemical waste streams unless explicitly permitted by your EHS department.

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, prevent the further spread of the spill.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust, and place it into a suitable, labeled container for disposal.[1][4]

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering any drains.[1]

Disposal Workflow Diagram

cluster_0 Phase 1: In-Lab Handling & Segregation cluster_1 Phase 2: Containerization & Storage cluster_2 Phase 3: Final Disposal start Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Pure compound, contaminated labware) ppe->solid_waste Segregate liquid_waste Liquid Waste (Solutions containing the compound) ppe->liquid_waste Segregate solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store Sealed Containers in Designated Chemical Waste Area solid_container->storage liquid_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Scheduled Waste Pickup contact_ehs->pickup incineration High-Temperature Incineration (by licensed facility) pickup->incineration

Caption: Workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety within the research environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2][3] The recommended PPE is summarized in the table below.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields (conforming to EN166 or NIOSH standards).[1][2][3]Protects eyes from dust particles and potential splashes, which can cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][4]Prevents skin contact, which may cause irritation.[2] Gloves should be inspected before use.[1]
Body Protection Laboratory coat.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area.[2][5] A NIOSH-approved respirator may be required if dust is generated.[3]Minimizes the inhalation of dust, which may cause respiratory irritation.[2]

Operational Plan: Handling Procedures

Safe handling practices are critical to minimize exposure and prevent accidents. All personnel must be trained on these procedures before working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to control dust.[1][4]

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.[1]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • Minimize the formation and accumulation of dust.[1][2]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated place.[1][2][5]

    • Keep the container tightly closed when not in use.[1][2][5]

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste unless determined otherwise by institutional guidelines.[4][6]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including the pure compound, contaminated labware (e.g., weighing paper, pipette tips), and used gloves.[3][6]

    • Segregate this waste from other laboratory waste streams.[4]

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and chemically compatible hazardous waste container.[1][4] The label should include "Hazardous Waste" and the full chemical name.[6]

  • Spill Cleanup:

    • In case of a spill, avoid creating dust.[1]

    • Carefully sweep or vacuum the spilled solid and place it in the hazardous waste container.[1][2]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2][5]

    • Do not dispose of this chemical down the drain.[1][2][7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound from initial handling to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Waste Management prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) weigh Weigh Compound prep->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment solid_waste Collect Solid Waste (Contaminated PPE, Labware) experiment->solid_waste liquid_waste Collect Liquid Waste (Unused Solutions) experiment->liquid_waste dispose Dispose via EHS/ Licensed Contractor solid_waste->dispose liquid_waste->dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.